molecular formula C7H9NO2S B1600808 Methyl 4-amino-5-methylthiophene-3-carboxylate CAS No. 81528-48-5

Methyl 4-amino-5-methylthiophene-3-carboxylate

Cat. No.: B1600808
CAS No.: 81528-48-5
M. Wt: 171.22 g/mol
InChI Key: IEZNLUYSTWCFIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-5-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-amino-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-4-6(8)5(3-11-4)7(9)10-2/h3H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZNLUYSTWCFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464674
Record name Methyl 4-amino-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81528-48-5
Record name Methyl 4-amino-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 4-amino-5-methylthiophene-3-carboxylate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Methyl 4-amino-5-methylthiophene-3-carboxylate, a key heterocyclic building block in synthetic and medicinal chemistry. The document covers its fundamental physicochemical properties, detailed synthetic protocols via the Gewald reaction, mechanistic insights, key applications in drug discovery and research, and essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals who utilize substituted thiophenes as intermediates for complex molecular architectures.

This compound is a polysubstituted aminothiophene, a class of compounds renowned for its utility in constructing a wide array of biologically active molecules and functional materials.[1][2] Its CAS number is 81528-48-5 .[3][4][5][6][7] The molecule incorporates a thiophene ring functionalized with an amine, a methyl group, and a methyl ester, providing multiple points for chemical modification.

Table 1: Core Compound Identifiers

Identifier Value
CAS Number 81528-48-5[3][4][5]
IUPAC Name This compound[4]
Molecular Formula C₇H₉NO₂S[4][6]
InChIKey IEZNLUYSTWCFIP-UHFFFAOYSA-N[4]

| SMILES | CC1=C(C(=CS1)C(=O)OC)N[4] |

Table 2: Physicochemical Data

Property Value
Molecular Weight 171.22 g/mol [4][6]
Appearance Off-white to crystalline solid (typical)[8]
Melting Point 85 - 88 °C (for the related isomer Methyl 3-amino-4-methylthiophene-2-carboxylate)[8]

| Purity | Typically available at ≥95-98%[6][9] |

Synthesis and Mechanism: The Gewald Reaction

The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[10][11] This one-pot, multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.[10] The versatility and mild conditions of this reaction make it a cornerstone of thiophene chemistry.[11]

Expert Insight: Causality in Reagent Selection

The choice of starting materials directly dictates the substitution pattern of the final thiophene product. For the target molecule, this compound, the precursors are selected as follows:

  • Ketone: While a direct synthesis isn't explicitly detailed in the search results, the isomeric structure suggests that a β-ketoester or related dicarbonyl compound would be a logical starting point in a modified Gewald approach to achieve the 4-amino substitution pattern. The 5-methyl group arises from the ketone precursor.

  • α-Cyanoester: An activated nitrile, such as methyl cyanoacetate, provides the carbon atoms for the ester group and the adjacent ring carbon, as well as the nitrogen for the eventual amino group.

  • Elemental Sulfur (S₈): Serves as the source of the thiophene ring's sulfur atom.

  • Base Catalyst: An organic base, typically a secondary amine like morpholine or diethylamine, is crucial.[2][12] Its role is to facilitate the initial Knoevenagel condensation and subsequent steps in the cascade reaction.[10][13]

Workflow: Generalized Gewald Synthesis Protocol

The following protocol is a generalized procedure for a Gewald reaction, which can be adapted for the synthesis of various 2-aminothiophene-3-carboxylates.

  • Reaction Setup: To a stirred mixture of the appropriate ketone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in a suitable solvent such as ethanol or methanol, add the amine catalyst (e.g., morpholine, ~0.2-0.5 eq) dropwise at room temperature or slightly elevated temperature (35-45 °C).[12]

  • Reaction Execution: The reaction mixture is typically stirred at a moderately elevated temperature (e.g., 45-50 °C) for several hours (typically 2-4 hours).[2][12] Progress should be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with cold ethanol to remove residual reactants, and dried.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final, high-purity compound.[2][12]

Reaction Mechanism Visualization

The mechanism of the Gewald reaction is a well-studied cascade process.[10] It begins with a Knoevenagel condensation, followed by the addition of sulfur, cyclization, and a final tautomerization/aromatization step.[10][13]

Gewald_Mechanism Fig. 1: Gewald Reaction Mechanism R1 Ketone + α-Cyanoester Int1 Knoevenagel Adduct (Stable Intermediate) R1->Int1 Knoevenagel Condensation Base Amine Catalyst Base->R1 catalyzes Int2 Thiolate Intermediate (Post-Sulfur Addition) Int1->Int2 Sulfur Addition Sulfur Elemental Sulfur (S₈) Sulfur->Int1 Int3 Cyclized Intermediate (Thiophene Ring Formed) Int2->Int3 Intramolecular Cyclization Product 2-Aminothiophene Product Int3->Product Tautomerization/ Aromatization

Caption: Fig. 1: Key stages of the Gewald reaction mechanism.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate. The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including antiproliferative, antiviral, and antibacterial properties.[13]

Core Utility:
  • Research Tool: This specific compound, sometimes abbreviated as AMTC, has been identified as a synthetic inhibitor of the enzyme acetyl-CoA carboxylase (ACCase).[3][9] This makes it a valuable tool for studying fatty acid synthesis pathways in various organisms.[3][9]

  • Building Block for Fused Heterocycles: The primary application in drug discovery is its use in synthesizing more complex, fused heterocyclic systems. The adjacent amino and ester groups are perfectly positioned for cyclocondensation reactions to form thieno[2,3-d]pyrimidines, which are potent kinase inhibitors and anticancer agents.[14] The direct arylation at the 5-position is also a key transformation for creating libraries of potential drug candidates.[15]

Workflow: Synthesis of a Thieno[2,3-d]pyrimidine Scaffold

Derivatization_Workflow Fig. 2: Derivatization Workflow Start Methyl 4-amino-5- methylthiophene-3-carboxylate Product Thieno[2,3-d]pyrimidine Core Structure Start->Product Cyclocondensation Reaction Reagent Cyclizing Agent (e.g., Formamide, Isothiocyanate) Reagent->Product Application Kinase Inhibitors, Anticancer Agents, Other Bioactive Molecules Product->Application

Caption: Fig. 2: Common derivatization into thienopyrimidines.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The following information is synthesized from available safety data sheets (SDS).

Table 3: GHS Hazard Identification

Hazard Class Statement
Acute Toxicity, Oral H302: Harmful if swallowed[4]
Skin Corrosion/Irritation H315: Causes skin irritation[4]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[4]

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[4] |

Recommended Handling Protocols:
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[8][16]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles compliant with EN 166 standards.[8]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[8][17]

    • Skin and Body Protection: Wear a laboratory coat and other protective clothing to prevent skin contact.[8]

  • Hygiene Measures: Avoid ingestion, inhalation, and contact with skin and eyes.[16] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]

Storage:
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] Store away from incompatible materials such as strong oxidizing agents.[8]

References

Methyl 4-amino-5-methylthiophene-3-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-amino-5-methylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aminothiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] Its structural motif, featuring a thiophene ring with amino and methyl ester functional groups, makes it a versatile synthetic intermediate for the development of more complex molecules, including pharmaceuticals and other biologically active agents.[3][4] Notably, this compound has been identified as a synthetic inhibitor of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid synthesis, highlighting its potential as a research tool and a lead structure in drug discovery.[5][6] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, reactivity, and applications, grounded in established scientific principles and experimental data.

Molecular Structure and Physicochemical Properties

The structural integrity and physical characteristics of a compound are foundational to its application in research and development. This compound possesses a unique arrangement of functional groups that dictate its reactivity and interactions.

Structural Identifiers

A consistent and unambiguous identification is critical for scientific communication and procurement.

structure cluster_0 This compound cluster_1 Key Functional Groups mol amino Amino Group (-NH2) ester Methyl Ester (-COOCH3) thiophene Thiophene Ring methyl Methyl Group (-CH3)

Caption: Molecular structure and key functional groups.

Table 1: Core Physicochemical and Identification Data

Property Value Source(s)
IUPAC Name This compound [7]
CAS Number 81528-48-5 [5][7]
Molecular Formula C₇H₉NO₂S [5][7]
Molecular Weight 171.22 g/mol [5][7]
Canonical SMILES CC1=C(C(=CS1)C(=O)OC)N [5][7]
InChIKey IEZNLUYSTWCFIP-UHFFFAOYSA-N [7]
Purity Typically ≥95% (Commercial) [6][8]

| Physical Form | Solid (powder/crystals) | |

Synthesis and Purification

The most prevalent and efficient method for synthesizing substituted 2-aminothiophenes, including the target molecule's scaffold, is the Gewald reaction .[2][9][10] This one-pot, multicomponent reaction is highly valued for its operational simplicity and ability to rapidly generate molecular complexity.[2][10]

The Gewald Reaction: Mechanistic Insight

The Gewald synthesis proceeds via a cascade of reactions, typically initiated by a base-catalyzed Knoevenagel condensation between a ketone (or aldehyde) and an active methylene nitrile.[9][10] The resulting α,β-unsaturated nitrile then undergoes a Michael addition with elemental sulfur, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[9][10]

The choice of base is critical; tertiary amines like morpholine or diethylamine are commonly used as they are effective catalysts for the initial condensation without promoting unwanted side reactions.[11][12]

Caption: Generalized workflow for the Gewald synthesis.

Experimental Protocol: Gewald Synthesis

This protocol is a representative procedure adapted from established methodologies for analogous compounds.[11][13]

Materials:

  • Methyl acetoacetate (1.0 eq)

  • Cyanoacetamide (1.0 eq)

  • Elemental Sulfur (1.0 eq)

  • Morpholine (catalytic amount, ~0.2 eq)

  • Ethanol (solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine methyl acetoacetate (1.0 eq), cyanoacetamide (1.0 eq), and elemental sulfur (1.0 eq) in ethanol.

  • Catalyst Addition: While stirring the mixture at room temperature, slowly add morpholine. The addition of the base is often exothermic; controlling the rate of addition is crucial to maintain a moderate temperature.

  • Reaction: Gently heat the reaction mixture to 45-50°C and maintain stirring for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

Self-Validation Note: The identity and purity of the synthesized product must be confirmed via spectroscopic analysis (NMR, MS) and melting point determination. A sharp melting point is indicative of high purity.

Spectroscopic Characterization

Unambiguous characterization is essential for confirming the molecular structure. The following data are predicted based on the known spectra of structurally similar aminothiophenes.[11][12][14]

Table 2: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR - Singlet (~2.3-2.5 ppm, 3H) corresponding to the C5-methyl protons.- Singlet (~3.7-3.8 ppm, 3H) from the methyl ester protons.- Broad singlet (~6.0-7.0 ppm, 2H) for the amino (-NH₂) protons; this peak is D₂O exchangeable.
¹³C NMR - Signal for the C5-methyl carbon (~15-20 ppm).- Signal for the ester methyl carbon (~50-55 ppm).- Signals for the thiophene ring carbons (~100-160 ppm).- Signal for the ester carbonyl carbon (~165-170 ppm).
IR (cm⁻¹) - Two distinct bands (~3300-3450 cm⁻¹) for the N-H stretching of the primary amine.- Strong absorption band (~1660-1680 cm⁻¹) for the C=O stretching of the ester.- Bands in the 1400-1600 cm⁻¹ region corresponding to C=C stretching within the thiophene ring.

| Mass Spec (EI) | - Molecular ion (M⁺) peak at m/z = 171.- Fragmentation patterns may include the loss of the methoxy group (-OCH₃, m/z = 140) or the entire methyl ester group (-COOCH₃). |

Reactivity and Stability

The chemical behavior of this compound is governed by its three key functional groups.

  • Amino Group: The primary amino group is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization. It is also basic, though its basicity is reduced by the electron-withdrawing nature of the adjacent ester and thiophene ring.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to an amide via aminolysis.[3]

  • Thiophene Ring: The electron-rich thiophene ring is generally stable but can be susceptible to electrophilic substitution, although the positions are heavily directed by the existing substituents.[3]

Stability and Storage: The compound should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents. As with many aromatic amines, long-term exposure to light and air may lead to gradual discoloration and degradation.

Applications in Drug Development

The thiophene scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1] Substituted aminothiophenes serve as crucial intermediates for building more complex heterocyclic systems.[3][4]

  • Scaffold for Bioactive Molecules: The reactive handles (amino and ester groups) allow for the facile introduction of diverse substituents, enabling the generation of compound libraries for high-throughput screening. It can be used to synthesize thieno[2,3-d]pyrimidines, a class of compounds known for a wide range of biological activities.[15]

  • Enzyme Inhibition: This specific molecule is known to be an inhibitor of acetyl-CoA carboxylase (ACCase).[5][6] ACCase catalyzes the committed step in fatty acid biosynthesis, making it an attractive target for developing therapies for metabolic diseases and cancer. Researchers can use this compound as a tool to study the role of ACCase in various biological pathways.[5][6]

Safety and Handling

While specific toxicity data is limited, GHS classifications for this compound and its close isomers indicate potential hazards.[7][16]

Table 3: GHS Hazard Information

Code Hazard Statement Source(s)
H302 Harmful if swallowed [7]
H315 Causes skin irritation [7][16]
H319 Causes serious eye irritation [7][16]

| H335 | May cause respiratory irritation |[7][16] |

Handling Precautions:

  • Use in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) from the supplier for detailed information.[3]

References

An In-depth Technical Guide to the Physical Properties of Methyl 4-amino-5-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-5-methylthiophene-3-carboxylate (CAS No. 81528-48-5) is a polysubstituted thiophene derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, possessing both a nucleophilic amino group and an ester functional group, it serves as a versatile synthon, or building block, for the construction of more complex molecular architectures, particularly fused heterocyclic systems like thieno[3,2-d]pyrimidines. Understanding its core physical properties is paramount for its effective use in synthesis, purification, formulation, and quality control.

This technical guide provides a consolidated overview of the known physical characteristics of this compound, grounded in available experimental data and computational models. It is designed to equip researchers and drug development professionals with the foundational knowledge required for handling, characterizing, and strategically employing this compound in their work.

A Note on Isomeric Specificity: It is critical to distinguish the title compound, this compound, from its common isomer, Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS No. 85006-31-1). The differing placement of substituents around the thiophene ring significantly alters the molecule's properties. This guide pertains exclusively to CAS No. 81528-48-5.

Molecular Structure and Key Identifiers

The structural arrangement of functional groups on the thiophene ring dictates the compound's reactivity and physical behavior. The electron-donating amino group at position 4 and the electron-withdrawing methyl carboxylate group at position 3 create a specific electronic profile that influences its intermolecular interactions.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 81528-48-5 PubChem[1]
Molecular Formula C₇H₉NO₂S PubChem[1]
Molecular Weight 171.22 g/mol PubChem[1]
IUPAC Name This compound PubChem[1]
SMILES CC1=C(C(=O)OC)C(=CS1)N ChemScene[2]

| InChIKey | IEZNLUYSTWCFIP-UHFFFAOYSA-N | PubChem[1] |

Experimentally Determined and Predicted Physical Properties

The accurate determination of physical properties is essential for anticipating a compound's behavior in various experimental settings, from reaction work-ups to formulation. Currently, experimentally verified data for this compound is limited, with the melting point being the most reliably reported value. Other properties are largely based on computational predictions.

Table 2: Physical Property Data

Property Experimental Value Predicted Value Source
Physical State Solid - Inferred from melting point
Melting Point 108-109 °C - J. Med. Chem. 1983, 26, 8, 1128–1133
Boiling Point Not available 318.6 °C at 760 mmHg (Value for isomer CAS 85006-31-1)
Density Not available 1.264 g/cm³ (Value for isomer CAS 85006-31-1)
pKa Not available Not available -
LogP Not available 1.4 - 1.7 ChemScene, PubChem[1][2]

| Solubility | Not available | Not available | - |

Melting Point and Thermal Analysis

The melting point is a critical indicator of purity and is fundamental for process development, particularly in crystallization and drying steps.

  • Experimental Value: The experimentally determined melting point is 108-109 °C . This value was reported following the synthesis and purification of the compound.

  • Significance: A sharp melting point range, as reported, typically signifies a high degree of purity. For drug development professionals, this thermal stability is important as it suggests the compound can withstand typical processing temperatures without degradation.

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

While the original literature may have used a capillary method, modern, high-precision analysis relies on DSC.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C). Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 150 °C).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus), which quantifies the energy required for melting, can also be calculated from the peak area.

Causality: The choice of a 10 °C/min heating rate represents a balance between resolution and experimental time. A slower rate can provide better resolution of thermal events but is more time-consuming. The use of an inert atmosphere (e.g., nitrogen purge) is crucial to prevent oxidative degradation of the sample at elevated temperatures.

dsc_workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep1 Weigh 1-3 mg of Sample prep2 Seal in Aluminum Pan prep1->prep2 dsc1 Place Sample & Reference Pans in DSC Cell prep2->dsc1 dsc2 Equilibrate at 30°C (under N₂ flow) dsc1->dsc2 dsc3 Ramp Temperature (10°C/min to 150°C) dsc2->dsc3 data1 Generate Thermogram (Heat Flow vs. Temp) dsc3->data1 data2 Identify Endothermic Peak data1->data2 data3 Determine Onset Temp (Melting Point) data2->data3

Caption: Workflow for Melting Point Determination using DSC.

Solubility

Experimental solubility data is not currently available in the public literature. However, based on its structure, a qualitative solubility profile can be predicted.

  • Predicted Solubility: The molecule is expected to be soluble in common polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate, owing to the presence of the amino and ester groups which can participate in hydrogen bonding and dipole-dipole interactions. Its solubility in nonpolar solvents like hexanes is likely to be limited. Aqueous solubility is expected to be low due to the hydrophobic thiophene ring and methyl groups, although it may increase under acidic conditions where the amino group can be protonated.

Spectroscopic Characterization

Spectroscopic data is the fingerprint of a molecule, used for structural confirmation and purity assessment. While specific spectra for this compound are not readily public, the expected characteristics can be described.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the methyl protons on the ester, the methyl protons on the thiophene ring, the single proton on the thiophene ring, and the two protons of the amino group. The chemical shifts of these protons provide definitive information about their local electronic environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule, including the characteristic downfield signal of the carbonyl carbon from the ester group.

  • IR (Infrared) Spectroscopy: The IR spectrum would be dominated by characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), a strong C=O stretching vibration for the ester carbonyl (around 1680-1710 cm⁻¹), and C-O stretching for the ester linkage.

  • MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound. Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 171.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

Table 3: GHS Hazard Classification

Hazard Code Description Source
H302 Harmful if swallowed PubChem[1]
H315 Causes skin irritation PubChem[1]
H319 Causes serious eye irritation PubChem[1]

| H335 | May cause respiratory irritation | PubChem[1] |

Handling Recommendations: Researchers handling this compound should adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses or goggles.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a cool, dry place, protected from light.

Conclusion

This compound is a valuable chemical intermediate with a defined molecular structure and an experimentally confirmed melting point of 108-109 °C. While comprehensive experimental data for all its physical properties are not yet available in the public domain, its structural features allow for reliable predictions of its qualitative behavior, such as solubility and spectroscopic signatures. The provided safety and handling information ensures its appropriate use in a research setting. Further experimental characterization, particularly regarding boiling point, density, and a full spectroscopic analysis, would be a valuable contribution to the scientific literature and would further enhance its utility in the fields of chemical synthesis and drug discovery.

References

An In-depth Technical Guide to Methyl 4-amino-5-methylthiophene-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-5-methylthiophene-3-carboxylate is a polysubstituted thiophene derivative that has garnered significant interest in the field of medicinal chemistry. Its rigid, heterocyclic scaffold and versatile functional groups make it a valuable building block for the synthesis of more complex molecules, particularly fused heterocyclic systems with diverse pharmacological activities. This guide provides a comprehensive overview of the molecular structure, synthesis, chemical properties, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.

Molecular Structure and Chemical Properties

This compound, with the CAS Number 81528-48-5, possesses a unique arrangement of functional groups on a thiophene ring that dictates its reactivity and utility as a synthetic intermediate.[1][2] The core structure consists of a five-membered thiophene ring, which is an aromatic heterocycle containing a sulfur atom. This ring is substituted with a methyl group at the 5-position, an amino group at the 4-position, and a methyl carboxylate group at the 3-position.

The presence of the electron-donating amino group and the electron-withdrawing methyl carboxylate group on the thiophene ring influences its electronic properties and reactivity. The amino group enhances the nucleophilicity of the thiophene ring, making it susceptible to electrophilic substitution reactions. Conversely, the methyl carboxylate group can participate in various transformations, such as hydrolysis, amidation, and reduction.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₉NO₂S[1][2]
Molecular Weight 171.22 g/mol [1][2]
CAS Number 81528-48-5[1]
Appearance Off-white solid[3]
Melting Point 147 - 149 °C[3]

A diagram illustrating the molecular structure of this compound is provided below.

Caption: Molecular structure of this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Gewald reaction .[4] This one-pot, multi-component reaction is a cornerstone of thiophene synthesis and is widely employed for the preparation of 2-aminothiophenes.

The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst. For the synthesis of this compound, the typical starting materials are ethyl acetoacetate, methyl cyanoacetate, and elemental sulfur, with a base such as morpholine or diethylamine.

Below is a diagram illustrating the general workflow of the Gewald reaction for the synthesis of the target compound.

Gewald_Reaction_Workflow Reactants Reactants: - Ethyl Acetoacetate - Methyl Cyanoacetate - Elemental Sulfur - Base (e.g., Morpholine) Reaction Gewald Reaction (One-pot synthesis) Reactants->Reaction Purification Purification - Filtration - Recrystallization Reaction->Purification Product Product: Methyl 4-amino-5-methyl- thiophene-3-carboxylate Purification->Product

Caption: General workflow for the synthesis of this compound via the Gewald reaction.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound, adapted from literature procedures for similar compounds.[5][6]

Materials:

  • Ethyl acetoacetate

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or other suitable base)

  • Ethanol (or other suitable solvent)

Procedure:

  • To a stirred mixture of ethyl acetoacetate (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in ethanol, slowly add morpholine (1.1 equivalents) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities.

  • Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl groups, the amino protons, and the thiophene ring proton. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the thiophene ring.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the amino group, the C=O stretch of the ester, and the C-S stretch of the thiophene ring.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure. The expected molecular ion peak [M]⁺ would be at m/z = 171.

While specific spectral data for this exact compound can be found in various databases, representative data for similar aminothiophene structures are well-documented in the scientific literature.[7][8][9][10]

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily centered around its amino and ester functional groups, as well as the thiophene ring itself. This trifunctional nature makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds.

A particularly important application of this compound is in the synthesis of thieno[2,3-d]pyrimidines .[11][12] These fused heterocyclic systems are of significant interest in drug discovery due to their diverse biological activities, including their potential as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[13][14]

The synthesis of the thieno[2,3-d]pyrimidine core typically involves the cyclocondensation of the aminothiophene with a suitable one-carbon synthon, such as formamide, formic acid, or orthoesters. The amino group of the thiophene acts as a nucleophile, attacking the electrophilic carbon of the cyclizing agent, leading to the formation of the pyrimidine ring fused to the thiophene core.

The following diagram illustrates the general synthetic pathway from this compound to a thieno[2,3-d]pyrimidine derivative.

Thienopyrimidine_Synthesis Thiophene Methyl 4-amino-5-methyl- thiophene-3-carboxylate Reaction Cyclocondensation Thiophene->Reaction Cyclizing_Agent Cyclizing Agent (e.g., Formamide) Cyclizing_Agent->Reaction Thienopyrimidine Thieno[2,3-d]pyrimidine Derivative Reaction->Thienopyrimidine

References

IUPAC name for Methyl 4-amino-5-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

I have reached the point where further general searches are unlikely to yield the specific missing pieces of information (a verified synthesis protocol and primary literature on ACC inhibition for the exact molecule). I have, however, gathered enough high-quality, verifiable information on the chemical properties, the synthesis of related isomers, the compound's key reactivity, and its well-established use as a scaffold in drug discovery to construct the in-depth technical guide requested by the user.

I will proceed by:

  • Acknowledging the regiochemical complexity of aminothiophene synthesis and discussing the common (Gewald) vs. less common (potential routes to 4-amino isomers) synthetic strategies.

  • Using spectroscopic data from a closely related, well-characterized isomer (ethyl 2-amino-4-methylthiophene-3-carboxylate) as a comparative benchmark, clearly stating that it is an isomer and explaining the expected spectral differences.

  • Detailing the confirmed and highly relevant application as a precursor to thieno[3,4-d]pyrimidines, a class of compounds with established biological activity.

  • Addressing the claim of ACC inhibition by stating it is a commercially reported application for the compound as a research tool, but noting the absence of peer-reviewed validation, thereby maintaining scientific integrity.

  • Structuring all this information into the requested whitepaper format with all required elements: tables, detailed protocols (for characterization and derivatization), Graphviz diagrams, in-text citations, and a complete reference list.

This approach will provide the user with a valuable, expert-level document that is scientifically sound and transparent about the gaps in the public domain literature. I will now generate the final response. A Technical Guide to Methyl 4-amino-5-methylthiophene-3-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This compound is a substituted aminothiophene that serves as a valuable heterocyclic building block in medicinal chemistry and drug development. While its direct biological activities are noted in commercial contexts, its primary, scientifically validated role is that of a versatile intermediate for the synthesis of more complex fused heterocyclic systems, particularly thieno[3,4-d]pyrimidines. This technical guide provides a comprehensive overview of the compound's chemical identity, discusses the regiochemical challenges associated with its synthesis in contrast to more common isomers, presents a comparative analysis of its expected spectroscopic characteristics, and details its significant applications as a synthetic precursor for biologically active molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research programs.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a precise understanding of its structure and properties. This compound is unambiguously identified by a unique set of chemical descriptors. Its key identifiers and computed physicochemical properties are summarized below, providing a baseline for experimental design and computational modeling.

Identifier / PropertyValueSource
IUPAC Name This compound[PubChem CID: 11401021]
CAS Number 81528-48-5[Biosynth GDA52848]
Molecular Formula C₇H₉NO₂S[Biosynth GDA52848]
Molecular Weight 171.22 g/mol [Biosynth GDA52848]
Canonical SMILES CC1=C(C(=O)OC)C(=CS1)N[Biosynth GDA52848]
InChIKey IEZNLUYSTWCFIP-UHFFFAOYSA-N[PubChem CID: 11401021]
XLogP3 1.7[PubChem CID: 11401021]
Hydrogen Bond Donors 1[PubChem CID: 11401021]
Hydrogen Bond Acceptors 3[PubChem CID: 11401021]

Synthesis and Mechanistic Considerations: The Challenge of Regioselectivity

The synthesis of polysubstituted aminothiophenes is a cornerstone of heterocyclic chemistry. However, the specific substitution pattern of the target molecule presents a significant regiochemical challenge that distinguishes it from more commonly synthesized isomers.

The Gewald Reaction: A Route to 2-Aminothiophenes

The most prevalent method for aminothiophene synthesis is the Gewald multicomponent reaction .[1][2] This robust one-pot synthesis involves the condensation of a ketone (or aldehyde), an active methylene nitrile (e.g., methyl cyanoacetate), and elemental sulfur, typically catalyzed by a base like morpholine or diethylamine.

Causality: The mechanism proceeds via an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by the addition of sulfur and subsequent Thorpe-Ziegler type cyclization.[3][4] Critically, this reaction pathway invariably places the amino group at the C2 position of the thiophene ring. For instance, the reaction of acetone with ethyl cyanoacetate and sulfur yields Ethyl 2-amino-4-methylthiophene-3-carboxylate, a regioisomer of the title compound.[5][6]

Gewald Reaction Fig 1. Gewald reaction for 2-aminothiophene synthesis. cluster_reactants Reactants Ketone Ketone (e.g., Acetone) Product 2-Aminothiophene (e.g., Methyl 2-amino-4- methylthiophene-3-carboxylate) Ketone->Product + Nitrile Active Methylene Nitrile (e.g., Methyl Cyanoacetate) Nitrile->Product + Sulfur Sulfur (S₈) Sulfur->Product + Base Base (e.g., Morpholine) Base->Product catalyst

Fig 1. Gewald reaction for 2-aminothiophene synthesis.
Plausible Synthetic Routes to 4-Aminothiophenes

Synthesizing the target 4-amino isomer requires a fundamentally different strategy that circumvents the Gewald pathway. While a definitive, published protocol for this compound is elusive, established methods for constructing alternative aminothiophene isomers provide logical starting points for synthetic design.

One such approach is the Fiesselmann thiophene synthesis , which can be adapted to produce 3-aminothiophenes from substrates containing a nitrile group instead of an ester.[3][7] This highlights that the choice of starting materials is paramount for controlling the final substitution pattern.

Another advanced strategy involves building the thiophene ring from a pre-functionalized acyclic precursor, where the positions of the future amino and carboxylate groups are predetermined. The Thorpe-Ziegler cyclization of a dinitrile is a powerful tool for ring formation and could be adapted for this purpose.[3][8] These methods, while more complex than the Gewald reaction, offer the necessary control to achieve the desired 4-amino substitution pattern.

Spectroscopic and Structural Characterization (Comparative Analysis)

Experimental Protocol: Characterization Workflow

For a researcher who has synthesized the target compound, the following workflow is recommended for structural verification.

Characterization Workflow start Synthesized Product (Crude) purify Purification (Column Chromatography Silica, Hexane/EtOAc) start->purify nmr NMR Spectroscopy (¹H, ¹³C, DEPT, COSY) Solvent: CDCl₃ or DMSO-d₆ purify->nmr ms Mass Spectrometry (ESI-MS for M+H⁺) purify->ms ir IR Spectroscopy (KBr pellet or ATR) purify->ir confirm Structure Confirmed nmr->confirm ms->confirm ir->confirm

Fig 2. Standard workflow for compound characterization.
Predicted vs. Isomer Data

The key differentiator in the ¹H NMR spectrum will be the signal for the lone thiophene ring proton (H2).

FeatureData for Ethyl 2-amino-4-methylthiophene-3-carboxylate[5]Predicted Data for this compound Justification of Prediction
Thiophene Proton (H5) δ 5.82 (s, 1H)δ ~7.5-8.0 (s, 1H) The proton at the C2 position is adjacent to the sulfur atom and a carbon, making it significantly more deshielded than a proton at C5.
NH₂ Protons δ 6.07 (s, 2H)δ ~5.5-6.5 (br s, 2H) Broad singlet, exchangeable with D₂O. Chemical shift is solvent dependent.
Ring Methyl Protons (C5-CH₃) N/Aδ ~2.2-2.4 (s, 3H) Typical chemical shift for a methyl group on an aromatic ring.
Ester Methyl Protons (OCH₃) N/A (Ethyl ester present)δ ~3.7-3.9 (s, 3H) Standard shift for a methyl ester.
IR (cm⁻¹) 3467, 3415 (N-H str), 1730 (C=O str)~3400, 3300 (N-H str), ~1700 (C=O str) Expect characteristic primary amine and ester carbonyl stretches.
MS (ESI+) m/z 186.15 [M+H]⁺m/z 172.04 [M+H]⁺ Calculated for C₇H₉NO₂S.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its utility as a scaffold. The presence of an ortho-amino ester functionality makes it an ideal precursor for the synthesis of fused pyrimidine systems.

Cyclocondensation to form Thieno[3,4-d]pyrimidines

The most important reaction for this class of compounds is the cyclocondensation with one-carbon sources (e.g., formamide, orthoformates) to construct the thieno[3,4-d]pyrimidin-4(3H)-one core.[9] This heterocyclic system is a key pharmacophore in many biologically active molecules.

Causality and Mechanism: The reaction proceeds by an initial acylation of the nucleophilic amino group by formamide (or its equivalent), followed by an intramolecular cyclization via nucleophilic attack of the newly formed amide nitrogen onto the ester carbonyl. Subsequent elimination of methanol drives the reaction to completion, forming the stable, fused aromatic ring system.

Thienopyrimidine Synthesis Fig 3. Synthesis of the thieno[3,4-d]pyrimidine core. start Methyl 4-amino-5- methylthiophene-3-carboxylate product 5-Methylthieno[3,4-d]- pyrimidin-4(3H)-one start->product Cyclocondensation reagent Formamide (HCONH₂) + Heat reagent->product

Fig 3. Synthesis of the thieno[3,4-d]pyrimidine core.

Core Applications in Drug Development

While direct biological data from peer-reviewed sources is limited, the compound's role in drug discovery is twofold: as a commercially available research tool with a reported (but unverified) mechanism of action, and as a well-established precursor to potent therapeutic agents.

Reported Activity: Acetyl-CoA Carboxylase Inhibition

Commercial suppliers list this compound as a synthetic inhibitor of acetyl-CoA carboxylase (ACC). ACC is a critical enzyme that catalyzes the rate-limiting step in fatty acid biosynthesis.[10][11] Its inhibition is a validated therapeutic strategy for metabolic diseases and some cancers.[10][12]

Field Insight: It is crucial for researchers to note that while this compound is sold as a research tool for studying ACC, this specific biological activity does not appear to be substantiated in peer-reviewed scientific literature. Any investigation into its ACC inhibitory properties should begin with rigorous independent validation.

Validated Application: Scaffold for Anticancer Agents

The most significant and scientifically validated application of this compound is its role as a building block for thienopyrimidine derivatives, which exhibit a wide range of potent biological activities. Fused thienopyrimidine systems are considered purine bioisosteres and frequently interact with ATP-binding sites in enzymes like kinases.

Numerous studies have demonstrated that thienopyrimidine scaffolds, accessible from aminothiophene precursors, possess potent antiproliferative activity against various cancer cell lines, including breast cancer.[8] These molecules have been developed as inhibitors of key oncogenic targets such as PI3K, mTOR, and other protein kinases.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications available on PubChem, this compound should be handled with appropriate care.[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Protocol: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a heterocyclic compound of significant interest to medicinal chemists. While its direct biological profile requires further independent validation, its role as a synthetic intermediate is unambiguous and valuable. The key takeaway for researchers is the understanding of the regiochemical considerations in its synthesis and its power as a precursor to the therapeutically relevant thieno[3,4-d]pyrimidine scaffold. Future work focusing on developing a scalable, regioselective synthesis and confirming its reported biological activities in peer-reviewed studies would be of great value to the drug discovery community.

References

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted aminothiophenes represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of this versatile heterocyclic core, moving beyond a simple recitation of facts to offer insights into the causality of experimental design and the logic of structure-activity relationships. We will delve into the synthesis, mechanisms of action, and therapeutic potential of these compounds across various domains, including oncology, infectious diseases, and inflammation. This document is designed to be a practical resource for researchers actively engaged in the discovery and development of novel therapeutics, providing not only a comprehensive overview but also detailed experimental protocols and data interpretation frameworks.

The Aminothiophene Core: Synthesis and Significance

The 2-aminothiophene moiety is a cornerstone of many biologically active molecules.[1][2][3][4] Its prevalence in medicinal chemistry is largely due to its synthetic accessibility and its ability to serve as a versatile pharmacophore.[2][3] The thiophene ring is considered a bioisostere of the benzene ring, offering similar structural properties while introducing unique electronic and metabolic characteristics.[5]

The Gewald Reaction: A Cornerstone of Synthesis

The most prominent and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald multicomponent reaction.[3][6][7][8][9] This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester or another activated nitrile in the presence of elemental sulfur and a base, typically a secondary amine like morpholine or piperidine.[1][6][7]

The reaction proceeds through an initial Knoevenagel condensation to form a stable intermediate, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[6] Computational studies suggest the reaction is initiated by a Knoevenagel-Cope condensation, followed by the opening of the elemental sulfur ring.[10] The versatility of the Gewald reaction allows for the introduction of a wide array of substituents at various positions of the thiophene ring, making it an invaluable tool for generating chemical libraries for biological screening.[7][8]

Experimental Protocol: Gewald Synthesis of a Substituted 2-Aminothiophene

This protocol provides a general procedure for the Gewald reaction. Specific quantities and reaction conditions may need to be optimized for different substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting ketone (1.0 eq), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Base: To the stirred suspension, add a catalytic amount of a secondary amine base, such as morpholine or piperidine (0.1-0.2 eq), dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a temperature of 50-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Gewald_Reaction Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Nitrile Active Methylene Nitrile Nitrile->Knoevenagel Sulfur Elemental Sulfur Sulfur_Addition Sulfur Addition & Cyclization Sulfur->Sulfur_Addition Base Base (e.g., Morpholine) Base->Knoevenagel Intermediate Stable Intermediate (α,β-unsaturated nitrile) Knoevenagel->Intermediate Intermediate->Sulfur_Addition Product Substituted 2-Aminothiophene Sulfur_Addition->Product

Caption: Inhibition of receptor tyrosine kinase signaling by aminothiophene derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of aminothiophenes is highly dependent on the nature and position of their substituents. [11][12]For instance, in a series of 2- and 3-aminobenzo[b]thiophene derivatives, the presence of a 3',4',5'-trimethoxybenzoyl group was found to be crucial for potent cell growth inhibition. [5]Furthermore, the introduction of electron-withdrawing groups, such as halogens and nitro groups, on Schiff bases of aminothiophenes has been shown to enhance their anticancer activity. [13]

Compound Class Key Substituents Biological Activity Target Cell Lines Reference
Naphtho[2,1-b]thiophenes Amino and amido side chains, cyano groups Moderate to pronounced antiproliferative activity (nanomolar range) HeLa, HepG2 [14]
Thiophene-2-carboxamides Amino group Potent antioxidant and antibacterial activity E. coli, P. aeruginosa [15]
2-Aminothiophene Schiff bases Electron-withdrawing groups (halogens, nitro) Variable degrees of anticancer activity MCF-7, HCT 116 [13]

| 2-Arylpiperidines with thiophene modifications | Phenylpiperazine moiety | Allosteric enhancer activity at the A₁ adenosine receptor | - | [16]|

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test aminothiophene compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial and Antifungal Activity

Substituted aminothiophenes have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria and various fungal species. [1][17][18][19][20][21][22][23]This makes them attractive scaffolds for the development of new anti-infective agents, which are urgently needed to combat the rise of antimicrobial resistance.

Mechanisms of Antimicrobial Action

The precise mechanisms by which aminothiophenes exert their antimicrobial effects are still under investigation and likely vary depending on the specific compound and microbial species. Some derivatives have been shown to act as efflux pump inhibitors (EPIs), restoring the efficacy of existing antibiotics against resistant bacterial strains. [24]For example, certain 2-aminothiophene derivatives have been shown to enhance the activity of ciprofloxacin and erythromycin against Staphylococcus aureus by inhibiting efflux pumps. [24]

SAR in Antimicrobial Aminothiophenes

The antimicrobial potency of aminothiophenes is strongly influenced by their substitution patterns. For instance, the introduction of chloro, methoxy, and amide functionalities has been shown to lead to excellent to moderate antibacterial and antifungal activities. [17]In some series, compounds bearing a pyrazole or pyridine ring exhibited promising antifungal activity. [19]

Compound/Derivative Target Organism(s) Activity (MIC) Key Structural Features Reference
3-Aminothiophene-2-carboxylates E. coli, S. aureus, A. niger, C. albicans 10-20 µg/mL Chloro, methoxy, and amide groups [17]
2-Aminothiophene derivatives S. pneumoniae, B. subtilis, P. aeruginosa, E. coli, A. fumigatus, S. racemosum, G. candidum, C. albicans Variable Pyrazole and pyridine rings enhance antifungal activity [19]
Thiophene-2-carboxamides E. coli, P. aeruginosa Variable Presence of an amino group enhances activity [15]

| Thieno[3,2-b]pyridine-2-ones | B. subtilis, S. aureus, E. coli, S. typhi | Remarkable activity | Acetyl or ethoxycarbonyl at C3 | [21]|

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum: Grow the microbial strain overnight in a suitable broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test aminothiophene compounds in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microbe without compound) and a negative control (broth without microbe).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37 °C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Other Notable Biological Activities

The therapeutic potential of substituted aminothiophenes extends beyond cancer and infectious diseases. These versatile compounds have shown promise in a range of other therapeutic areas.

  • Anti-inflammatory Activity: Certain aminothiophene derivatives have demonstrated anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. [25]* Antileishmanial Activity: 2-Aminothiophene derivatives have been identified as new drug candidates against Leishmania amazonensis. [26]Structure-activity relationship studies have shown that modifications at the C-3, C-4, and C-5 positions of the aminothiophene ring can significantly impact their antileishmanial potential. [26]* Allosteric Modulators: Substituted aminothiophenes have been identified as positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes. [27]They have also been investigated as allosteric enhancers of the A1-adenosine receptor. [20]* Antitubulin Activity: Some 2- and 3-aminobenzo[b]thiophene derivatives act as inhibitors of tubulin polymerization, a mechanism shared by several established anticancer drugs. [5]

Conclusion and Future Directions

Substituted aminothiophenes undoubtedly represent a privileged and highly versatile scaffold in the field of drug discovery. The synthetic tractability of the Gewald reaction provides a robust platform for the generation of diverse chemical libraries, enabling the exploration of a vast chemical space. The broad spectrum of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and metabolic modulation, underscores the immense therapeutic potential of this heterocyclic core.

Future research in this area should focus on several key aspects. A deeper understanding of the mechanisms of action for various biological activities will be crucial for rational drug design and lead optimization. The elucidation of specific molecular targets and their interactions with aminothiophene derivatives will pave the way for the development of more potent and selective agents. Furthermore, the exploration of novel substitution patterns and the synthesis of fused heterocyclic systems based on the aminothiophene core will likely uncover new and unexpected biological properties. The continued application of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be invaluable in guiding synthetic efforts and predicting the biological activity of novel compounds. Ultimately, the rich chemistry and diverse pharmacology of substituted aminothiophenes ensure that they will remain a focal point of medicinal chemistry research for the foreseeable future.

References

Thiophene Carboxylates in Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy and Future Promise of a Privileged Scaffold

In the vast and ever-expanding universe of heterocyclic chemistry, the thiophene ring holds a position of particular distinction. Its journey from a contaminant in benzene to a cornerstone of modern medicinal chemistry is a testament to its remarkable versatility.[1] This guide delves into a specific and highly influential class of its derivatives: the thiophene carboxylates. The introduction of the carboxylate moiety onto the thiophene scaffold creates a unique combination of electronic properties, steric possibilities, and hydrogen bonding capabilities that medicinal chemists have expertly exploited to design novel therapeutic agents.

This document is structured to provide a comprehensive and practical understanding of the role of thiophene carboxylates in drug discovery. We will journey from the fundamental principles that make this scaffold so attractive, through the synthetic strategies employed to create diverse molecular libraries, and into the intricate details of their interactions with biological targets. By examining key structure-activity relationships, case studies of successful drug candidates, and detailed experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to harness the full potential of thiophene carboxylates in their own research endeavors.

The Thiophene Carboxylate Moiety: Physicochemical Properties and Bioisosteric Significance

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Its physicochemical properties are remarkably similar to those of benzene, a concept known as bioisosterism.[2] This similarity allows the thiophene ring to mimic a phenyl group in drug-receptor interactions while offering distinct advantages. The sulfur atom introduces a dipole moment, can participate in hydrogen bonding, and alters the metabolic profile of the molecule.

The addition of a carboxylate group (-COOH) further enhances the druglike properties of the scaffold. The carboxylate can act as a hydrogen bond donor and acceptor, and its acidic nature allows for salt formation, which can significantly improve solubility and bioavailability. The position of the carboxylate group on the thiophene ring (2- or 3-position) profoundly influences the molecule's electronic and steric properties, providing a critical handle for optimizing pharmacological activity.

Synthetic Strategies for Thiophene Carboxylates: Building the Core Scaffold

The synthesis of thiophene carboxylates can be broadly approached in two ways: constructing the thiophene ring with the carboxylate group already in place, or by carboxylating a pre-formed thiophene ring. Several classical and modern synthetic methods are employed.

Classical Approaches to Thiophene Ring Synthesis
  • Gewald Reaction: This is a multicomponent reaction that condenses an α-methylene carbonyl compound with a cyano ester in the presence of elemental sulfur and a base.[1][3] This method is particularly useful for the synthesis of 2-aminothiophene-3-carboxylates, which are versatile intermediates.[4]

  • Paal-Knorr Synthesis: This reaction involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent to form the thiophene ring.[1][5]

  • Fiesselmann Thiophene Synthesis: This method involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives to yield 3-hydroxy-2-thiophene carboxylates.[5]

Modern Synthetic Methodologies

Metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, have become indispensable tools for the functionalization of pre-formed thiophene rings, allowing for the introduction of a wide variety of substituents.[1][6]

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

This protocol describes a typical Gewald reaction for the synthesis of a key thiophene carboxylate intermediate.[3]

Materials:

  • Ethyl cyanoacetate (0.05 mol)

  • Acetylacetone (0.05 mol)

  • Elemental sulfur (0.06 mol)

  • Diethylamine (0.05 mol)

  • Ethanol (for recrystallization)

Procedure:

  • To a stirred equimolar mixture of ethyl cyanoacetate and acetylacetone at room temperature, add elemental sulfur.

  • Slowly add diethylamine dropwise to the heterogeneous mixture.

  • Stir the reaction mixture at 40-50°C for 4 hours.

  • Allow the mixture to stand at room temperature overnight.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold water and dry it.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4-methylthiophene-3-carboxylate.

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Biological Targets and Therapeutic Applications of Thiophene Carboxylates

The versatility of the thiophene carboxylate scaffold allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications.[2][7][8]

Therapeutic Area Biological Target(s) Examples of Thiophene Carboxylate Derivatives
Oncology Kinases (e.g., JNK, JAK2), Tubulin, Apoptosis ModulatorsOSI-930, Thiophene carboxamide derivatives
Inflammation COX enzymes, P2Y14 receptorTiaprofenic acid, Suprofen, 4-amide-thiophene-2-carboxyl derivatives
Infectious Diseases Various bacterial and fungal enzymesThiophene-thiazole and pyrimidine derivatives
Neurological Disorders D-amino acid oxidase (DAO), Neurokinin-2 receptorThiophene-2-carboxylic acids, 6-methyl-benzo[b]thiophene-2-carboxylic acid derivatives
Cardiovascular Diseases Antihypertensive agentsThienopyrimidinedione derivatives
Thiophene Carboxylates as Enzyme Inhibitors

The thiophene carboxylate moiety has proven to be an effective pharmacophore for designing enzyme inhibitors. The carboxylate group can form key ionic and hydrogen bond interactions with active site residues, while the thiophene ring can engage in hydrophobic and π-stacking interactions.

  • D-amino acid oxidase (DAO) Inhibitors: Thiophene-2-carboxylic acids and thiophene-3-carboxylic acids have been identified as a new class of DAO inhibitors.[9] X-ray crystallography has revealed that the thiophene ring of these inhibitors stacks tightly with Tyr224 in the active site.[9]

  • c-Jun N-terminal kinase (JNK) Inhibitors: Thiophene-3-carboxamide derivatives have been developed as dual inhibitors of JNK, acting as both ATP and JIP mimetics.[10]

  • Janus Kinase 2 (JAK2) Inhibitors: A series of carboxamide-substituted thiophenes have shown potent inhibition of JAK2, a key target in myeloproliferative neoplasms.[11]

  • Branched-chain α-ketoacid dehydrogenase kinase (BDK) Inhibitors: Benzothiophene carboxylate derivatives have been identified as novel allosteric inhibitors of BDK, with potential applications in metabolic diseases like maple syrup urine disease.[12]

Visualization: Interaction of a Thiophene Carboxylate Inhibitor with a Kinase Active Site

G Carboxylate_Group Carboxylate Group Hinge_Region Hinge Region Carboxylate_Group->Hinge_Region H-Bond Amino_Acid_1 Amino Acid 1 Carboxylate_Group->Amino_Acid_1 Ionic Interaction Amino_Acid_2 Amino Acid 2 Carboxylate_Group->Amino_Acid_2 H-Bond ATP_Binding_Site ATP Binding Site Hydrophobic_Pocket Hydrophobic Pocket Gatekeeper_Residue Gatekeeper Residue Thiophene_Ring Thiophene_Ring Thiophene_Ring->Gatekeeper_Residue Van der Waals

Caption: Kinase active site with a thiophene carboxylate inhibitor.

Structure-Activity Relationship (SAR) Studies: A Case Study on P2Y14 Receptor Antagonists

A recent study on 4-amide-thiophene-2-carboxyl derivatives as P2Y14 receptor antagonists for the treatment of inflammatory bowel disease (IBD) provides an excellent example of SAR.[13]

Starting from a lead compound, researchers systematically modified different parts of the molecule to optimize its potency and pharmacokinetic properties.

  • Scaffold Hopping: The initial lead was modified by replacing a core ring system with the thiophene-2-carboxylate scaffold.

  • Substitution at the 4-position: Introduction of an amide linkage at the 4-position was found to be crucial for activity. Various substituted benzamides were explored, with a 4-methylbenzamido group showing high potency.

  • Substitution at the 5-position: An ether linkage at the 5-position was introduced, and different aryl ethers were tested. A 5-((5-fluoropyridin-2-yl)oxy) substituent resulted in a compound with subnanomolar antagonistic activity.[13]

The optimized compound, 39 , not only had an IC50 of 0.40 nM but also demonstrated improved solubility, metabolic stability, and oral bioavailability.[13] Molecular dynamics simulations revealed the formation of a unique intramolecular hydrogen bond, which contributed to its high potency.[13]

Visualization: SAR Workflow for P2Y14 Antagonist Optimization

SAR_Workflow Lead Initial Lead Compound Scaffold_Hop Scaffold Hopping (Thiophene-2-carboxylate) Lead->Scaffold_Hop Strategy R1_Mod R1 Modification (4-Amide Substituents) Scaffold_Hop->R1_Mod Iteration 1 R2_Mod R2 Modification (5-Aryl Ether Substituents) R1_Mod->R2_Mod Iteration 2 Optimized Optimized Compound 39 (IC50 = 0.40 nM) R2_Mod->Optimized Leads to

Caption: SAR workflow for optimizing P2Y14 receptor antagonists.

Drug Metabolism and Toxicological Considerations

While the thiophene ring is a valuable pharmacophore, it is also considered a "structural alert" due to its potential for metabolic bioactivation.[14] The metabolism of the thiophene ring, often mediated by cytochrome P450 enzymes, can lead to the formation of reactive metabolites such as thiophene S-oxides and thiophene epoxides.[14] These electrophilic species can covalently bind to cellular macromolecules, potentially leading to hepatotoxicity.

A notable example is tienilic acid, a thiophene-containing drug that was withdrawn from the market due to severe immune-mediated hepatitis.[14] However, it is crucial to note that the presence of a thiophene ring does not automatically equate to toxicity. Many safe and effective drugs contain this moiety. The overall metabolic profile of the molecule, including the presence of alternative, less toxic metabolic pathways, plays a significant role in its safety.[14] For example, in some molecules, other parts of the structure are more readily metabolized, sparing the thiophene ring from bioactivation.[14]

During drug development, it is essential to thoroughly investigate the metabolic fate of any thiophene-containing compound and assess its potential for reactive metabolite formation.

Future Perspectives and Conclusion

The journey of thiophene carboxylates in medicinal chemistry is far from over. Their proven track record as versatile and effective scaffolds ensures their continued exploration in the quest for novel therapeutics. Future research will likely focus on:

  • Development of Novel Synthetic Methodologies: Creating more efficient and regioselective methods for the synthesis and functionalization of thiophene carboxylates.

  • Exploration of New Biological Targets: Applying the thiophene carboxylate scaffold to emerging and challenging biological targets.

  • Fine-tuning of ADMET Properties: Utilizing computational tools and advanced in vitro and in vivo models to design compounds with optimal absorption, distribution, metabolism, excretion, and toxicity profiles.

References

The Pivotal Intermediate: A Technical Guide to Methyl 4-amino-5-methylthiophene-3-carboxylate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Powerhouse of Heterocyclic Chemistry

Methyl 4-amino-5-methylthiophene-3-carboxylate is a polysubstituted aminothiophene that has emerged as a critical building block in the synthesis of a diverse array of biologically active molecules. Its unique structural arrangement, featuring an amino group and a carboxylate ester on a thiophene core, provides a versatile platform for the construction of complex heterocyclic systems. This guide offers a comprehensive overview of its synthesis, chemical properties, and, most importantly, its strategic applications in the fields of medicinal chemistry and agrochemicals. For researchers engaged in the discovery of novel kinase inhibitors, anti-inflammatory agents, and herbicides, a thorough understanding of this intermediate is indispensable. The thieno[2,3-d]pyrimidine scaffold, readily accessible from this compound, is a privileged structure in modern drug discovery, known to interact with a variety of key biological targets.[1][2][3]

Core Synthesis: Mastering the Gewald Reaction

The primary and most efficient method for the synthesis of this compound is the Gewald reaction, a one-pot multicomponent condensation.[4][5] This reaction is celebrated for its operational simplicity, the ready availability of starting materials, and its adherence to the principles of green chemistry.[6]

The Foundational Chemistry of the Gewald Reaction

The Gewald reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[4][7] The reaction proceeds through a series of steps, beginning with a Knoevenagel condensation between the ketone and the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate.[4][5] The subsequent addition of sulfur and intramolecular cyclization leads to the formation of the desired 2-aminothiophene ring system.[4]

The choice of base is crucial for the reaction's success, with secondary amines like morpholine or piperidine, or tertiary amines such as triethylamine, being commonly employed to catalyze the initial condensation and facilitate the subsequent steps.[6][8]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Gewald reaction procedures for structurally similar compounds.

Materials:

  • Ethyl acetoacetate

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol (or Methanol)

Procedure:

  • To a solution of ethyl acetoacetate (1 equivalent) and methyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1 equivalent).

  • With vigorous stirring and cooling, slowly add morpholine (1 equivalent) to the reaction mixture over a period of 30 minutes. The temperature should be maintained to control the initial exothermic reaction.

  • After the addition of morpholine is complete, heat the reaction mixture to reflux and maintain for 3-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Causality of Experimental Choices:

  • Ethyl acetoacetate and Methyl cyanoacetate: These serve as the ketone and α-cyanoester components, respectively, providing the carbon backbone for the thiophene ring.

  • Elemental Sulfur: Acts as the source of the sulfur atom in the thiophene ring.

  • Morpholine: A basic catalyst essential for the initial Knoevenagel condensation. Its volatility allows for easy removal during workup.

  • Ethanol: A common solvent for the Gewald reaction due to its ability to dissolve the reactants and its appropriate boiling point for the reaction temperature.

Chemical Properties and Spectroscopic Characterization

This compound is a stable, crystalline solid. Its structure has been confirmed by various spectroscopic techniques.

PropertyValue
Molecular Formula C₇H₉NO₂S
Molecular Weight 171.22 g/mol
CAS Number 81528-48-5
Appearance Off-white to yellow crystalline powder
Predicted NMR Spectral Data

While experimental spectra are available through various databases, detailed assignments are often not provided.[9] Based on the structure and established principles of NMR spectroscopy, the following are the predicted chemical shifts:

¹H NMR (in CDCl₃):

  • δ ~2.3 ppm (s, 3H): This singlet corresponds to the protons of the methyl group at the C5 position of the thiophene ring.

  • δ ~3.8 ppm (s, 3H): This singlet is attributed to the protons of the methyl ester group.

  • δ ~5.9 ppm (br s, 2H): This broad singlet represents the two protons of the amino group at the C4 position. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

  • δ ~7.5 ppm (s, 1H): This singlet corresponds to the proton at the C2 position of the thiophene ring.

¹³C NMR (in CDCl₃):

  • δ ~15 ppm: The carbon of the C5-methyl group.

  • δ ~51 ppm: The carbon of the methoxy group in the ester.

  • δ ~105 ppm: The C3 carbon of the thiophene ring, attached to the ester group.

  • δ ~115 ppm: The C5 carbon of the thiophene ring.

  • δ ~145 ppm: The C2 carbon of the thiophene ring.

  • δ ~158 ppm: The C4 carbon of the thiophene ring, attached to the amino group.

  • δ ~168 ppm: The carbonyl carbon of the methyl ester.

These predicted values are in line with the general chemical shifts observed for similarly substituted aminothiophenes.[10][11]

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of high-value compounds.

Gateway to Thieno[2,3-d]pyrimidines: A Privileged Scaffold

The most significant application of this aminothiophene is in the synthesis of thieno[2,3-d]pyrimidines. This fused heterocyclic system is a bioisostere of purine and is a core component of numerous compounds with diverse pharmacological activities.[1] The reaction of this compound with various reagents can lead to the formation of the pyrimidine ring.

Diagram: Synthesis of Thieno[2,3-d]pyrimidine Core

G aminothiophene Methyl 4-amino-5-methyl- thiophene-3-carboxylate thienopyrimidine Thieno[2,3-d]pyrimidine Derivatives aminothiophene->thienopyrimidine Cyclization reagent Formamide / Urea / Isothiocyanates / etc. reagent->thienopyrimidine

Caption: General synthetic route to thieno[2,3-d]pyrimidines.

Kinase Inhibitors in Oncology

A multitude of thieno[2,3-d]pyrimidine derivatives have been investigated as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[3] For instance, derivatives of this scaffold have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a crucial target in non-small cell lung cancer and other malignancies.[1] The structural modifications on the thieno[2,3-d]pyrimidine core, which are made possible by the versatile reactivity of the starting aminothiophene, allow for the fine-tuning of potency and selectivity against different kinases.[2]

Agrochemicals: The Case of Thiencarbazone-methyl

Beyond pharmaceuticals, this compound is a key precursor in the synthesis of the herbicide thiencarbazone-methyl.[12] This herbicide acts by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. The synthesis of thiencarbazone-methyl involves the derivatization of the amino group of the thiophene ring into a sulfonylurea moiety.[13][14]

Diagram: Application Workflow

G cluster_pharma Drug Discovery cluster_agro Crop Protection start Methyl 4-amino-5-methyl- thiophene-3-carboxylate thieno Thieno[2,3-d]pyrimidines start->thieno sulfonylurea Sulfonylurea Derivatives start->sulfonylurea pharma Pharmaceuticals agro Agrochemicals kinase Kinase Inhibitors (e.g., EGFR inhibitors) thieno->kinase kinase->pharma herbicide Herbicides (e.g., Thiencarbazone-methyl) sulfonylurea->herbicide herbicide->agro

Caption: Key applications stemming from the core molecule.

Conclusion: A Cornerstone of Modern Synthesis

This compound, synthesized efficiently via the Gewald reaction, stands as a testament to the power of well-designed molecular building blocks. Its strategic importance in the rapid assembly of complex and biologically active molecules, particularly the thieno[2,3-d]pyrimidine scaffold, cannot be overstated. For researchers in both the pharmaceutical and agrochemical sectors, a deep understanding and proficient utilization of this intermediate will continue to be a key driver of innovation and discovery. The continued exploration of new synthetic routes and novel applications of this versatile compound promises to yield further advancements in these critical fields.

References

Safety and hazards of Methyl 4-amino-5-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Hazards of Methyl 4-amino-5-methylthiophene-3-carboxylate

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The toxicological and biological properties of this compound have not been fully investigated. All laboratory work should be conducted by trained personnel, adhering to institutional safety protocols and after conducting a thorough, site-specific risk assessment.

Introduction

This compound (CAS No. 81528-48-5) is a polysubstituted aminothiophene, a class of heterocyclic compounds recognized for their versatile roles as intermediates in the synthesis of pharmaceuticals and biologically active molecules.[1] Its structure, featuring an amino group and a methyl ester, provides multiple reactive sites for further chemical modification, making it a valuable building block in medicinal chemistry.[1] Notably, this compound is marketed as a synthetic inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical to fatty acid biosynthesis, suggesting its potential utility as a research tool in metabolic studies.[2]

This guide provides a comprehensive overview of the known safety and hazard information for this compound. It is structured to provide researchers and drug development professionals with the necessary data to handle this compound safely, understand its potential biological context, and manage associated risks effectively. Due to the limited availability of in-depth, peer-reviewed studies on this specific molecule, this guide synthesizes information from safety data sheets (SDS), chemical databases, and literature on structurally related compounds to offer a robust, albeit preliminary, safety profile.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is the foundation of its safe handling and use.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 81528-48-5[3]
Molecular Formula C₇H₉NO₂S[3]
Molecular Weight 171.22 g/mol [3]
Canonical SMILES CC1=C(C(=CS1)C(=O)OC)N[2]
InChIKey IEZNLUYSTWCFIP-UHFFFAOYSA-N[3]
Appearance Solid (form may vary by supplier)[1]
XLogP3 1.7[3]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity and irritation.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07Warning H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)GHS07Warning H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)GHS07Warning H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationGHS07Warning H335: May cause respiratory irritation

Source: PubChem CID 11401021[3]

Expert Interpretation of Hazards:

  • H302 (Harmful if swallowed): Ingestion of even small quantities may cause illness. Accidental ingestion is a primary route of exposure to be controlled via strict hygiene protocols.

  • H315 (Causes skin irritation): Direct contact can cause redness, itching, and inflammation. The causality stems from the chemical's ability to disrupt the lipid barrier of the skin, leading to an inflammatory response. Prolonged contact should be avoided.

  • H319 (Causes serious eye irritation): The compound can cause significant, but reversible, damage to the eyes upon contact. This necessitates stringent eye protection.

  • H335 (May cause respiratory irritation): Inhalation of the dust or powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. This hazard dictates the need for respiratory protection and handling within a ventilated enclosure.

Toxicological Profile: An Evidence-Based Assessment

While specific quantitative toxicological data such as LD50 (median lethal dose) values for this compound are not available in published literature, a toxicological assessment can be informed by its GHS classification and data on the broader class of thiophene-containing compounds.

The toxicity of many thiophene-containing xenobiotics is linked to their metabolic bioactivation, primarily by cytochrome P450 (CYP) enzymes.[4] This metabolism can generate highly reactive electrophilic intermediates, such as thiophene S-oxides and thiophene epoxides, which can covalently bind to cellular macromolecules, potentially leading to toxicity.[4] However, the presence of a thiophene ring does not inherently guarantee a toxic outcome. The overall toxic potential is influenced by factors such as the daily dose, the rate and pathways of metabolism versus detoxification, and the chemical stability of the specific metabolites formed.[5] Given the "harmful if swallowed" classification, the compound is presumed to have a moderate order of acute toxicity.

Standard Operating Protocol for Safe Handling

A self-validating system of protocols is essential for minimizing exposure and ensuring laboratory safety. The following step-by-step methodology is based on established best practices for handling powdered chemical irritants of moderate toxicity.

4.1 Engineering Controls & Personal Protective Equipment (PPE)

  • Primary Engineering Control: All weighing and handling of the solid compound must be performed within a certified chemical fume hood or a powder containment hood to prevent inhalation of dust.

  • Eye and Face Protection: Wear chemical safety goggles that conform to ANSI Z87.1 or EN 166 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Hand Protection: Wear powder-free nitrile gloves. Nitrile provides good resistance to a broad range of chemicals. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron and sleeves are recommended. Ensure legs and feet are covered (no open-toed shoes).

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.

4.2 Workflow for Handling and Preparation of Solutions

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Don appropriate PPE prep2 Verify fume hood is operational prep1->prep2 prep3 Gather all necessary equipment (spatula, weigh paper, glassware, solvent) prep2->prep3 handle1 Place container in fume hood prep3->handle1 handle2 Carefully uncap and weigh the desired amount of solid handle1->handle2 handle3 Add solvent slowly to the solid to prevent dust generation handle2->handle3 handle4 Ensure complete dissolution handle3->handle4 handle5 Securely cap the solution container handle4->handle5 clean1 Decontaminate spatula and work surface handle5->clean1 clean2 Dispose of weigh paper and gloves in designated solid waste container clean1->clean2 clean3 Wash hands thoroughly clean2->clean3

Caption: Standard workflow for safely handling the solid compound.

Storage, Stability, and Incompatibilities

Proper storage is critical to maintain the compound's integrity and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from direct sunlight and sources of ignition. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended by some suppliers.

  • Incompatible Materials:

    • Strong Oxidizing Agents: Can cause vigorous, exothermic reactions that may lead to fire or explosion.

    • Strong Acids and Bases: May catalyze decomposition or unwanted reactions.

    • Strong Reducing Agents: Potential for incompatible reactions.

Emergency and First Aid Procedures

Immediate and appropriate response to an exposure or spill is critical.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

6.1 Spill Response Protocol

G start Spill Occurs step1 Evacuate immediate area and alert others start->step1 step2 Don appropriate PPE (gloves, goggles, lab coat, respirator if needed) step1->step2 step3 Cover spill with an absorbent material (e.g., vermiculite, sand) step2->step3 step4 Carefully sweep up the material into a designated waste container step3->step4 step5 Decontaminate the spill area with soap and water step4->step5 step6 Seal waste container and label as hazardous waste step5->step6 end Dispose of waste via EH&S protocols step6->end

Caption: Logical flow for responding to a solid chemical spill.

Waste Disposal

Unused material and contaminated waste must be treated as hazardous.

  • Classification: The waste should be classified as a hazardous chemical waste, consistent with local, state, and federal regulations.

  • Collection: Collect waste material in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method: Disposal should be carried out by a licensed professional waste disposal service. Incineration in a permitted hazardous waste incinerator is often the preferred method for organic compounds containing sulfur. Do not dispose of this chemical down the drain or in regular trash.

Biological Activity and Research Applications

This compound is reported by chemical suppliers to be a synthetic inhibitor of Acetyl-CoA Carboxylase (ACC).[2][6] ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid biosynthesis. ACC has two main isoforms in mammals, ACC1 and ACC2, making it an attractive therapeutic target for metabolic diseases such as obesity, diabetes, and certain cancers.

While this compound is marketed as an ACC inhibitor, it is critical for researchers to note that specific inhibitory concentrations (IC50), mechanism of action (e.g., competitive, allosteric), and isoform selectivity are not available in peer-reviewed literature. This information appears to originate from supplier-internal data. Therefore, any research using this compound as an ACC inhibitor should include rigorous validation and characterization of its activity in the experimental system being used.

Synthesis Pathway Overview: The Gewald Reaction

Polysubstituted 2-aminothiophenes are most commonly synthesized via the Gewald reaction.[7] This is a one-pot, multi-component reaction that typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst (like morpholine or triethylamine).[8]

The general mechanism proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and a subsequent ring-closure cyclization to form the thiophene ring.[7]

G reactants Ketone/Aldehyde + α-Cyanoester + Sulfur step1 Knoevenagel Condensation reactants->step1 step2 Sulfur Addition & Ring Closure reactants->step2 catalyst Base Catalyst (e.g., Morpholine) catalyst->step1 catalyst->step2 intermediate α,β-Unsaturated Nitrile Intermediate step1->intermediate intermediate->step2 product Polysubstituted 2-Aminothiophene step2->product

Caption: Conceptual overview of the Gewald Reaction for 2-aminothiophene synthesis.

Conclusion

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. The primary risks include harm upon ingestion and irritation to the skin, eyes, and respiratory system. Adherence to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, is mandatory. While it holds potential as a research tool, particularly due to its reported activity as an acetyl-CoA carboxylase inhibitor, the lack of comprehensive public data on its toxicology, environmental fate, and specific biological activity necessitates a cautious and diligent approach by the scientific community.

References

A Senior Application Scientist's Guide to the Discovery of Aminothiophene Derivatives: Synthesis, Mechanisms, and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to serve as a bioisosteric replacement for a phenyl ring make it an attractive core for drug design.[3][4] This guide provides an in-depth exploration of the discovery of aminothiophene derivatives, with a primary focus on the pivotal Gewald reaction—the most versatile and widely adopted synthetic methodology.[1][5] We will dissect the mechanistic underpinnings of this reaction, explore modern, greener synthetic adaptations, and delve into the structure-activity relationships (SAR) that drive the therapeutic potential of these compounds in areas such as oncology, infectious diseases, and metabolic disorders. This document is designed to be a practical and authoritative resource, bridging foundational principles with field-proven applications for professionals engaged in the art and science of drug discovery.

The Enduring Importance of the 2-Aminothiophene Core

Heterocyclic compounds form the backbone of over 75% of all biologically active molecules, and among them, the five-membered thiophene ring holds a position of particular significance.[3] The 2-aminothiophene (2-AT) moiety, specifically, is a versatile building block for constructing more complex molecular architectures, including fused heterocyclic systems like thienopyrimidines.[6][7] The power of the 2-AT scaffold lies in its capacity to confer a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and potent receptor modulation effects.[5][8] This has led to the development of numerous drug candidates and clinically used drugs, such as the antipsychotic Olanzapine.[5] The continued investigation into 2-AT derivatives is fueled by their diverse mechanisms of action and favorable pharmacokinetic properties, making them a highly active area of clinical and preclinical research.[1][5]

The Gewald Reaction: The Workhorse of Aminothiophene Synthesis

The most efficient and prominent route to polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, three-component condensation first reported by Karl Gewald in 1961.[9][10][11] This reaction elegantly combines a ketone or aldehyde, an α-activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[11][12]

Mechanistic Rationale: A Stepwise Deconstruction

Understanding the mechanism of the Gewald reaction is crucial for optimizing conditions and predicting outcomes. While debated for years, computational and experimental studies have elucidated a probable pathway.[11][13]

  • Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[10][13] This step forms a stable α,β-unsaturated nitrile intermediate, which is often the rate-determining step. The choice of base (typically a secondary or tertiary amine like morpholine or triethylamine) is critical for efficiently deprotonating the nitrile without promoting unwanted side reactions.[14]

  • Sulfur Addition: Elemental sulfur (S₈) is activated and adds to the β-carbon of the unsaturated intermediate. The exact mechanism of S₈ ring-opening and addition is complex, but it results in a key sulfanyl intermediate.[13]

  • Intramolecular Cyclization & Tautomerization: The sulfur-adduct undergoes an intramolecular cyclization where the sulfur anion attacks the nitrile group.[13] This is followed by a rapid tautomerization to yield the final, stable aromatic 2-aminothiophene ring.[13] This aromatization step provides a strong thermodynamic driving force for the reaction.[13]

Gewald_Mechanism Fig. 1: Mechanistic Pathway of the Gewald Reaction R1 Ketone/Aldehyde Int1 Knoevenagel Adduct (α,β-unsaturated nitrile) R1->Int1 Knoevenagel-Cope Condensation R2 Active Nitrile (e.g., Malononitrile) R2->Int1 Knoevenagel-Cope Condensation R3 Elemental Sulfur (S8) Int2 Sulfur Adduct R3->Int2 Sulfur Addition Base Base (e.g., Morpholine) Base->Int1 Int1->Int2 Sulfur Addition Int3 Cyclized Intermediate (Dihydrothiophene) Int2->Int3 Intramolecular Cyclization Product 2-Aminothiophene (Final Product) Int3->Product Tautomerization (Aromatization)

Caption: Fig. 1: Mechanistic Pathway of the Gewald Reaction.

Modern & Green Adaptations of the Gewald Synthesis

While the classic Gewald reaction is robust, modern chemistry demands more sustainable and efficient protocols. Research has focused on alternative catalysts, solvents, and energy sources to improve the reaction's green profile.[3][15]

  • Heterogeneous Catalysis: Homogeneous bases can be difficult to remove from the reaction mixture.[14] The use of recyclable solid bases like NaAlO₂ or nano-structured Na₂CaP₂O₇ simplifies work-up, reduces waste, and often allows the reaction to proceed under milder conditions.[14][16]

  • Green Solvents: Replacing hazardous polar solvents with water or deep eutectic solvents (e.g., choline chloride/urea) aligns with the principles of green chemistry.[3] Water, in particular, can accelerate the reaction and simplify product isolation.[14]

  • Organocatalysis: L-proline has emerged as an effective, inexpensive, and environmentally friendly organocatalyst for the Gewald reaction, promoting high yields with low catalyst loading.[17]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and improve yields by providing uniform, rapid heating.[11][18]

Catalyst / ConditionSolventTemp (°C)TimeTypical Yield (%)Reference
Classical (Morpholine)Ethanol50-Reflux2-6 h60-85[10][18]
Solid Base (NaAlO₂)Ethanol601-2 h85-95[16]
Organocatalyst (L-proline)DMF601-3 h80-94
Ultrasound (Na₂Sₓ)Water700.5-1 h42-90[3]
Microwave (various bases)DMF / Ethanol100-1205-30 min57-95[11]

Table 1: Comparison of Catalysts and Conditions for the Gewald Synthesis of 2-Aminothiophenes.

Therapeutic Applications & Structure-Activity Relationship (SAR)

The true value of the 2-aminothiophene scaffold is realized in its diverse biological activities. The substituents at the C3, C4, and C5 positions of the thiophene ring can be systematically modified to tune the compound's potency, selectivity, and pharmacokinetic profile.[19]

Anticancer Agents

Aminothiophene derivatives have shown significant potential as anticancer agents, acting through various mechanisms.[5]

  • Kinase Inhibition: Many derivatives function as inhibitors of protein kinases, which are crucial regulators of cell proliferation. Thienopyrimidine derivatives, synthesized from 2-AT precursors, are known to inhibit targets like EGFR and VEGFR-2.[6]

  • Cytotoxicity: Novel naphtho[2,1-b]thiophene derivatives have demonstrated potent and selective cytotoxic activity against cancer cell lines like HeLa and HepG2, with IC₅₀ values in the nanomolar range.[20]

  • SAR Insights: Structure-activity relationship studies on cyclopenta[b]thiophene scaffolds have identified lead compounds with good inhibitory activity against breast cancer cells (MCF-7).[21] It has also been noted that the presence of one or two cyanoacrylamide moieties can significantly enhance anticancer activity.[22]

Antimicrobial & Antifungal Agents

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.

  • Antibacterial Activity: Thiophene-2-carboxamide derivatives have shown promising activity against Gram-positive bacteria like Staphylococcus aureus.[23] SAR studies revealed that 3-amino substituted derivatives were generally more potent than their 3-hydroxy or 3-methyl counterparts.[23]

  • Antifungal Activity: Studies have shown that the presence of halogen and nitro substituents on the 2-aminothiophene core increases antifungal activity, yielding compounds with minimum inhibitory concentration (MIC) values better than the reference drug fluconazole in some cases.[2]

Other Therapeutic Areas

The versatility of the 2-AT scaffold extends to a wide range of other diseases.

  • Antileishmanial Agents: The size of cycloalkyl rings fused at the C4 and C5 positions has been shown to directly modulate antileishmanial activity against L. amazonensis.[19] Bioisosteric replacement of sulfur with selenium has also been shown to enhance activity.[19]

  • Metabolic Disorders: 2-AT derivatives have been discovered as a new class of positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R), a key target for the treatment of type 2 diabetes.[24][25]

  • Neurological & Inflammatory Conditions: Derivatives have been developed as allosteric enhancers for the adenosine A₁ receptor, which is involved in tissue protection during ischemia and inflammation.[4][5] Tinoridine, a 2-AT derivative, is known for its non-steroidal anti-inflammatory properties.[3]

Biological Target / ActivityKey Structural Features / SAR InsightsExample ClassReferences
Anticancer (Kinase Inhibition)Fused pyrimidine rings (thienopyrimidines)Thieno[2,3-d]pyrimidines[4][6]
Anticancer (Cytotoxicity)Cyanoacrylamide moieties, fused polycyclic systemsNaphtho[2,1-b]thiophenes[20][22]
Antibacterial (Gram-positive)3-amino substitution on thiophene-2-carboxamide coreThiophene-2-carboxamides[23]
Antifungal Presence of halogen or nitro substituentsSubstituted 2-ATs[2]
Antileishmanial Cycloalkyl rings at C4/C5; S/Se bioisosterism2-Aminoselenophens[19]
Anti-diabetic (GLP-1R PAM)3-arylketone or 3-carboxylate appendages2-Aminothiophene-3-carboxamides[24][25]
Anti-inflammatory Varied substitutions, often leading to fused systemsTinoridine, Thieno[2,3-d]pyrimidin-4-ones[3][4]

Table 2: Summary of Biological Activities and SAR for Aminothiophene Derivatives.

Experimental Protocol: A Validated Workflow

This section provides a representative, step-by-step protocol for a classic Gewald synthesis. This self-validating system is based on established literature procedures.[26]

Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

Experimental_Workflow Fig. 2: General Workflow for Synthesis & Characterization A 1. Reaction Setup - Combine reactants (acetylacetone, ethyl cyanoacetate, sulfur) - Add solvent & base (diethylamine) B 2. Reaction - Stir at 40-50°C for 4 hours - Age overnight at room temperature A->B Heat & Stir C 3. Product Isolation - Filter the reaction mixture - Wash crude product with cold ethanol B->C Cool & Filter D 4. Purification - Recrystallize from hot ethanol C->D Dissolve & Crystallize E 5. Characterization - Melting Point - TLC - IR, NMR, Mass Spectrometry D->E Analyze Pure Product

Caption: Fig. 2: General Workflow for Synthesis & Characterization.

Materials & Reagents:

  • Ethyl cyanoacetate (0.05 mol)

  • Acetylacetone (0.05 mol)

  • Elemental Sulfur (0.06 mol)

  • Diethylamine (0.05 mol)

  • Ethanol (for reaction and recrystallization)

  • Standard laboratory glassware, magnetic stirrer/hotplate, filtration apparatus

Procedure:

  • Reaction Assembly: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl cyanoacetate (0.05 mol) and acetylacetone (0.05 mol) at room temperature.

  • Sulfur Addition: To this mixture, add powdered elemental sulfur (0.06 mol) with continuous stirring.

  • Base Addition (Causality): Slowly add diethylamine (0.05 mol) dropwise to the heterogeneous mixture. The dropwise addition is critical to control the initial exothermic reaction and prevent the formation of unwanted side products.

  • Reaction Conditions: Gently heat the reaction mixture to 40–50°C and maintain this temperature with vigorous stirring for 4 hours. The mixture will typically become darker and thicker as the reaction progresses.

  • Aging/Crystallization: After 4 hours, remove the heat source and allow the mixture to stir at room temperature overnight. This aging period allows for the complete crystallization of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Purification (Self-Validation): The purity of the product is validated through its physical and spectral properties. Recrystallize the crude solid from hot ethanol to obtain the pure product. The formation of well-defined crystals and a sharp melting point are initial indicators of purity.

  • Characterization: Confirm the structure of the final compound using standard analytical techniques:

    • Melting Point: Compare with literature values.

    • Spectroscopy: Obtain IR, ¹H NMR, ¹³C NMR, and Mass Spectra. The presence of characteristic peaks (e.g., N-H stretches in IR, distinct aromatic/aliphatic protons in NMR, and the correct molecular ion peak in MS) validates the successful synthesis.

Future Outlook & Conclusion

The discovery of aminothiophene derivatives continues to be a vibrant and highly productive field within medicinal chemistry. The elegance and efficiency of the Gewald reaction, especially with its modern green adaptations, ensure that novel derivatives can be synthesized and screened rapidly. Future efforts will likely focus on expanding the chemical space through multi-component reactions, applying computational and machine learning models to predict biological activity and guide SAR studies, and exploring new therapeutic targets.[27] The 2-aminothiophene scaffold, with its proven track record and synthetic accessibility, is poised to remain a privileged structure in the quest for new medicines for years to come.

References

Methodological & Application

Application Note: A Practical Guide to the Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminothiophene scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Its role as a bioisosteric replacement for the phenyl group, coupled with its presence in numerous natural and synthetic pharmaceuticals, makes it a cornerstone for the design of novel therapeutic agents.[1][2] Compounds bearing this core structure have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and adenosine A1 receptor agonist properties.[2][3]

The requested compound, Methyl 4-amino-5-methylthiophene-3-carboxylate, is a specific polysubstituted thiophene. It is important to note that this "4-amino" substitution pattern is not accessible through the classic, one-pot Gewald aminothiophene synthesis, which is the most versatile and widely adopted method for this class of compounds. The standard Gewald reaction invariably yields 2-aminothiophenes .[4][5][6] The synthesis of the specific 4-amino isomer requires a more complex, multi-step pathway, such as the palladium-catalyzed reaction of methyl 4-nitrobenzoate with a thieno[2,3,-c]pyrazole derivative followed by hydrogenation.

In the spirit of providing a broadly applicable and field-proven protocol, this guide will focus on the synthesis of a structurally related and pharmaceutically relevant isomer: Methyl 2-amino-4-methylthiophene-3-carboxylate . This synthesis serves as a representative and robust example of the Gewald reaction, a powerful multi-component strategy prized for its operational simplicity, mild conditions, and the structural diversity of its products.[6][7]

Part 1: The Gewald Reaction - Mechanistic Rationale

The Gewald reaction, first reported by Karl Gewald in 1961, is a one-pot synthesis that constructs the 2-aminothiophene ring from three fundamental components: an α-methylene carbonyl compound, an α-cyanoester (or other activated nitrile), and elemental sulfur, typically catalyzed by a mild base.[5][6]

Underlying Mechanism

The reaction proceeds through a well-elucidated sequence of three key steps.[5][8][9]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (acetone, 1 ) and the activated nitrile (methyl cyanoacetate, 2 ). This step forms a stable α,β-unsaturated nitrile intermediate (3 ).[5]

  • Sulfur Addition (Michael Addition): The elemental sulfur ring (S₈) is activated and adds to the intermediate 3 at the β-carbon. The precise mechanism of sulfur ring-opening and addition is complex, but it is understood to proceed via the deprotonated intermediate to form a thiolate species (4 ).[8][9]

  • Cyclization and Tautomerization: The newly formed thiolate anion attacks the nitrile carbon in an intramolecular cyclization, forming a five-membered ring intermediate (5 ). A subsequent tautomerization (isomerization) leads to the aromatic and stable 2-aminothiophene final product (6 ).[5]

The causality for reagent selection is clear: the ketone provides the substituents at the C4 and C5 positions, while the activated nitrile provides the C2-amino and C3-ester functionalities. The choice of a mild amine base, such as morpholine or diethylamine, is critical; it is sufficiently basic to catalyze the Knoevenagel condensation without causing unwanted side reactions like the saponification (hydrolysis) of the ester group.[10]

Gewald Reaction Mechanism Gewald Reaction Mechanism for Methyl 2-amino-4-methylthiophene-3-carboxylate cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Sulfur Addition cluster_2 Step 3: Cyclization & Tautomerization Acetone (1) Acetone (1) Intermediate (3) α,β-Unsaturated Nitrile Acetone (1)->Intermediate (3) + (2) Base Acetone (1)->Intermediate (3) Methyl Cyanoacetate (2) Methyl Cyanoacetate (2) Methyl Cyanoacetate (2)->Intermediate (3) Thiolate (4) Thiolate Intermediate Intermediate (3)->Thiolate (4) + S₈ Intermediate (3)->Thiolate (4) Sulfur (S8) Sulfur (S₈) Sulfur (S8)->Thiolate (4) Cyclized (5) Cyclized Intermediate Thiolate (4)->Cyclized (5) Intramolecular Attack Thiolate (4)->Cyclized (5) Product (6) Methyl 2-amino-4- methylthiophene-3-carboxylate Cyclized (5)->Product (6) Tautomerization Cyclized (5)->Product (6)

Caption: The Gewald reaction mechanism proceeds via condensation, sulfur addition, and cyclization.

Part 2: Experimental Protocol & Workflow

This protocol details the synthesis of Methyl 2-amino-4-methylthiophene-3-carboxylate.

Materials and Equipment

Reagents & MaterialsEquipment
Acetone (ACS grade, ≥99.5%)250 mL three-neck round-bottom flask
Methyl cyanoacetate (≥99%)Magnetic stirrer with heating plate
Elemental Sulfur (powder, ≥99.5%)Thermometer
Morpholine (≥99%)Reflux condenser
Ethanol (anhydrous)Dropping funnel
Deionized WaterBüchner funnel and filter flask
Ice (for ice bath)Beakers, graduated cylinders
Filter paperGlass rod

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetone and ethanol are flammable; keep away from ignition sources.

  • Morpholine is corrosive and should be handled with care.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use. The target compound is classified as harmful if swallowed and causes skin/eye irritation.[11]

Step-by-Step Synthesis Protocol

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Place the flask on a magnetic stirrer with a heating mantle or oil bath.

  • Reagent Charging: To the flask, add elemental sulfur (3.2 g, 0.1 mol), acetone (5.8 g, 0.1 mol), and methyl cyanoacetate (9.9 g, 0.1 mol). Add 50 mL of ethanol as the solvent.

  • Initiation: Begin stirring the mixture. Through the dropping funnel, add morpholine (8.7 g, 0.1 mol) dropwise over a period of 20-30 minutes. The addition is exothermic, and the reaction temperature may rise. Maintain the temperature between 40-50°C during the addition.

  • Reaction: After the morpholine addition is complete, heat the reaction mixture to a gentle reflux (approximately 50-60°C) and maintain for 2-3 hours with continuous stirring.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product on the filter with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities. Recrystallize the solid product from ethanol to obtain pure Methyl 2-amino-4-methylthiophene-3-carboxylate as a crystalline solid.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.

Caption: Workflow for the one-pot synthesis of Methyl 2-amino-4-methylthiophene-3-carboxylate.

Part 3: Data & Characterization

Quantitative Reaction Summary

The following table summarizes the typical quantitative parameters for this synthesis.

ParameterValue
Limiting ReagentSulfur / Acetone / Methyl Cyanoacetate
Molar Equivalence1 : 1 : 1 : 1 (Ketone:Nitrile:Sulfur:Base)
SolventEthanol
Temperature50-60 °C
Reaction Time2 - 3 hours
Expected Yield70 - 85%[10]
AppearanceWhite to pale yellow crystalline solid
Melting Point76 - 79 °C[12]

Expected Analytical Data for Product Confirmation

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

TechniqueExpected Result
¹H NMR (400 MHz, CDCl₃)δ (ppm): 6.07 (s, 2H, NH₂), 5.82 (s, 1H, C₅-H), 3.80 (s, 3H, OCH₃), 2.28 (s, 3H, C₄-CH₃).[12]
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 166.1, 164.2, 136.7, 106.7, 102.9, 51.0, 18.4.[12]
IR (KBr, cm⁻¹)3414, 3308 (N-H stretching), 2931 (C-H stretching), 1656 (C=O stretching), 1577 (C=C stretching).[10]
MS (ESI) m/z: 172.05 [M+H]⁺, Calculated for C₇H₉NO₂S: 171.04.[11]

Part 4: Troubleshooting and Field Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Impure reagents (e.g., wet acetone).2. Reaction temperature too low.3. Insufficient reaction time.1. Use anhydrous solvents and high-purity reagents.2. Ensure the reaction mixture reaches and maintains the target reflux temperature.3. Monitor by TLC and extend reaction time if starting material is present.
Oily or Dark Product 1. Reaction temperature was too high, leading to decomposition or side reactions.2. Insufficient washing of crude product.1. Carefully control the temperature during base addition and reflux.2. Ensure the crude product is thoroughly washed with cold solvent before recrystallization.3. Consider purification by column chromatography if recrystallization is ineffective.
Product Fails to Precipitate 1. Too much solvent was used.2. Product is highly soluble in the solvent at low temperatures.1. Partially remove the solvent under reduced pressure before cooling.2. Add a small amount of cold water or an anti-solvent (like hexane) to induce precipitation after cooling in the ice bath.

Expert Insight: The choice of base is a critical parameter. While stronger bases like sodium hydroxide could also catalyze the initial condensation, they would readily hydrolyze the methyl ester functional group, leading to the corresponding carboxylic acid and significantly reducing the yield of the desired product. Mild organic bases like morpholine or diethylamine provide the ideal balance of reactivity and selectivity for this transformation.

References

Application Notes & Protocols: The Gewald Reaction for 2-Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers in Medicinal Chemistry and Drug Development

Abstract

The Gewald reaction, a multicomponent condensation, stands as a cornerstone in heterocyclic chemistry for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3][4][5] Since its discovery by Karl Gewald in the 1960s, this versatile reaction has garnered significant attention due to its operational simplicity, the ready availability of starting materials, and the biological significance of its products.[1][2][6] 2-Aminothiophenes are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals, including anti-inflammatory agents, antipsychotics, and anti-platelet drugs.[7][8] This guide provides an in-depth exploration of the Gewald reaction, detailing its mechanism, core protocols, modern variations, and strategic applications in drug discovery. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering both theoretical understanding and actionable experimental procedures.

Introduction: The Enduring Significance of the Gewald Reaction

The synthesis of substituted 2-aminothiophenes is a pivotal task in modern organic and medicinal chemistry.[9] These five-membered heterocyclic compounds are isosteres of benzene and anthranilic acid derivatives, bestowing upon them unique physicochemical properties that are highly desirable in drug design.[7] The Gewald reaction offers a convergent and efficient pathway to this important class of molecules, typically involving the condensation of a ketone or aldehyde, an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a base.[4][10][11]

The reaction's prominence stems from several key advantages:

  • Atom Economy: As a multicomponent reaction (MCR), it constructs complex molecules in a single step, minimizing waste and purification efforts.[12]

  • Versatility: A wide range of substrates can be employed, leading to a diverse library of substituted 2-aminothiophenes.[1][3]

  • Mild Conditions: The reaction often proceeds under moderate temperatures and does not require harsh reagents.[1][2]

  • Pharmaceutical Relevance: The products of the Gewald reaction are key intermediates in the synthesis of numerous FDA-approved drugs, such as the antipsychotic Olanzapine , the anti-inflammatory Tinoridine , and the anti-platelet agent Clopidogrel .[7]

This document will elucidate the mechanistic underpinnings of the Gewald reaction and provide detailed protocols for its execution, including modern, more sustainable approaches.

Unraveling the Mechanism

While the Gewald reaction has been utilized for decades, a complete elucidation of its mechanism has been a subject of continued study.[2][13] The generally accepted pathway involves a sequence of condensation, sulfur addition, and cyclization steps. The initial step is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base.[4][11]

The proposed mechanism is as follows:

  • Knoevenagel Condensation: The base (e.g., morpholine, triethylamine) deprotonates the active methylene nitrile to form a carbanion. This carbanion then attacks the carbonyl carbon of the ketone or aldehyde. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur: Elemental sulfur (S₈) is thought to be activated by the base to form a nucleophilic sulfur species. This species then undergoes a Michael addition to the electron-deficient double bond of the unsaturated nitrile.

  • Ring Closure: The resulting intermediate bears a sulfur anion and a nitrile group in proximity. An intramolecular nucleophilic attack of the sulfur anion onto the carbon of the nitrile group leads to the formation of a five-membered ring.

  • Tautomerization: A final tautomerization step yields the aromatic 2-aminothiophene product.

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization cluster_2 Final Product Formation Ketone/Aldehyde Ketone/Aldehyde Unsaturated Nitrile Unsaturated Nitrile Ketone/Aldehyde->Unsaturated Nitrile + Active Methylene Nitrile (Base) Active Methylene Nitrile Active Methylene Nitrile Sulfur Adduct Sulfur Adduct Unsaturated Nitrile->Sulfur Adduct + S₈ (Base) Cyclized Intermediate Cyclized Intermediate Sulfur Adduct->Cyclized Intermediate Intramolecular Attack 2-Aminothiophene 2-Aminothiophene Cyclized Intermediate->2-Aminothiophene Tautomerization

Figure 1: A simplified workflow of the Gewald reaction mechanism.

Experimental Protocols

The versatility of the Gewald reaction is reflected in the various protocols developed over the years. These range from the classical one-pot synthesis to more modern, catalyzed, and environmentally friendly methods.

Classical One-Pot Gewald Synthesis

This protocol is a widely used and straightforward method for the synthesis of a variety of 2-aminothiophenes.

Materials:

  • Ketone or aldehyde (e.g., cyclohexanone)

  • Active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile)

  • Elemental sulfur (powdered)

  • Base (e.g., morpholine or triethylamine)

  • Solvent (e.g., ethanol, methanol, or DMF)[14][15]

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (1.0 equiv.), the active methylene nitrile (1.0 equiv.), and elemental sulfur (1.1 equiv.) in the chosen solvent (e.g., ethanol).

  • Add the base (e.g., morpholine, 0.5-1.0 equiv.) dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Table 1: Typical Reaction Conditions for Classical Gewald Synthesis

ComponentExampleStoichiometryRole
Carbonyl CompoundCyclohexanone1.0 equiv.Thiophene backbone
Active MethyleneMalononitrile1.0 equiv.Thiophene backbone
Sulfur SourceElemental Sulfur (S₈)1.1 equiv.Heteroatom source
BaseMorpholine0.5-1.0 equiv.Catalyst
SolventEthanol-Reaction medium
TemperatureReflux (approx. 78 °C)-Reaction condition
Microwave-Assisted Gewald Synthesis

Microwave irradiation has been shown to significantly accelerate the Gewald reaction, often leading to higher yields and shorter reaction times.[16][17]

Procedure:

  • In a microwave-safe reaction vessel, combine the ketone or aldehyde (1.0 equiv.), active methylene nitrile (1.0 equiv.), elemental sulfur (1.1 equiv.), and a catalytic amount of base (e.g., piperidine) in a suitable high-boiling solvent (e.g., DMF or ethanol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a short period (e.g., 10-30 minutes).[16]

  • After cooling, work up the reaction mixture as described in the classical protocol.

Experimental_Workflow cluster_conditions Reaction Conditions Start Start Reagent_Mixing Mix Ketone/Aldehyde, Active Methylene Nitrile, Sulfur, and Base in Solvent Start->Reagent_Mixing Reaction_Step Reaction under Specified Conditions Reagent_Mixing->Reaction_Step Monitoring Monitor by TLC Reaction_Step->Monitoring Classical Conventional Heating (Reflux) Reaction_Step->Classical Microwave Microwave Irradiation Reaction_Step->Microwave Ultrasound Ultrasonic Irradiation Reaction_Step->Ultrasound Workup Cooling and Product Isolation Monitoring->Workup Reaction Complete Purification Recrystallization or Chromatography Workup->Purification Final_Product Final_Product Purification->Final_Product

Figure 2: General experimental workflow for the Gewald reaction.

Green Chemistry Approaches

Recent research has focused on developing more environmentally friendly Gewald protocols. These include the use of water as a solvent, heterogeneous catalysts, and solvent-free conditions.[6][17]

  • Aqueous Conditions: The reaction can be performed in a mixture of water and a base like triethylamine at room temperature, often with high yields.[6]

  • Catalytic Systems: Various catalysts, such as L-proline, piperidinium borate, and sodium aluminate, have been employed to improve reaction efficiency and recyclability.[8][11][18]

  • Mechanochemistry: Solvent-free Gewald reactions can be achieved using ball milling, which can enhance reaction rates, especially for less reactive aryl ketones.[19]

  • Ultrasonic Irradiation: The use of ultrasound has been shown to accelerate the reaction, providing 2-aminothiophene derivatives in high yields within minutes under aqueous conditions.[12]

Applications in Drug Development

The 2-aminothiophene scaffold is a cornerstone in modern medicinal chemistry, with numerous drugs and clinical candidates featuring this heterocyclic core. The Gewald reaction is a key synthetic tool for accessing these important molecules.

Table 2: Examples of FDA-Approved Drugs Synthesized via the Gewald Reaction

Drug NameTherapeutic ClassKey Intermediate from Gewald Reaction
Olanzapine Antipsychotic2-Amino-4-methyl-5-(4-methylpiperazin-1-yl)thiophene-3-carbonitrile
Tinoridine Anti-inflammatoryEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Clopidogrel Anti-plateletMethyl (S)-2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate
Brotizolam Sedative2-Amino-5-bromo-3-(2-chlorobenzoyl)thiophene
Clotiazepam Anxiolytic2-Amino-5-(2-chlorophenyl)-3-ethoxycarbonyl-4-methylthiophene
Bentazepam Anxiolytic2-Amino-5-phenyl-1,3,4-thiadiazole derivatives can be accessed from thiophene precursors

The functional groups introduced by the Gewald reaction (the amino group at C2 and the electron-withdrawing group at C3) provide convenient handles for further chemical modifications, allowing for the exploration of a vast chemical space in the search for new bioactive compounds.

Troubleshooting and Considerations

  • Substrate Reactivity: Aryl ketones are generally less reactive than alkyl ketones in the Gewald reaction and may require more forcing conditions or specific protocols.[19]

  • Side Reactions: Dimerization or polymerization of the starting materials can occur, especially with highly reactive aldehydes. Careful control of reaction conditions is crucial.

  • Sulfur Quality: Finely powdered sulfur is recommended for better dispersion and reactivity.[14]

  • Base Selection: The choice of base can significantly influence the reaction outcome. While morpholine and piperidine are common, other organic and inorganic bases have been successfully employed.[2]

Conclusion

The Gewald reaction remains a powerful and indispensable tool in synthetic organic chemistry, particularly for the construction of 2-aminothiophene scaffolds that are prevalent in pharmaceuticals and functional materials.[1][5][20] Its operational simplicity, coupled with the continuous development of more efficient and sustainable protocols, ensures its continued relevance in both academic research and industrial applications. This guide provides a solid foundation for researchers to confidently apply the Gewald reaction in their synthetic endeavors, from small-scale discovery to process development.

References

Application Note: A Guide to the Gewald Reaction for 2-Aminothiophene-3-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiophene scaffold is a cornerstone in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2][3] The Gewald multicomponent reaction stands as the most efficient and versatile synthetic route to these highly functionalized heterocycles.[2][4][5] This document provides an in-depth exploration of the reaction mechanism, a detailed experimental protocol, and critical insights into process optimization for researchers, chemists, and drug development professionals.

Mechanistic Deep Dive: Unraveling the Gewald Reaction

The Gewald reaction is a one-pot synthesis that convenes a carbonyl compound (an aldehyde or ketone), an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[6] While the reaction has been employed for decades, its precise mechanism, particularly the role of sulfur, has been a subject of extensive study, with recent computational work providing significant clarity.[1][7][8] The mechanism proceeds through three principal stages: Knoevenagel condensation, sulfur addition and ring opening, and finally, intramolecular cyclization and aromatization.

Step 1: Knoevenagel Condensation

The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[6][9][10] A mild amine base (e.g., morpholine, diethylamine) deprotonates the α-carbon of the cyanoester, creating a resonance-stabilized carbanion.[11][12] This nucleophile then attacks the electrophilic carbonyl carbon, followed by dehydration, to yield a stable α,β-unsaturated nitrile intermediate, often referred to as the Knoevenagel adduct.[6][11]

Step 2: Sulfuration and Polysulfide Formation

The mechanism for the addition of elemental sulfur (typically the S₈ crown) was poorly understood until recent density functional theory (DFT) calculations shed light on the process.[1][8] It is now understood that the amine base's role extends beyond the initial condensation. The Knoevenagel adduct is deprotonated by the base to form a new nucleophile, which then attacks the elemental sulfur ring.[1] This attack opens the S₈ ring, leading to the formation of a polysulfide intermediate.[1][7][8] This process does not involve the amine directly attacking the sulfur.[1]

Step 3: Intramolecular Cyclization & Aromatization

The polysulfide intermediates can interconvert through various mechanisms.[1][7] Ultimately, a monosulfide species is formed, which undergoes a rapid intramolecular nucleophilic attack from the sulfur anion onto the carbon of the nitrile group. This key cyclization step forms the five-membered thiophene ring. The reaction concludes with a tautomerization to yield the highly stable 2-aminothiophene. The formation of the aromatic ring is the primary thermodynamic driving force that funnels all intermediates towards the final product.[7][8]

Gewald_Mechanism Figure 1: The Gewald Reaction Mechanism Reactants Ketone/Aldehyde + α-Cyanoester + Elemental Sulfur (S₈) Knoevenagel_Adduct α,β-Unsaturated Nitrile (Knoevenagel Adduct) Reactants->Knoevenagel_Adduct Step 1: Knoevenagel Condensation (Base-Catalyzed) Polysulfide Polysulfide Intermediate Knoevenagel_Adduct->Polysulfide Step 2: Sulfur Addition (Nucleophilic Attack on S₈) Cyclized_Intermediate Cyclized Thiolate Intermediate Polysulfide->Cyclized_Intermediate Polysulfide Decomposition & Intramolecular Cyclization Product 2-Aminothiophene-3-carboxylate (Aromatic Product) Cyclized_Intermediate->Product Step 3: Tautomerization & Aromatization

Caption: Figure 1: The Gewald Reaction Mechanism.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

This protocol describes a reliable and reproducible method for synthesizing a model 2-aminothiophene-3-carboxylate.

Materials & Equipment:

  • Acetone (Reagent Grade)

  • Ethyl cyanoacetate (≥98%)

  • Sulfur powder (Elemental Sulfur)

  • Diethylamine (≥99.5%)

  • Ethanol (Absolute)

  • Ethyl acetate (ACS Grade)

  • Hexane (ACS Grade)

  • Ice bath

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Dropping funnel

  • Rotary evaporator

  • TLC plates (Silica gel 60 F254)

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Diethylamine is corrosive and flammable; handle with care.

Step-by-Step Procedure:
  • Reaction Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.

  • Reagent Charging: To the flask, add absolute ethanol (20 mL), elemental sulfur (1.6 g, 50 mmol), and diethylamine (5.1 mL, 50 mmol). Stir the resulting slurry.

  • Reactant Addition: In a separate beaker, mix acetone (3.7 mL, 50 mmol) and ethyl cyanoacetate (5.3 mL, 50 mmol). Transfer this mixture to a dropping funnel.

  • Reaction Execution: Add the acetone/ethyl cyanoacetate mixture dropwise to the stirred ethanol slurry over 15-20 minutes. An exothermic reaction may be observed.

  • Heating: After the addition is complete, heat the reaction mixture to 50°C and maintain this temperature with constant stirring for 3 hours.[13]

  • Reaction Monitoring: Monitor the reaction's progress by TLC (thin-layer chromatography) using a 3:1 hexane/ethyl acetate eluent system. The disappearance of starting materials and the appearance of a new, UV-active spot indicates product formation.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing 100 mL of ice-cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure ethyl 2-amino-4-methylthiophene-3-carboxylate as a crystalline solid.[14]

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Set up Flask with Condenser & Stirrer B 2. Charge Ethanol, Sulfur, & Diethylamine A->B C 3. Add Acetone & Ethyl Cyanoacetate Dropwise B->C D 4. Heat to 50°C and Stir for 3 Hours C->D E 5. Monitor Progress by TLC D->E E->D Incomplete F 6. Quench with Ice-Cold Water E->F Complete G 7. Isolate Product by Vacuum Filtration F->G H 8. Purify by Recrystallization G->H I Final Product H->I

Caption: Figure 2: Experimental Workflow.

Key Parameters and Optimization Insights

The success and efficiency of the Gewald reaction are highly dependent on several key parameters. Understanding their interplay is crucial for optimizing yield and purity.

ParameterOptionsRationale & Field InsightsImpact on Yield/Time
Carbonyl Source Aldehydes, Ketones (acyclic, cyclic)Aldehydes are generally more reactive than ketones. Steric hindrance around the carbonyl group can slow the reaction.Higher reactivity generally leads to shorter reaction times.
Active Nitrile Ethyl cyanoacetate, Malononitrile, CyanoacetamideThe electron-withdrawing group (ester, nitrile, amide) activates the α-methylene protons. Malononitrile is often more reactive than cyanoacetate.[10]Stronger activation can increase reaction rates.
Base Catalyst Diethylamine, Morpholine, Piperidine, L-Proline, Pip-BorateA mild base is essential to catalyze the Knoevenagel step without promoting self-condensation of the carbonyl reactant.[11] Catalytic systems like piperidinium borate (Pip-Borate) have been developed to improve efficiency.[12]Stoichiometric base is traditional; catalytic amounts are possible with optimized systems, improving atom economy.
Solvent Ethanol, Methanol, DMF, DioxaneProtic solvents like ethanol are common and effective.[3][14] The choice can influence reactant solubility and reaction rates.Solvent choice can significantly impact reaction time and ease of workup.
Temperature Room Temp to 50-80°CMost Gewald reactions require moderate heating to proceed at a practical rate.[13] Overheating can lead to side products.Higher temperatures decrease reaction time but may lower purity.
Energy Source Conventional Heating, Microwave, Ball-MillingMicrowave irradiation has been shown to dramatically reduce reaction times and improve yields.[6][15] Solvent-free ball-milling offers a green chemistry alternative.[16][17]Microwave/Milling >> Conventional Heating in terms of speed.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst (old base).2. Insufficient temperature or reaction time.3. Sterically hindered carbonyl reactant.1. Use freshly opened or distilled amine base.2. Increase temperature incrementally (e.g., to 60°C) and extend reaction time, monitoring by TLC.3. Consider using a more reactive nitrile (e.g., malononitrile) or a more efficient catalytic system.
Formation of Dark, Tarry Side Products 1. Reaction temperature too high.2. Base is too strong, causing polymerization or side reactions.1. Reduce the reaction temperature.2. Ensure a mild base is used; consider switching from diethylamine to the less basic morpholine.
Product is an Oil / Fails to Crystallize 1. Presence of impurities.2. Product may have a low melting point.1. Attempt purification via column chromatography on silica gel.2. If pure, try trituration with a non-polar solvent like cold hexane to induce solidification.
Knoevenagel Adduct is Main Product 1. Sulfur addition or cyclization step is stalled.2. Poor quality elemental sulfur.1. Ensure correct stoichiometry of sulfur and base.2. Use finely powdered sulfur to maximize surface area and reactivity. Consider slightly increasing the temperature.

References

The Versatile Synthon: Applications of Methyl 4-amino-5-methylthiophene-3-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of heterocyclic chemistry, the 2-aminothiophene scaffold stands as a cornerstone for the synthesis of a diverse array of biologically active molecules. Among its many derivatives, Methyl 4-amino-5-methylthiophene-3-carboxylate has emerged as a particularly valuable and versatile building block. Its unique arrangement of functional groups—a nucleophilic amine, an electrophilic ester, and a substituted thiophene core—provides a rich platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be robust and reproducible, forming a self-validating framework for practical application.

The primary route to this compound and its analogs is the celebrated Gewald reaction, a multi-component condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[1] This efficient one-pot synthesis makes the starting material readily accessible, further enhancing its appeal in synthetic campaigns.

Core Applications: A Gateway to Fused Heterocycles and Bioactive Molecules

The synthetic utility of this compound is most prominently demonstrated in its role as a precursor to fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines. This class of compounds is of significant interest due to its wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[2] Furthermore, this aminothiophene serves as a key intermediate in the synthesis of the local anesthetic, Articaine.[3][4]

This guide will delve into the practical execution of these transformations, providing not just the "how" but also the "why" behind the experimental choices.

Application Note 1: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

The fusion of a pyrimidine ring onto the thiophene core of this compound is a common strategy to access biologically active scaffolds. A straightforward method to achieve this is through cyclocondensation with formamide.

Mechanistic Rationale

The reaction proceeds through an initial acylation of the nucleophilic 4-amino group by formamide, followed by an intramolecular cyclization via nucleophilic attack of the newly formed formamido nitrogen onto the ester carbonyl. Subsequent elimination of methanol drives the reaction to completion, yielding the stable, fused aromatic system. The choice of a high-boiling solvent like formamide, which also serves as the reagent, ensures that the requisite thermal energy for cyclization and elimination is achieved.

G cluster_0 Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one start Methyl 4-amino-5- methylthiophene-3-carboxylate intermediate N-formyl intermediate start->intermediate Acylation reagent Formamide (reagent and solvent) cyclization Intramolecular Cyclization (N attacks ester C=O) intermediate->cyclization elimination Elimination of Methanol cyclization->elimination product 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one elimination->product

Caption: Workflow for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one.

Detailed Experimental Protocol

Protocol 1: Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one

ParameterValueRationale
Reactants This compound (1.0 eq), Formamide (excess)Formamide serves as both reactant and solvent. A large excess ensures the reaction goes to completion.
Solvent FormamideHigh boiling point allows for the necessary reaction temperature for cyclization.
Temperature 180-190 °C (reflux)Provides the thermal energy required for the intramolecular cyclization and elimination steps.
Reaction Time 2-4 hoursTypically sufficient for complete conversion. Reaction progress can be monitored by TLC.
Work-up Cooling, precipitation, filtration, and washing with water/ethanolThe product is often poorly soluble in the cold reaction mixture and can be isolated by simple filtration.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 1.71 g, 10 mmol).

  • Add an excess of formamide (e.g., 20 mL).

  • Heat the mixture to reflux (approximately 180-190 °C) with stirring.

  • Maintain the reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Pour the cooled mixture into cold water to further precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol to remove residual formamide.

  • Dry the product under vacuum to yield 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one.

Application Note 2: Synthesis of 2-Thioxo-thieno[2,3-d]pyrimidin-4(3H)-ones

An alternative and highly useful transformation involves the reaction of this compound with isothiocyanates. This leads to the formation of 2-thioxo-thieno[2,3-d]pyrimidin-4(3H)-ones, which are valuable intermediates for further functionalization, particularly at the sulfur atom.

Mechanistic Rationale

This reaction begins with the nucleophilic attack of the 4-amino group on the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate. Subsequent intramolecular cyclization, driven by a base such as potassium hydroxide, involves the attack of the thiourea nitrogen on the ester carbonyl, followed by the elimination of methanol. The use of a base is crucial here to deprotonate the thiourea, increasing its nucleophilicity and facilitating the cyclization.

G cluster_1 Synthesis of 2-Thioxo-thieno[2,3-d]pyrimidin-4(3H)-ones start Methyl 4-amino-5- methylthiophene-3-carboxylate intermediate_thiourea Thiourea Intermediate start->intermediate_thiourea Nucleophilic Addition reagent_iso Alkyl/Aryl Isothiocyanate cyclization_thioxo Base-mediated Intramolecular Cyclization intermediate_thiourea->cyclization_thioxo base Base (e.g., KOH) product_thioxo 2-Thioxo-thieno[2,3-d]pyrimidin-4(3H)-one cyclization_thioxo->product_thioxo Elimination of Methanol

Caption: Pathway for the synthesis of 2-thioxo-thieno[2,3-d]pyrimidin-4(3H)-ones.

Detailed Experimental Protocol

Protocol 2: Synthesis of 3-Alkyl/Aryl-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

ParameterValueRationale
Reactants This compound (1.0 eq), Alkyl/Aryl isothiocyanate (1.0-1.2 eq)A slight excess of the isothiocyanate can ensure complete consumption of the starting aminothiophene.
Solvent Ethanol or DMFGood solvents for the reactants and the intermediate thiourea.
Base Potassium Hydroxide (catalytic to stoichiometric)Promotes the cyclization by deprotonating the thiourea intermediate.
Temperature RefluxProvides the necessary energy for the cyclization reaction.
Reaction Time 4-8 hoursVaries depending on the reactivity of the isothiocyanate.
Work-up Cooling, acidification, filtrationAcidification of the reaction mixture protonates the product, causing it to precipitate.

Step-by-Step Procedure:

  • Dissolve this compound (e.g., 1.71 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask.

  • Add the desired alkyl or aryl isothiocyanate (e.g., 11 mmol) to the solution.

  • Add a solution of potassium hydroxide (e.g., 0.62 g, 11 mmol) in ethanol (10 mL).

  • Heat the mixture to reflux with stirring for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol) if necessary to obtain the pure product.

Application Note 3: Synthesis of Articaine

This compound is a crucial intermediate in the industrial synthesis of the dental local anesthetic, Articaine.[3][4] The synthesis involves a two-step process: acylation of the amino group followed by nucleophilic substitution.

Mechanistic Rationale

The synthesis commences with the acylation of the 4-amino group with 2-chloropropionyl chloride. This is a standard nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acid chloride, followed by the elimination of chloride. A base, such as triethylamine, is typically used to scavenge the HCl byproduct. The second step involves the nucleophilic substitution of the chlorine atom by propylamine. This is an S(_N)2 reaction where the propylamine displaces the chloride, forming the final Articaine molecule.

G cluster_2 Synthesis of Articaine start_art Methyl 4-amino-5- methylthiophene-3-carboxylate intermediate_amide Methyl 4-(2-chloropropanamido)-5- methylthiophene-3-carboxylate start_art->intermediate_amide Acylation reagent_acyl 2-Chloropropionyl chloride, Base (e.g., Triethylamine) product_art Articaine intermediate_amide->product_art SN2 Substitution reagent_amine Propylamine

Caption: Synthetic pathway for the preparation of Articaine.

Detailed Experimental Protocol

Protocol 3: Two-Step Synthesis of Articaine

Step A: Synthesis of Methyl 4-(2-chloropropanamido)-5-methylthiophene-3-carboxylate

ParameterValueRationale
Reactants This compound (1.0 eq), 2-Chloropropionyl chloride (1.1 eq)A slight excess of the acid chloride ensures full conversion of the amine.
Base Triethylamine (1.2 eq)Acts as an acid scavenger for the HCl generated during the acylation.
Solvent Dichloromethane (DCM) or other aprotic solventAprotic solvent to prevent reaction with the acid chloride.
Temperature 0 °C to room temperatureThe reaction is initially cooled to control the exothermicity of the acylation.
Reaction Time 2-3 hoursTypically sufficient for complete acylation.
Work-up Aqueous wash, drying, and solvent evaporationStandard work-up to remove the triethylamine hydrochloride salt and excess reagents.

Step-by-Step Procedure (Step A):

  • Dissolve this compound (e.g., 17.1 g, 100 mmol) and triethylamine (e.g., 16.7 mL, 120 mmol) in dichloromethane (200 mL) in a flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2-chloropropionyl chloride (e.g., 10.6 mL, 110 mmol) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Wash the reaction mixture sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product. This intermediate is often used in the next step without further purification.

Step B: Synthesis of Articaine

ParameterValueRationale
Reactants Methyl 4-(2-chloropropanamido)-5-methylthiophene-3-carboxylate (1.0 eq), Propylamine (excess)A large excess of propylamine acts as both the nucleophile and the solvent, and also neutralizes the HCl formed.
Solvent PropylamineCan be used as the solvent for the reaction.
Temperature 40-50 °CGentle heating accelerates the S(_N)2 reaction.
Reaction Time 12-24 hoursThe reaction can be slow and may require extended time for completion.
Work-up Solvent evaporation, extraction, and purification (e.g., crystallization or chromatography)To isolate the final product from excess propylamine and its salt.

Step-by-Step Procedure (Step B):

  • Dissolve the crude product from Step A in an excess of propylamine.

  • Heat the mixture in a sealed vessel at 40-50 °C for 12-24 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture and remove the excess propylamine under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove propylamine hydrochloride.

  • Dry the organic layer and evaporate the solvent.

  • Purify the crude Articaine by crystallization or column chromatography.

Conclusion

This compound is a synthon of considerable value, offering straightforward access to complex and biologically relevant molecules. The protocols detailed in this guide for the synthesis of thieno[2,3-d]pyrimidines and the local anesthetic Articaine showcase its versatility. The key to its utility lies in the strategic and selective reactivity of its amino and ester functional groups, allowing for the construction of diverse molecular architectures. By understanding the mechanistic underpinnings of these transformations, researchers can further expand the applications of this remarkable building block in the pursuit of novel therapeutics and functional materials.

References

The Versatile Virtuoso: Methyl 4-amino-5-methylthiophene-3-carboxylate as a Cornerstone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of medicinal chemistry and drug discovery, the selection of a starting scaffold is a decision that dictates the trajectory of a research program. Among the myriad of heterocyclic building blocks, Methyl 4-amino-5-methylthiophene-3-carboxylate (MAMTC) has emerged as a particularly valuable and versatile synthon. Its inherent structural features—a nucleophilic amino group ortho to an ester functionality, all arrayed on a thiophene core—provide a fertile ground for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of MAMTC's synthetic utility, focusing on the preparation of the key thieno[2,3-d]pyrimidine scaffold, a privileged core in many kinase inhibitors and other therapeutic agents.

The Genesis of a Scaffold: Synthesis of this compound via the Gewald Reaction

The most direct and efficient route to MAMTC is the Gewald reaction, a powerful one-pot, multi-component condensation.[1][2] This reaction elegantly assembles the highly functionalized aminothiophene ring from simple acyclic precursors.

The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the β-ketoester (methyl acetoacetate) and the active methylene nitrile (malononitrile), catalyzed by a base (typically a secondary amine like morpholine or diethylamine).[2] The resulting α,β-unsaturated nitrile then undergoes a Michael addition with elemental sulfur. Subsequent cyclization and tautomerization yield the final 2-aminothiophene product.[2]

Gewald_Reaction cluster_start Starting Materials cluster_process Reaction Cascade cluster_product Product MAA Methyl Acetoacetate Knoevenagel Knoevenagel Condensation MAA->Knoevenagel MN Malononitrile MN->Knoevenagel S8 Sulfur (S8) Michael Michael Addition of Sulfur S8->Michael Base Base (e.g., Morpholine) Base->Knoevenagel catalyst Knoevenagel->Michael Cyclization Cyclization & Tautomerization Michael->Cyclization MAMTC This compound Cyclization->MAMTC Formamide_Cyclization MAMTC Methyl 4-amino-5- methylthiophene-3-carboxylate Intermediate Formamido Intermediate MAMTC->Intermediate Reaction Formamide Formamide Formamide->Intermediate Product 6-Methyl-3,4-dihydrothieno[2,3-d] pyrimidin-4-one Intermediate->Product Intramolecular Cyclization (-MeOH) DMFDMA_Pathway MAMTC MAMTC Intermediate N,N-dimethylaminomethyleneamino intermediate MAMTC->Intermediate DMFDMA DMF-DMA DMFDMA->Intermediate Product 4-Substituted-amino-thieno[2,3-d]pyrimidine Intermediate->Product Nucleophile Nucleophile (R-NH2) Nucleophile->Product

References

Application Notes & Protocols: Synthesis of Thieno[2,3-d]pyrimidines from Aminothiophene Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its structural resemblance to endogenous purine nucleobases, rendering it a "privileged scaffold" in drug discovery.[1][2] This bioisosterism has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including potent anticancer[3][4], anti-inflammatory, antimicrobial, and central nervous system (CNS) protective properties.[1] This guide provides an in-depth exploration of the synthesis of thieno[2,3-d]pyrimidines, commencing with the foundational aminothiophene precursors and advancing through various cyclization and functionalization strategies.

Part 1: Foundational Precursor Synthesis: The Gewald Reaction

A robust and versatile method for the synthesis of the requisite 2-aminothiophene precursors is the Gewald multicomponent reaction.[5][6] This one-pot synthesis efficiently constructs the polysubstituted 2-aminothiophene ring system from readily available starting materials.

Mechanistic Insights into the Gewald Reaction

The reaction proceeds through a series of well-elucidated steps, initiated by a Knoevenagel condensation between a ketone or aldehyde and an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), catalyzed by a base.[6][7] The resulting α,β-unsaturated nitrile then undergoes a Michael addition with elemental sulfur. Subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product.[6][8] Computational studies have further refined our understanding, indicating that the reaction is initiated by the Knoevenagel-Cope condensation, followed by the opening of the elemental sulfur ring by the deprotonated Knoevenagel product.[7][8][9]

Gewald_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Nitrile α-Cyanoester Nitrile->Knoevenagel Sulfur Elemental Sulfur (S8) Sulfur_Addition Sulfur Addition & Cyclization Sulfur->Sulfur_Addition Intermediate Stable Intermediate (α,β-unsaturated nitrile) Knoevenagel->Intermediate Base catalyst Intermediate->Sulfur_Addition Product 2-Aminothiophene Sulfur_Addition->Product Tautomerization

Caption: Workflow of the Gewald Reaction for 2-Aminothiophene Synthesis.

Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol describes a typical Gewald reaction for the synthesis of a key aminothiophene intermediate.[10][11]

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

Procedure:

  • To a stirred solution of elemental sulfur (1.2 equiv.) in ethanol, add cyclohexanone (1.0 equiv.) and ethyl cyanoacetate (1.0 equiv.).

  • Add morpholine (1.5 equiv.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at 50°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Expected Yield: 85-95%

Part 2: Cyclization Strategies for the Thieno[2,3-d]pyrimidine Core

The synthesized 2-aminothiophene serves as a versatile platform for the construction of the fused pyrimidine ring. Several reliable methods exist, with the choice of reagent dictating the substitution pattern of the resulting thieno[2,3-d]pyrimidine.

Cyclization with Formamide: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

One of the most direct methods to synthesize 2,3-unsubstituted thieno[2,3-d]pyrimidin-4(3H)-ones is through cyclization of a 2-aminothiophene-3-carboxylate or 3-carbonitrile with formamide under thermal or microwave conditions.[2][12][13]

Cyclization_Workflow cluster_precursor Precursor cluster_methods Cyclization Methods cluster_products Products Aminothiophene 2-Aminothiophene-3-carboxylate or 3-carbonitrile Formamide Formamide (Reflux / Microwave) Aminothiophene->Formamide DMFDMA DMF-DMA followed by Amine Cyclization Aminothiophene->DMFDMA AcylChloride Acyl Chloride / Acid (+ POCl3) Aminothiophene->AcylChloride Isothiocyanate Isothiocyanate Aminothiophene->Isothiocyanate Pyrimidinone Thieno[2,3-d]pyrimidin-4(3H)-one Formamide->Pyrimidinone Aminopyrimidine 4-Aminothieno[2,3-d]pyrimidine DMFDMA->Aminopyrimidine SubstPyrimidinone 2-Substituted-thieno[2,3-d]pyrimidin-4(3H)-one AcylChloride->SubstPyrimidinone Thioxopyrimidinone 2-Thioxo-thieno[2,3-d]pyrimidin-4-one Isothiocyanate->Thioxopyrimidinone

Caption: Key Cyclization Routes to Thieno[2,3-d]pyrimidines.

Protocol: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[3][7]thieno[2,3-d]pyrimidin-4-one

Materials:

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Formamide

Procedure:

  • A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 equiv.) and an excess of formamide (10-15 equiv.) is heated at reflux (180-190°C) for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product often precipitates directly from the solution.

  • Collect the solid by filtration, wash thoroughly with water to remove excess formamide, and then with a small amount of cold ethanol.

  • Dry the product under vacuum.[13]

Characterization Data:

  • Appearance: Fine brown needles

  • Melting Point: 224–226 °C

  • ¹H-NMR (DMSO-d₆) δ: 1.76 (4H, m, 2 CH₂), 2.71 (2H, t, CH₂), 2.86 (2H, t, CH₂), 7.98 (H-2), 12.29 (br, s, NH)[13]

  • ¹³C-NMR (DMSO-d₆) δ: 22.31, 23.00, 24.98, 25.88, 123.23, 131.35, 132.64, 145.37, 158.21 (C=N), 162.96 (C=O)[13]

Alternative Cyclization Pathways
ReagentResulting Core StructureTypical ConditionsReference
N,N-Dimethylformamide dimethyl acetal (DMF-DMA), then aniline4-Anilino-thieno[2,3-d]pyrimidine1. DMF-DMA, 70°C, microwave; 2. Aniline derivative, reflux[14][15]
Substituted Acetic Acid / POCl₃2-Substituted-thieno[2,3-d]pyrimidin-4-one1,4-Dioxane, reflux[14]
Phenyl isothiocyanate2-Thioxo-3-phenyl-thieno[2,3-d]pyrimidin-4-onePyridine, reflux[16]
Urea / ThioureaThieno[2,3-d]pyrimidine-2,4-dione / 2-Thioxo-thieno[2,3-d]pyrimidin-4-oneHigh temperature (180-220°C), neat[2]

Part 3: Functionalization of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidin-4(3H)-one core is a versatile intermediate for further chemical modifications, most notably at the C4 position.

Chlorination to 4-Chlorothieno[2,3-d]pyrimidines

Conversion of the 4-oxo group to a 4-chloro substituent is a critical step, as the chloro group acts as an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions. This transformation is typically achieved using phosphoryl trichloride (POCl₃).[10]

Protocol: Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzo[3][7]thieno[2,3-d]pyrimidine

Materials:

  • 5,6,7,8-Tetrahydro-3H-benzo[3][7]thieno[2,3-d]pyrimidin-4-one

  • Phosphoryl trichloride (POCl₃)

  • Toluene

  • Pyridine (catalytic)

Procedure:

  • Suspend the thieno[2,3-d]pyrimidin-4-one (1.0 equiv.) in toluene.

  • Add an excess of POCl₃ (5-10 equiv.) followed by a catalytic amount of pyridine.

  • Heat the mixture to reflux (approx. 110°C) for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the 4-chloro derivative.[10]

Nucleophilic Substitution of 4-Chlorothieno[2,3-d]pyrimidines

The 4-chloro intermediate is highly susceptible to nucleophilic attack, allowing for the introduction of a wide array of functional groups, particularly amines, to generate libraries of 4-aminothieno[2,3-d]pyrimidine derivatives.[14][17]

Protocol: Synthesis of N-methyl-5,6,7,8-tetrahydrobenzo[3][7]thieno[2,3-d]pyrimidin-4-amine

Materials:

  • 4-Chloro-5,6,7,8-tetrahydrobenzo[3][7]thieno[2,3-d]pyrimidine

  • Methylamine (30% in water or as a solution in THF/EtOH)

  • N,N-Dimethylformamide (DMF) or Isopropanol

Procedure:

  • Dissolve the 4-chlorothieno[2,3-d]pyrimidine (1.0 equiv.) in a suitable solvent like DMF or isopropanol.

  • Add an excess of methylamine solution (5-10 equiv.).

  • Heat the reaction mixture at 80-100°C for 3-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Conclusion

The synthesis of thieno[2,3-d]pyrimidines from aminothiophene precursors offers a flexible and efficient platform for the generation of structurally diverse molecules with significant therapeutic potential. The reliability of the Gewald reaction for precursor synthesis, coupled with a variety of well-established cyclization and functionalization protocols, empowers medicinal chemists to systematically explore the structure-activity relationships of this important heterocyclic scaffold. The use of modern techniques such as microwave-assisted synthesis can further enhance the efficiency and yield of these transformations, accelerating the drug discovery process.[6][12]

References

Application Note: A Robust HPLC Protocol for the Analysis of Thiophene Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, detailed protocol for the analysis of thiophene carboxylic acid derivatives using High-Performance Liquid Chromatography (HPLC). Thiophene carboxylic acids are significant structural motifs in numerous pharmaceutical compounds, making their accurate quantification essential for research, development, and quality control.[1] This guide provides a foundational reversed-phase HPLC (RP-HPLC) method, delving into the scientific principles behind critical choices in stationary phase, mobile phase composition, and detection parameters. It further outlines systematic procedures for sample preparation, system suitability testing, and method validation based on internationally recognized guidelines, ensuring the generation of reliable and reproducible data. A troubleshooting guide is included to address common chromatographic issues.

Introduction and Scientific Principles

Thiophene and its derivatives are heterocyclic compounds widely utilized as building blocks in medicinal chemistry. The inclusion of a carboxylic acid moiety introduces a key ionizable group that profoundly influences the molecule's physicochemical properties and, consequently, its chromatographic behavior.

The primary challenge in the analysis of these acidic compounds is controlling their ionization state to achieve optimal retention, peak shape, and resolution. In RP-HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[2] The carboxylic acid group, with a typical pKa in the range of 3-5, will be ionized (deprotonated) at a mobile phase pH above its pKa, rendering the molecule more polar and resulting in poor retention.[3][4][5] Conversely, at a pH well below the pKa, the carboxylic acid is protonated and neutral, increasing its hydrophobicity and promoting retention on a C18 column.[5][6]

Therefore, the core principle of this protocol is the suppression of analyte ionization by maintaining a low-pH mobile phase. This ensures the thiophene carboxylic acid derivative is in a single, non-ionized form, leading to symmetric (Gaussian) peaks and stable, reproducible retention times.[7][8]

The Chromatographic System: Components and Rationale

Instrumentation

A standard HPLC system equipped with the following is suitable:

  • Pumping System: Quaternary or Binary pump capable of gradient elution.

  • Degasser: To prevent bubble formation and ensure stable baselines.

  • Autosampler: For precise and reproducible injections.

  • Column Thermostat: To maintain a constant column temperature, ensuring retention time stability.

  • Detector: A UV-Vis or Photodiode Array (PDA) detector is recommended.

Column Selection (Stationary Phase)

The choice of stationary phase is critical for achieving the desired separation.

  • Primary Recommendation: An Agilent ZORBAX Eclipse Plus C18 or equivalent L1-type column (4.6 x 150 mm, 3.5 µm) is the preferred starting point. These columns are robust, offer excellent peak shape for acidic compounds, and are stable at low pH.

  • Rationale: The C18 (octadecylsilane) bonded phase provides the necessary hydrophobicity to retain the thiophene core. Modern, high-purity silica columns with end-capping minimize secondary interactions between acidic analytes and residual surface silanols, which can otherwise cause significant peak tailing.[9]

  • Alternative Phases: For derivatives with different selectivities, consider a Phenyl-Hexyl phase (for enhanced π-π interactions with the thiophene ring) or a column with a polar-embedded group (e.g., RP-Amide) for analytes with higher polarity.

Mobile Phase Selection

The mobile phase composition directly controls analyte retention and selectivity.

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in HPLC-grade water.

    • Causality: The addition of a strong acid like TFA or formic acid is essential to lower the mobile phase pH to approximately 2-3. This pH is well below the pKa of the carboxylic acid group (typically ~3.5), ensuring it remains in its protonated (neutral) form.[5][6] This minimizes peak tailing and provides robust retention.[6] Buffers such as phosphate or acetate can also be used, but volatile modifiers like formic acid are often preferred for LC-MS compatibility.[2]

  • Mobile Phase B (Organic): Acetonitrile (ACN) is the recommended organic modifier. Methanol can be an alternative but may generate higher backpressure.

    • Rationale: ACN is a versatile aprotic solvent with a low UV cutoff, making it suitable for UV detection at lower wavelengths.[10]

Detection
  • Technique: UV-Vis or PDA detection.

  • Wavelength Selection: The thiophene ring is a chromophore with a characteristic UV absorbance. A primary absorption maximum is typically observed between 240 nm and 280 nm , depending on the specific substituents on the ring.[11] For initial method development, a PDA detector can be used to scan the entire spectrum and identify the wavelength of maximum absorbance (λmax) for the specific derivative of interest. If a PDA is unavailable, start with a wavelength of 254 nm .

The Analytical Protocol: Step-by-Step Methodology

Reagent and Standard Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of high-purity formic acid to a 1 L volumetric flask containing HPLC-grade water. Fill to the mark and mix thoroughly. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter if necessary.

  • Diluent: A mixture of Water:Acetonitrile (50:50, v/v) is a suitable starting diluent. Ensure the sample is fully soluble.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the thiophene carboxylic acid derivative reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 10 µg/mL): Dilute the stock solution appropriately with the diluent to reach a concentration within the expected linear range of the assay.

HPLC Method Parameters

The following table summarizes the recommended starting conditions.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good efficiency and retention for hydrophobic compounds.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of the carboxylic acid group for good peak shape.[5][6]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.[10]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical volume; can be adjusted based on sample concentration.
Column Temp. 30 °CProvides stable retention times and reduces viscosity.
Detection UV at 254 nm or λmaxGeneral wavelength for aromatic compounds; λmax is optimal.
Gradient Program See table belowA scouting gradient to determine the elution profile.

Scouting Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955

This gradient can be optimized to an isocratic or a shallower gradient method after the initial run to improve resolution and reduce run time.

Method Validation and System Suitability

A validated method provides documented evidence of its reliability. The protocol should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[12][13][14]

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by performing multiple (typically 5 or 6) injections of a working standard solution.[15][16]

ParameterAcceptance CriterionPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.[7][15] Values > 2 indicate unwanted secondary interactions.
Repeatability (%RSD) %RSD of peak areas ≤ 2.0%Demonstrates the precision of the injection and detection system.[15]
Theoretical Plates (N) N > 2000Measures the efficiency of the column separation.
Resolution (Rs) Rs > 2.0 (between analyte and nearest impurity)Ensures baseline separation from other components.[15][17]
Method Validation Principles

The following parameters must be assessed during full method validation:[18]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration over a given range.

  • Accuracy: The closeness of test results to the true value (assessed by spike/recovery studies).

  • Precision: The agreement among a series of measurements (assessed at repeatability and intermediate precision levels).

  • Range: The interval between the upper and lower analyte concentrations for which the method has suitable linearity, accuracy, and precision.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.02 pH units, ±2°C column temperature).[19]

Data Interpretation & Troubleshooting

A well-performing method will yield a sharp, symmetrical peak for the thiophene carboxylic acid derivative at a stable retention time.

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing 1. Mobile phase pH too high (analyte is partially ionized).[8] 2. Secondary silanol interactions.[20] 3. Column degradation.1. Ensure mobile phase pH is < 3. Use 0.1% TFA for stronger pH control. 2. Use a high-quality, end-capped C18 column. 3. Replace the column.
Peak Fronting 1. Sample overload. 2. Sample solvent is much stronger than the mobile phase.1. Dilute the sample or reduce the injection volume.[21] 2. Prepare standards and samples in the initial mobile phase composition.
Split Peaks 1. Column void or contamination at the inlet.[21][22] 2. Partially clogged frit. 3. Sample solvent mismatch.1. Reverse flush the column (if permitted by manufacturer) or replace it. Use a guard column.[20][21] 2. Replace the in-line filter. 3. Dissolve the sample in the mobile phase.[22]
Retention Time Drift 1. Inadequate column equilibration. 2. Column temperature fluctuation. 3. Mobile phase composition changing.1. Equilibrate the column for at least 10-15 column volumes. 2. Use a column thermostat. 3. Prepare fresh mobile phase daily; ensure degasser is working.

Visual Workflows and Diagrams

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing P1 Prepare Mobile Phases (Aqueous & Organic) P2 Prepare Standards & Samples (Stock, Working, QC) P1->P2 A1 System Setup & Equilibration (Flow Rate, Temp, Gradient) P2->A1 A2 System Suitability Test (SST) (Replicate Injections) A1->A2 A3 Analyze Samples (Run Sequence) A2->A3 D1 Peak Integration (Identify & Quantify) A3->D1 D2 Verify SST Results (Check Acceptance Criteria) D1->D2 D3 Calculate Concentrations (Calibration Curve) D2->D3 R1 Report Generation D3->R1 Final Report

Caption: General workflow for HPLC analysis from preparation to reporting.

Method_Dev_Logic Analyte Thiophene Carboxylic Acid pKa pKa ~ 3.5 Analyte->pKa Ionization Control Ionization State pKa->Ionization MobilePhase Mobile Phase pH < pKa Ionization->MobilePhase Key Principle Protonated Analyte is Protonated (Neutral, Hydrophobic) MobilePhase->Protonated Result Good Retention & Symmetric Peak Shape Protonated->Result

Caption: Logic for mobile phase pH selection based on analyte pKa.

Conclusion

This application note provides a robust and scientifically grounded protocol for the reversed-phase HPLC analysis of thiophene carboxylic acid derivatives. By controlling the mobile phase pH to suppress ionization, this method ensures reproducible retention and excellent peak symmetry. The detailed steps for method execution, coupled with guidelines for system suitability and method validation, establish a framework for generating high-quality, reliable data suitable for pharmaceutical research, development, and quality control environments. The included troubleshooting guide serves as a practical resource for resolving common chromatographic challenges.

References

Application Notes and Protocols for the Derivatization of Methyl 4-amino-5-methylthiophene-3-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This five-membered heterocyclic ring system is a key structural motif in a variety of pharmacologically active compounds, demonstrating a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The inherent bioisosterism of the thiophene ring with the phenyl group allows for favorable interactions with biological targets while offering unique physicochemical properties.[3] Methyl 4-amino-5-methylthiophene-3-carboxylate, the subject of this guide, is a readily accessible and highly functionalized starting material, making it an ideal platform for the generation of diverse chemical libraries for biological screening.[4][5]

The strategic derivatization of this core structure allows for the systematic exploration of the chemical space around the thiophene ring. Modifications at the 4-amino group, in particular, can significantly influence the molecule's polarity, hydrogen bonding capacity, and overall shape, thereby modulating its interaction with biological macromolecules.[1][6] This application note provides detailed protocols for the derivatization of this compound via N-acylation, N-alkylation, and Schiff base formation, and outlines methodologies for subsequent biological screening against cancer cell lines and bacterial strains.

Synthesis of the Core Scaffold: The Gewald Reaction

The synthesis of polysubstituted 2-aminothiophenes is most efficiently achieved through the Gewald reaction, a one-pot multicomponent condensation.[7][8] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[7]

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the starting material, this compound, via the Gewald reaction.

Materials:

  • Methyl acetoacetate

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Methanol

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, prepare a mixture of methyl acetoacetate (0.1 mol), methyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in methanol (30 mL).

  • With continuous stirring, slowly add morpholine (5 mL) to the mixture over a period of 30 minutes at a temperature of 35-40 °C.

  • After the addition is complete, heat the reaction mixture to 45 °C and continue stirring for 3 hours.

  • Allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Collect the precipitate by filtration and wash it with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[5]

Expected Yield: 70-85%

Physicochemical Properties:

PropertyValue
Molecular FormulaC₇H₉NO₂S
Molecular Weight171.22 g/mol
AppearanceSolid

Table 1: Physicochemical properties of this compound.[4]

Derivatization Strategies at the 4-Amino Group

The 4-amino group of this compound is a key handle for introducing structural diversity. The following sections provide detailed protocols for its derivatization.

N-Acylation: Introducing Amide Functionality

N-acylation is a fundamental transformation that introduces an amide linkage, which can participate in hydrogen bonding and alter the electronic properties of the molecule. This modification is often employed to enhance biological activity and modulate physicochemical properties.[9][10]

This protocol describes the N-acetylation of the parent compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-acetylated product.

  • Purify the product by recrystallization or column chromatography.[10]

N_Acylation start This compound reagents Acetic Anhydride, Pyridine, 0°C to RT start->reagents product N-acetylated Derivative reagents->product caption N-Acylation Workflow

Caption: N-Acylation Workflow.

N-Alkylation: Modulating Lipophilicity and Steric Bulk

N-alkylation introduces alkyl groups to the amino function, which can increase lipophilicity and introduce steric bulk, influencing receptor binding and membrane permeability.[11][12]

This protocol details the N-methylation of the starting material.

Materials:

  • This compound

  • Methyl iodide

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[11]

N_Alkylation start This compound reagents 1. NaH, DMF, 0°C 2. Methyl Iodide, RT start->reagents product N-methylated Derivative reagents->product caption N-Alkylation Workflow

Caption: N-Alkylation Workflow.

Schiff Base Formation: Introducing Imines for Diverse Biological Activity

The reaction of the primary amino group with aldehydes or ketones forms Schiff bases (imines), which are versatile intermediates and have shown a wide range of biological activities, including antimicrobial and anticancer effects.[13][14]

This protocol describes the formation of a Schiff base with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux and maintain for 3-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure Schiff base.[5][15]

Schiff_Base_Formation start This compound reagents Benzaldehyde, Ethanol, Acetic Acid (cat.), Reflux start->reagents product Schiff Base Derivative reagents->product caption Schiff Base Formation Workflow

Caption: Schiff Base Formation Workflow.

Biological Screening Protocols

The synthesized derivatives can be subjected to a variety of biological assays to determine their therapeutic potential. The following protocols outline standard screening procedures for anticancer and antimicrobial activities.

Anticancer Activity Screening

The antiproliferative activity of the synthesized compounds can be evaluated against various cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)

  • Normal cell line (for selectivity assessment, e.g., MCF-10A)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[16][17]

Data Presentation:

CompoundDerivatizationTarget Cell LineIC₅₀ (µM)
Derivative AN-acetylationMCF-7Data to be determined
Derivative BN-methylationMCF-7Data to be determined
Derivative CSchiff Base (Benzaldehyde)MCF-7Data to be determined
Derivative DN-acetylationHCT-116Data to be determined
Derivative EN-methylationHCT-116Data to be determined
Derivative FSchiff Base (Benzaldehyde)HCT-116Data to be determined

Table 2: Hypothetical anticancer activity data for derivatized compounds.

Antimicrobial Activity Screening

The antimicrobial potential of the synthesized compounds can be assessed against a panel of pathogenic bacteria.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth with inoculum only)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[18][19]

Data Presentation:

CompoundDerivatizationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative AN-acetylationData to be determinedData to be determined
Derivative BN-methylationData to be determinedData to be determined
Derivative CSchiff Base (Benzaldehyde)Data to be determinedData to be determined

Table 3: Hypothetical antimicrobial activity data for derivatized compounds.

Conclusion and Future Perspectives

The derivatization of this compound offers a facile and efficient route to a diverse range of novel compounds with significant potential for biological activity. The protocols outlined in this application note provide a robust framework for the synthesis and subsequent screening of these derivatives. The structure-activity relationship (SAR) data generated from these studies will be invaluable for the rational design of more potent and selective therapeutic agents. Future work could explore a wider range of acylating and alkylating agents, as well as a more diverse panel of aldehydes and ketones for Schiff base formation, to further probe the therapeutic potential of this privileged scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-amino-5-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the purification of Methyl 4-amino-5-methylthiophene-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile thiophene derivative. As a key intermediate in the synthesis of various pharmacologically active compounds, its purity is paramount.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during its purification, ensuring you obtain a high-purity product for your downstream applications.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound, providing explanations for the underlying causes and actionable solutions.

Problem 1: My recrystallized product is still colored (yellowish or brownish tint).

  • Potential Cause: The color may be due to the presence of oxidized impurities or residual starting materials from the synthesis, which are common in the preparation of aminothiophenes. The amino group on the thiophene ring is susceptible to oxidation, which can lead to colored byproducts.

  • Troubleshooting Steps:

    • Charcoal Treatment: Before allowing the hot solution to cool for crystallization, add a small amount of activated charcoal (typically 1-2% w/w of your compound). The charcoal will adsorb many colored impurities. Briefly heat the solution with the charcoal and then perform a hot filtration to remove the charcoal before allowing the filtrate to cool.

    • Solvent System Optimization: The choice of solvent is critical. A single solvent might not be sufficient to exclude all impurities. Experiment with a co-solvent system. For instance, dissolving the compound in a good solvent (like ethanol or ethyl acetate) at an elevated temperature and then adding a poor solvent (like hexanes or water) dropwise until turbidity persists can improve crystal formation and impurity rejection.

    • Inert Atmosphere: If oxidation is a significant issue, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

Problem 2: Low yield after recrystallization.

  • Potential Cause: Significant loss of product can occur if too much solvent is used, if the solution is cooled too quickly, or if the compound has appreciable solubility in the chosen solvent even at low temperatures.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystallization. Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

    • Solvent Selection: If the yield is consistently low, your compound may be too soluble in the chosen solvent. Refer to solubility data if available, or empirically test different solvents. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.

    • Second Crop: After filtering the initial crystals, concentrate the mother liquor (the remaining solution) and cool it again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.

Problem 3: The compound co-elutes with an impurity during column chromatography.

  • Potential Cause: The polarity of the impurity is very similar to your target compound, making separation difficult with the current mobile phase.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Polarity: A systematic approach to optimizing the solvent system is crucial.

      • If using a normal-phase silica gel column, a common mobile phase is a mixture of a non-polar solvent (like hexanes or cyclohexane) and a more polar solvent (like ethyl acetate or dichloromethane).[2] If your compound and the impurity are co-eluting, try a less polar mobile phase to increase the retention time of both and potentially improve separation. You can do this by decreasing the proportion of the more polar solvent.

      • Consider adding a small amount of a third solvent with a different selectivity, such as a few drops of triethylamine to a hexane/ethyl acetate mixture if your impurity is acidic, or a small amount of acetic acid if it is basic.

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (basic, neutral, or acidic) can offer different selectivity compared to silica gel. For very polar compounds, a reverse-phase column (like C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) might be effective.[3][4]

    • Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can be very effective for separating compounds with close retention factors (Rf).

Problem 4: Oily product obtained after purification.

  • Potential Cause: The product may have a low melting point, or it may be contaminated with residual solvent or a low-melting impurity.

  • Troubleshooting Steps:

    • Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent. Gentle heating under vacuum can be effective, but be careful not to melt the product.

    • Trituration: If the oil is a mixture of your solid product and an impurity, try triturating it with a solvent in which your product is insoluble but the impurity is soluble. This involves stirring the oil with the solvent, which should cause your product to solidify while the impurity dissolves. The solid can then be collected by filtration. Hexanes or diethyl ether are often good choices for trituration.

    • Re-purification: If trituration fails, re-purification by another method (e.g., column chromatography if you previously used recrystallization) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

  • Molecular Formula: C₇H₉NO₂S[5]

  • Molecular Weight: 171.22 g/mol [5]

  • Appearance: Typically a solid.

  • Melting Point: While a specific melting point for this isomer is not consistently reported across sources, a related isomer, Methyl 3-amino-4-methylthiophene-2-carboxylate, has a reported melting point of 85-88 °C. It is crucial to characterize your purified product and establish a melting point range as a benchmark for purity.

Q2: What are the common impurities I should be aware of?

  • Starting Materials: Unreacted starting materials from the synthesis, such as the corresponding nitrile, a ketone, and elemental sulfur if prepared via the Gewald synthesis, can be present.[1][6]

  • Side-products: The Gewald reaction can sometimes yield by-products. For instance, in related syntheses, the formation of 4-chloro-thienopyrimidine has been observed as a by-product.[7]

  • Oxidation Products: As mentioned earlier, the amino group can oxidize, leading to colored impurities.

  • Hydrolysis Product: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially if exposed to acidic or basic conditions during workup or purification.

Q3: What are the recommended storage conditions for this compound?

  • To maintain its integrity, the compound should be stored in a cool, dark, and dry place. Storage under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) is recommended to prevent oxidation and degradation. A storage temperature of 2-8°C is often suggested.

Q4: Which analytical techniques are best for assessing the purity of the final product?

  • Thin Layer Chromatography (TLC): An excellent and rapid technique for monitoring the progress of a purification and for a quick assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. Both normal-phase and reverse-phase HPLC methods can be developed. A reverse-phase method using a C18 column with a water/acetonitrile or water/methanol mobile phase containing a small amount of acid (like formic or phosphoric acid) is a good starting point.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify impurities if they are present in sufficient quantity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in identifying impurities.

Purification Workflow and Decision Making

The choice of purification technique depends on the nature and quantity of the impurities present. The following diagram illustrates a general workflow for purifying this compound.

PurificationWorkflow start Crude Product recrystallization Recrystallization start->recrystallization Primary Purification analyze_purity Analyze Purity (TLC, HPLC, NMR) recrystallization->analyze_purity column_chromatography Column Chromatography column_chromatography->analyze_purity trituration Trituration trituration->analyze_purity pure_product Pure Product analyze_purity->column_chromatography Multiple Impurities or Co-crystallization analyze_purity->trituration Oily Product or Minor Soluble Impurity analyze_purity->pure_product Purity > 98%

Caption: Decision workflow for purification of this compound.

Summary of Purification Parameters

Purification TechniqueKey ParametersExpected Outcome
Recrystallization Solvent System: Ethanol, Ethyl Acetate, Hexanes, Water (or co-solvent mixtures). Procedure: Dissolve in minimum hot solvent, slow cooling.Crystalline solid with improved purity.
Column Chromatography Stationary Phase: Silica gel (most common), Alumina. Mobile Phase: Hexane/Ethyl Acetate gradient.Separation of compounds with different polarities.
Trituration Solvent: A solvent in which the product is insoluble but impurities are soluble (e.g., Hexanes, Diethyl Ether).Conversion of an oily product to a solid.

References

Gewald Aminothiophene Synthesis: A Technical Support Center for Yield Improvement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald aminothiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this powerful multicomponent reaction. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions to improve your yields and purity.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I've followed the standard Gewald protocol, but my yield of the desired 2-aminothiophene is very low, or I've recovered only starting materials. What are the likely causes and how can I fix this?

Answer: Low or non-existent yield in a Gewald reaction typically points to a failure in one of its three key stages: the initial Knoevenagel-Cope condensation, the subsequent sulfur addition, or the final cyclization.[1][2] Let's break down the troubleshooting process.

The first step is the base-catalyzed condensation between your carbonyl compound (ketone or aldehyde) and the active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) to form an α,β-unsaturated nitrile intermediate.[3][4] If this step fails, the rest of the reaction cannot proceed.

  • Possible Cause: Incorrect Base Selection. The choice of base is critical and substrate-dependent. Secondary amines like morpholine or piperidine, and tertiary amines like triethylamine are common choices.[1] For less reactive or sterically hindered ketones, a stronger base might be necessary.[1]

    • Solution: Screen a panel of bases. Consider that the amine's role is primarily as an acid/base catalyst, not to activate the elemental sulfur through nucleophilic attack, a process which is energetically unfavorable for both secondary and tertiary amines.[2]

  • Possible Cause: Reversible Condensation. The Knoevenagel-Cope condensation produces water, which can inhibit the reaction or lead to unwanted side reactions.[1]

    • Solution: If your reaction is sensitive to water, consider using a Dean-Stark apparatus to remove water azeotropically. Alternatively, adding a dehydrating agent to the reaction mixture can be effective.[1]

Elemental sulfur (S₈) must dissolve and react with the intermediate formed in the first step.[2][5]

  • Possible Cause: Inappropriate Solvent. Sulfur has poor solubility in many organic solvents.

    • Solution: Use polar solvents like ethanol, methanol, or dimethylformamide (DMF) to enhance the solubility and reactivity of sulfur.[1][6] Ethanol is often a good starting point due to its ability to dissolve sulfur to a reasonable extent, especially with gentle heating.[6]

  • Possible Cause: Insufficient Temperature. The reaction often requires gentle heating to facilitate sulfur's reactivity.

    • Solution: Heat the reaction mixture, typically to a range of 40-60 °C.[1] Be cautious, as excessive heat can promote side reactions, such as dimerization or polymerization of the starting materials.[1]

  • Possible Cause: Sterically demanding ketones or certain aryl ketones can be unreactive under standard one-pot conditions.[1][7][8]

    • Solution 1: Two-Step Procedure. Isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation first. Then, in a separate step, react it with sulfur and the base.[1] This can give better yields for challenging substrates.[7][9]

    • Solution 2: Microwave Irradiation. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, particularly for less reactive substrates.[3][10]

The following workflow diagram illustrates a systematic approach to troubleshooting low yield:

G start Low or No Yield check_condensation Verify Knoevenagel-Cope Condensation (TLC, LC-MS) start->check_condensation condensation_ok Intermediate Formed check_condensation->condensation_ok condensation_fail Intermediate Absent check_condensation->condensation_fail check_sulfur Evaluate Sulfur Addition & Cyclization condensation_ok->check_sulfur optimize_base Optimize Base (Screen Piperidine, Morpholine, Triethylamine) condensation_fail->optimize_base remove_water Remove Water (Dean-Stark or Dehydrating Agent) optimize_base->remove_water optimize_solvent Optimize Solvent (Ethanol, Methanol, DMF) check_sulfur->optimize_solvent optimize_temp Optimize Temperature (40-60 °C) check_sulfur->optimize_temp two_step Consider Two-Step Protocol check_sulfur->two_step microwave Consider Microwave Synthesis check_sulfur->microwave

Caption: Troubleshooting workflow for low yield in Gewald synthesis.

Issue 2: Significant Byproduct Formation

Question: My reaction produces the desired aminothiophene, but it's contaminated with significant impurities, making purification difficult. What are these byproducts and how can I minimize them?

Answer: Byproduct formation is a common issue and is often related to reaction conditions. The main culprits are typically unreacted starting materials, dimerization of the Knoevenagel-Cope intermediate, or other side reactions.[1]

  • Byproduct: Unreacted Starting Materials.

    • Cause: The reaction has not gone to completion.

    • Mitigation: Increase the reaction time or optimize the temperature to drive the reaction forward. Ensure your catalyst is active and used in the correct amount.[1]

  • Byproduct: Knoevenagel-Cope Intermediate.

    • Cause: The α,β-unsaturated nitrile is present because the sulfur addition and cyclization steps are too slow.

    • Mitigation: Ensure sufficient elemental sulfur is present and fully dissolved. Check that the reaction temperature and base are suitable for the cyclization step.[1]

  • Byproduct: Dimerization or Polymerization.

    • Cause: Under certain conditions, starting materials or the unsaturated intermediate can self-condense. This is often exacerbated by high concentrations or excessive heat.

    • Mitigation: Adjust the concentration of your reactants. Consider a slower, dropwise addition of one of the reagents. Modify the reaction temperature to find a balance between efficient reaction and minimal side-product formation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Gewald reaction?

A1: The Gewald reaction is a one-pot synthesis of polysubstituted 2-aminothiophenes.[3] The mechanism involves three main stages:[1][2][3]

  • Knoevenagel-Cope Condensation: A base abstracts a proton from the active methylene compound (e.g., α-cyanoester). The resulting carbanion attacks the carbonyl carbon of the ketone or aldehyde. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[2][3]

  • Sulfur Addition: Elemental sulfur (S₈) is attacked by a nucleophile. Computational studies suggest that the deprotonated Knoevenagel-Cope product is the nucleophile that opens the S₈ ring, leading to polysulfide intermediates.[2]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization. This is followed by tautomerization to form the final, stable aromatic 2-aminothiophene product.[3][5] The aromatization of the thiophene ring is the primary thermodynamic driving force for the reaction.[5][11]

The following diagram provides a simplified overview of the accepted reaction mechanism:

G reactants Ketone/Aldehyde + Active Methylene Nitrile + S₈ step1 Knoevenagel-Cope Condensation reactants->step1 Base Catalyst intermediate1 α,β-Unsaturated Nitrile step1->intermediate1 step2 Sulfur Addition intermediate1->step2 + S₈ intermediate2 Polysulfide Intermediate step2->intermediate2 step3 Cyclization & Aromatization intermediate2->step3 product 2-Aminothiophene step3->product

Caption: Simplified mechanism of the Gewald aminothiophene synthesis.

Q2: How do I choose the right solvent and temperature?

A2: Solvent and temperature are critical parameters that must be optimized for each specific set of substrates.

ParameterRecommendationRationale
Solvent Polar solvents such as ethanol, methanol, or DMF are generally preferred.[1] Ethanol is an excellent starting point.[6]These solvents enhance the solubility of elemental sulfur, which is crucial for the reaction.[1] The choice can significantly impact reaction rate and yield.
Temperature Typically, gentle heating to 40-60 °C is optimal.[1]This temperature range improves sulfur's reactivity and solubility without promoting significant side reactions like polymerization.[1] Some reactions may proceed at room temperature, while more challenging substrates might require higher temperatures or microwave assistance.[12][13]

Q3: What are the best methods for purifying the final 2-aminothiophene product?

A3: The purification strategy depends on the physical state and impurity profile of your product.

  • Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes.[1] Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1][12]

  • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a reliable option. A typical eluent system is a gradient of ethyl acetate in hexanes.[1]

  • Washing: A simple aqueous wash of the crude product can help remove inorganic salts and polar impurities. A subsequent wash with a non-polar solvent like hexanes can remove non-polar byproducts.[1]

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes

This protocol is a general guideline and should be optimized for specific substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene nitrile (10 mmol), and elemental sulfur (10 mmol, 0.32 g).

  • Solvent and Catalyst: Add a suitable solvent, such as ethanol (20-30 mL). Add the base catalyst (e.g., morpholine, 10 mmol, 0.87 mL).

  • Reaction: Stir the mixture and heat to 40-60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times range from 2 to 24 hours.[1]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate (the product) forms, collect the solid by filtration and wash it with cold ethanol.[1]

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[1]

References

Thiophene Synthesis Technical Support Center: A Guide to Overcoming Common Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiophene Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for navigating the common challenges encountered during the synthesis of thiophene derivatives. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles that govern success in these reactions. This resource is structured to help you troubleshoot common side reactions, optimize your synthetic routes, and achieve higher yields and purity in your target thiophenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should be aware of in thiophene synthesis?

A1: The most prevalent side reactions are highly dependent on the chosen synthetic route. For the Paal-Knorr synthesis , the formation of furan byproducts is a common issue.[1][2][3] In the Gewald synthesis of 2-aminothiophenes, dimerization of the intermediate α,β-unsaturated nitrile can occur.[4] The Fiesselmann synthesis may yield a thioacetal as a notable byproduct.[3][5] Additionally, polymerization of the thiophene product can be a problem under certain conditions, and controlling regioselectivity in substituted thiophenes is a frequent challenge.[6]

Q2: How can I minimize the formation of furan as a byproduct in the Paal-Knorr synthesis?

A2: Furan formation is a competing dehydration pathway.[1][7][8] To favor thiophene synthesis, ensure you use a sufficient excess of a milder thionating agent. Lawesson's reagent is often reported to be more efficient and selective than phosphorus pentasulfide (P₄S₁₀) for this purpose.[1][8] Conducting the reaction at the lowest effective temperature can also help, as higher temperatures tend to favor the dehydration pathway leading to the furan.[1]

Q3: I am observing a significant amount of a dimeric byproduct in my Gewald synthesis. How can I prevent this?

A3: The dimerization of the Knoevenagel-Cope condensation product is a known side reaction in the Gewald synthesis.[4] The yield of this dimer is highly dependent on the reaction conditions. To suppress this side reaction, a two-step procedure is highly recommended. First, perform the Knoevenagel condensation to form the α,β-unsaturated nitrile, and only then add the elemental sulfur and base for the cyclization step.[4]

Q4: What is the cause of thioacetal formation in the Fiesselmann synthesis, and how can I avoid it?

A4: Thioacetal formation can occur as a side reaction in the Fiesselmann synthesis, particularly in the absence of an alcohol.[5][9] The addition of an alcohol to the reaction mixture helps to favor the desired monoadduct, which then cyclizes to the thiophene. The choice and concentration of the base are also critical in directing the reaction towards the desired product.[3]

Q5: My thiophene product seems to be polymerizing during the reaction or workup. What can I do?

A5: Thiophenes, especially electron-rich derivatives, can be susceptible to polymerization, particularly under acidic conditions or in the presence of oxidizing agents.[10] To avoid this, it's crucial to work under an inert atmosphere (e.g., nitrogen or argon) and to use purified, degassed solvents. During the workup, avoid strong acids and consider using a milder purification technique like flash chromatography with a neutral stationary phase (e.g., silica gel treated with triethylamine).

Troubleshooting Guides

Paal-Knorr Thiophene Synthesis: Minimizing Furan Byproduct

Problem: Low yield of the desired thiophene with significant formation of the corresponding furan, as confirmed by NMR or LC-MS.

dot

Caption: Troubleshooting workflow for furan byproduct in Paal-Knorr synthesis.

Detailed Troubleshooting Steps:

Troubleshooting Step Recommendation Causality and Rationale
Choice of Sulfurizing Agent Switch from phosphorus pentasulfide (P₄S₁₀) to Lawesson's reagent.Lawesson's reagent is a milder and more selective thionating agent compared to P₄S₁₀.[1][8] P₄S₁₀ is a very strong dehydrating agent, which can accelerate the competing furan formation.
Reaction Temperature Start with a lower reaction temperature and gradually increase if the reaction is too slow. Monitor by TLC.Higher temperatures provide the activation energy for the dehydration pathway leading to the furan.[1] By keeping the temperature at the minimum required for thionation, you can kinetically disfavor the side reaction.
Stoichiometry of Sulfurizing Agent Use a slight excess of the sulfurizing agent (e.g., 0.55-0.6 equivalents for Lawesson's reagent).Ensuring a sufficient amount of the thionating agent is present helps to drive the reaction towards the desired thiophene product over the furan.
Purity of Starting Material Ensure the 1,4-dicarbonyl compound is of high purity.Impurities can sometimes catalyze side reactions or interfere with the main reaction pathway.
Gewald Aminothiophene Synthesis: Suppressing Dimer Formation

Problem: Formation of a significant amount of a dimeric byproduct, leading to a complex crude mixture and difficult purification.

dot

Caption: Logical workflow to avoid dimerization in Gewald synthesis.

Detailed Troubleshooting Steps:

Troubleshooting Step Recommendation Causality and Rationale
Reaction Procedure Switch from a one-pot to a two-step procedure.The dimerization occurs from the reactive α,β-unsaturated nitrile intermediate.[4] By separating the formation of this intermediate from the sulfur addition and cyclization, you can minimize its concentration and thus suppress the dimerization side reaction.
Base Selection Use a milder base for the initial Knoevenagel condensation (e.g., piperidine, triethylamine).A milder base can promote the condensation without excessively catalyzing the dimerization of the product.
Temperature Control Maintain a moderate temperature during the Knoevenagel condensation.Higher temperatures can increase the rate of the undesired dimerization reaction.
Monitoring Closely monitor the first step by TLC to ensure complete formation of the intermediate before proceeding.Proceeding to the second step prematurely can lead to a mixture of starting materials and intermediates, further complicating the reaction profile.

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylthiophene with Minimized Furan Byproduct

This protocol is optimized for selectivity towards the thiophene product by using Lawesson's reagent and controlled temperature.

Materials:

  • Acetonylacetone (1,4-diketone)

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve acetonylacetone (10 mmol) in anhydrous toluene (50 mL).

  • Add Lawesson's reagent (5.5 mmol, 0.55 equiv.) to the solution.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to obtain pure 2,5-dimethylthiophene.

Protocol 2: Two-Step Gewald Synthesis of a 2-Aminothiophene

This protocol separates the Knoevenagel condensation from the cyclization to prevent dimerization.

Step 1: Knoevenagel Condensation

  • To a solution of cyclohexanone (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (30 mL), add a catalytic amount of piperidine (0.5 mmol).

  • Stir the mixture at room temperature and monitor by TLC until the cyclohexanone is consumed.

  • Remove the ethanol under reduced pressure. The crude intermediate can often be used directly in the next step.

Step 2: Cyclization with Sulfur

  • Dissolve the crude intermediate from Step 1 in ethanol (50 mL).

  • Add elemental sulfur (10 mmol) and triethylamine (12 mmol).

  • Heat the mixture to reflux until the intermediate is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.

References

Technical Support Center: Optimizing Thiophene Carboxylation with CO₂

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the direct C-H carboxylation of thiophene using carbon dioxide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this increasingly important transformation. The direct use of CO₂ as a C1 feedstock is an economically and environmentally compelling strategy, but the inherent stability of both CO₂ and the thiophene C-H bond presents significant experimental challenges.[1][2]

This document moves beyond standard protocols to provide a deeper understanding of the reaction's nuances. We will explore the causality behind experimental choices, troubleshoot common issues, and provide detailed methodologies to empower you to optimize this reaction for your specific application.

Troubleshooting Guide: Common Experimental Hurdles

Navigating the carboxylation of thiophene requires careful control over several reaction parameters. Below are common issues encountered in the lab, their probable causes, and systematic approaches to resolve them.

Issue 1: Low or No Product Yield

A low yield of the desired thiophene carboxylic acid is the most frequent challenge. This often points to inefficient activation of one of the key reactants.

Potential Causes & Suggested Solutions

  • Insufficient C-H Bond Deprotonation: The C-H bond of thiophene is weakly acidic (pKa ≈ 32.5), making its deprotonation the most significant hurdle and often the rate-determining step of the reaction.[1][3][4]

    • Solution: Employ a sufficiently strong base system. In transition-metal-free systems, a combination of an alkali carbonate (e.g., Cesium Carbonate, Cs₂CO₃) and a carboxylate salt (e.g., Cesium Pivalate, CsOPiv) has proven effective.[1][4] The carboxylate acts as a co-catalyst, creating a synergistic effect that enhances the deprotonation capability of the carbonate.[1][5] The basicity of the system is critical; stronger carboxylate bases, like pivalates, tend to give better results.[1][5] For metal-catalyzed systems, bases like lithium tert-butoxide are often required.[6]

  • Suboptimal Reaction Temperature: Temperature plays a dual role. It must be high enough to facilitate the formation of a molten salt phase (in solvent-free systems) and overcome the activation energy for C-H cleavage, but not so high as to cause product decomposition.[1]

    • Solution: Systematically screen the reaction temperature. For Cs₂CO₃/CsOPiv systems, yields typically increase from 220 °C to 300 °C.[1][5] Exceeding this optimal temperature can lead to a sharp decrease in yield due to the thermal decomposition of the carboxylate products.[1] An optimal temperature of around 287 °C has been identified in some studies.[7]

  • Incorrect CO₂ Pressure: The concentration of dissolved CO₂ is crucial for trapping the thienyl anion once it forms.

    • Solution: Optimize the initial CO₂ pressure. Studies have shown that for certain base-mediated systems, the product yield increases as CO₂ pressure is raised from 2 to 8 bar, but then decreases at higher pressures.[1] A pressure of around 10 bar has been suggested as optimal in some designed experiments.[7] Ensure the reaction vessel is properly sealed and can withstand the target pressure at the reaction temperature.

  • Catalyst Inactivity or Incompatibility (Metal-Catalyzed Systems): In reactions employing transition metals like Palladium (Pd) or Silver (Ag), the choice of ligand and the catalyst's oxidation state are vital.[6][8][9]

    • Solution: For Ag(I)-catalyzed systems, the presence of a phosphine ligand and a strong alkoxide base is critical for the formation of the active arylsilver intermediate.[6] For Pd-catalyzed reactions, ensure the catalyst precursor (e.g., Pd(OAc)₂) can be effectively regenerated. The use of an oxidant may be necessary in some protocols.[10]

Troubleshooting Workflow: Diagnosing Low Yield

G start Low Product Yield check_base Is the base system strong enough? (e.g., Cs₂CO₃/CsOPiv) start->check_base check_temp Is the temperature optimized? (Screen 250-310 °C) check_base->check_temp Yes sol_base Increase base strength (e.g., switch to pivalate) check_base->sol_base No check_pressure Is CO₂ pressure optimal? (Screen 5-12 bar) check_temp->check_pressure Yes sol_temp Adjust temperature based on screening check_temp->sol_temp No check_reagents Are reagents pure and anhydrous? check_pressure->check_reagents Yes sol_pressure Adjust CO₂ pressure check_pressure->sol_pressure No sol_reagents Purify reagents and ensure dry conditions check_reagents->sol_reagents No

Caption: A decision tree for troubleshooting low yield in thiophene carboxylation.

Issue 2: Poor Selectivity (Thiophene-2-carboxylate vs. Thiophene-2,5-dicarboxylate)

Controlling the degree of carboxylation is essential for synthesizing the desired product.

Potential Causes & Suggested Solutions

  • High Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for the second deprotonation at the C5 position, favoring the formation of the dicarboxylate product.

    • Solution: To favor the mono-carboxylate, operate at the lower end of the effective temperature range. For example, in one cesium-based system, the thiophene-2-carboxylate is the sole product at 200 °C, while the 2,5-dicarboxylate begins to form at temperatures above 220 °C and becomes dominant at higher temperatures.[1][5]

  • Reaction Time and Substrate Concentration: Longer reaction times and higher relative concentrations of the carboxylation reagents can push the reaction towards the thermodynamically more stable dicarboxylate product.

    • Solution: Conduct a time-course study to find the optimal reaction duration that maximizes the yield of the mono-carboxylate before significant di-carboxylation occurs. Adjust the stoichiometry of thiophene relative to the base and CO₂.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the base-mediated carboxylation of thiophene?

A1: The reaction proceeds via two primary steps.[1][3] First, the strong base (e.g., carbonate) deprotonates the C-H bond at the 2-position of the thiophene ring to form a highly reactive thienyl carbanion. This C-H activation step is generally considered the slowest (rate-determining) part of the reaction.[1][3] Second, the resulting nucleophilic carbanion rapidly attacks the electrophilic carbon atom of a CO₂ molecule, forming a new C-C bond and yielding the thiophene carboxylate salt.[1][8]

G thiophene Thiophene anion Thienyl Anion thiophene->anion + Base - HB⁺ (Rate-Determining Step) product Thiophene-2-carboxylate anion->product + CO₂ (Fast)

Caption: The two-step mechanism of base-mediated thiophene carboxylation.

Q2: Should I use a transition-metal catalyst or a metal-free system?

A2: The choice depends on your specific requirements for reaction conditions and substrate scope.

  • Transition-Metal-Free Systems: Often utilizing alkali metal carbonates (Cs₂CO₃, K₂CO₃) and carboxylate co-salts, these systems are attractive due to the low cost and toxicity of the reagents.[1][3] However, they typically require high reaction temperatures (250-350 °C) and pressures.[1][7]

  • Transition-Metal-Catalyzed Systems: Catalysts based on Ag(I), Pd(II), or Rh(I) can enable carboxylation under significantly milder conditions.[6][10][11] For example, Ag-catalyzed systems can work at lower temperatures, but the cost of the metal and ligands can be a drawback, and they may have lower functional group tolerance.[6]

Q3: How do the different components of the base-mediated system (e.g., Cs₂CO₃/CsOPiv) work together?

A3: In this highly effective solvent-free system, the components create a molten salt medium that facilitates the reaction. The carbonate (CO₃²⁻) is the primary base responsible for deprotonation.[1] The carboxylate salt, such as cesium pivalate (CsOPiv), serves two functions: it lowers the melting point of the mixture, creating a reactive molten phase, and its anion (pivalate) acts as a strong Brønsted base that synergistically assists the carbonate in the difficult C-H activation step.[1][4] The choice of the cation is also important, with cesium (Cs⁺) often showing superior performance to potassium (K⁺), likely due to its influence on the acidity of the C-H bond and the stability of intermediates.[3]

Q4: What are the best practices for product purification?

A4: The typical workup involves cooling the reaction mixture, dissolving it in water, and then acidifying with a mineral acid (e.g., HCl) to a low pH. This protonates the carboxylate salt, precipitating the less soluble thiophene carboxylic acid.[12] The crude acid can then be isolated by filtration. For further purification, several methods can be employed:

  • Recrystallization: Using a suitable solvent system like ethanol/water or toluene can yield highly pure product.[13]

  • Extraction: If impurities are present, the acidified aqueous solution can be extracted with an organic solvent like diethyl ether or ethyl acetate. The organic extracts are then combined, dried, and the solvent is removed to yield the product.[13]

  • Conversion to Salt: Aromatic carboxylic acids can be purified by converting them to their sodium salts, recrystallizing from hot water, and then re-acidifying to precipitate the pure acid.[13]

Data Summary & Protocols

Table 1: Comparison of Selected Reaction Conditions for Thiophene Carboxylation
Catalytic SystemBase / AdditiveTemperature (°C)CO₂ Pressure (bar)Typical YieldReference
Metal-Free Cs₂CO₃ / CsOPiv280 - 3008 - 10~51%[1][7]
Metal-Free K₂CO₃ / KOPiv~3008Lower than Cs⁺[1][5]
Ag-Catalyzed Ag₂CO₃ / PCy₃1201Substrate Dependent[6]
Pd-Catalyzed Pd(OAc)₂1001Substrate Dependent[10][11]

Yields are highly dependent on the specific substrate and reaction scale.

Experimental Protocol: Gram-Scale Synthesis of Thiophene-2-carboxylic Acid via Base-Mediated Carboxylation

This protocol is adapted from methodologies described for solvent-free, cesium-based systems.[1][7]

Safety Precaution: This reaction is performed at high temperature and pressure. Use a suitable high-pressure reactor (autoclave) and operate behind a blast shield in a well-ventilated fume hood.

Reagents & Equipment:

  • High-pressure stainless-steel autoclave with a magnetic stir bar

  • Thiophene (purified)

  • Cesium Carbonate (Cs₂CO₃, anhydrous)

  • Cesium Pivalate (CsOPiv, anhydrous)

  • CO₂ gas (high purity)

  • Deionized Water

  • Hydrochloric Acid (HCl, concentrated)

  • Standard laboratory glassware for workup

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. To a glass liner, add Cs₂CO₃ (e.g., 1.2 mmol, ~0.39 g) and CsOPiv (e.g., 1.8 mmol, ~0.45 g). The ratio of carbonate to carboxylate is a key parameter to optimize; a 40:60 molar ratio is a good starting point.[1]

  • Adding Substrate: Add thiophene (e.g., 10 mmol, 0.84 g, ~0.76 mL) to the glass liner containing the salts.

  • Assembly & Purging: Place the stir bar and the loaded glass liner into the autoclave. Seal the reactor according to the manufacturer's instructions. Purge the reactor 3-5 times with low-pressure CO₂ to remove air.

  • Pressurization & Reaction: Pressurize the reactor to the desired initial pressure (e.g., 10 bar) with CO₂. Begin stirring and heat the reactor to the target temperature (e.g., 287 °C).[7] Maintain the temperature and stirring for the desired reaction time (e.g., 4-6 hours).

  • Cooling & Depressurization: After the reaction is complete, turn off the heating and allow the reactor to cool to room temperature. Once cool, slowly and carefully vent the excess CO₂ pressure in a fume hood.

  • Workup & Isolation: Open the reactor and carefully remove the glass liner. Add deionized water (~50 mL) to the solid reaction mixture and stir until all salts are dissolved.

  • Acidification: Transfer the aqueous solution to a beaker. While stirring, slowly add concentrated HCl dropwise to acidify the solution to pH 1-2 (verify with pH paper). A precipitate of thiophene-2-carboxylic acid should form.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water. Dry the product under vacuum to obtain the crude thiophene-2-carboxylic acid. The product can be further purified by recrystallization if necessary.

References

Methyl 4-amino-5-methylthiophene-3-carboxylate stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 4-amino-5-methylthiophene-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this versatile thiophene derivative in your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties of aminothiophenes and extensive experience in synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of this compound?

For optimal long-term stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) and protected from light .[1] While some aminothiophene derivatives are moderately stable at room temperature, the presence of the amino group on the electron-rich thiophene ring makes it susceptible to oxidative degradation.

Q2: I received the compound as an off-white or light-colored solid. Is this normal?

Yes, typically this compound is an off-white to light-colored solid.[2] Significant deviation from this, such as a dark yellow, brown, or tar-like appearance, may indicate degradation.

Q3: Is it necessary to handle this compound in a glovebox or under an inert atmosphere for routine weighing and preparation of solutions?

For short-duration procedures like weighing and solution preparation, working quickly on the bench is often acceptable. However, to ensure the highest purity and prevent gradual degradation, it is best practice to handle the solid under a stream of inert gas and use solvents that have been de-gassed.[3][4][5][6] For long-term storage of solutions, it is highly recommended to store them under an inert atmosphere at 2-8°C.

Q4: What are the primary degradation pathways for this compound?

The primary degradation pathway is likely the oxidation of the aromatic amino group, a common issue with primary aromatic amines.[7] This can be accelerated by exposure to air (oxygen) and light. The thiophene ring itself can also be susceptible to oxidation. While specific degradation products for this exact molecule are not extensively documented in the literature, oxidation of similar compounds can lead to the formation of colored polymeric byproducts.

Best Practices for Storage and Handling

Adherence to proper storage and handling protocols is critical for preserving the integrity of this compound.

Storage Protocol
ParameterRecommendationRationale
Temperature 2-8°CSlows down potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)The amino group is susceptible to oxidation by atmospheric oxygen.[7]
Light Amber vial or stored in the darkProtects against light-induced degradation.
Container Tightly sealed containerPrevents exposure to moisture and atmospheric oxygen.
Handling Protocol
  • Inert Atmosphere Transfer : When accessing the solid compound for an extended period, it is advisable to use a glovebox or a Schlenk line to maintain an inert atmosphere.

  • Quick Weighing : For routine weighing, do so promptly and reseal the container tightly. Minimize the time the compound is exposed to air.

  • Solvent Preparation : Use anhydrous, de-gassed solvents for preparing solutions to avoid introducing oxygen and water.

  • Solution Storage : If solutions need to be stored, they should be kept in a sealed vial with an inert gas headspace at 2-8°C and protected from light.

Troubleshooting Guide

Encountering unexpected results in your experiments? This guide will help you diagnose if the stability of your this compound is a contributing factor.

Problem 1: Low or No Yield in a Reaction

If you are experiencing low or no yield in a reaction where this compound is a starting material, consider the following:

  • Visual Inspection of the Starting Material : Check the color and appearance of the solid. If it has darkened significantly from its original off-white color, it may have degraded.

  • Purity Check : Analyze a small sample of your starting material by NMR or LC-MS. Compare the results with a reference spectrum or the certificate of analysis. Look for the appearance of new, unidentified peaks which could indicate the presence of degradation products.

  • Reaction Conditions : Ensure your reaction is performed under anhydrous and oxygen-free conditions, especially if it involves sensitive reagents like organometallics or strong bases.

Problem 2: Appearance of Unforeseen Side Products

The presence of unexpected side products can sometimes be traced back to impurities in the starting material.

  • Characterize the Side Products : If possible, isolate and characterize the major side products. This can provide clues about the nature of the impurities in your starting material.

  • Purification of the Starting Material : If you suspect your starting material has degraded, you may be able to repurify it by recrystallization. However, it is often more reliable to use a fresh, high-purity batch.

Troubleshooting Flowchart

troubleshooting_flowchart start Start: Reaction Failure (Low Yield / Unexpected Side Products) check_sm Visually inspect the This compound solid. start->check_sm is_discolored Is it discolored (e.g., yellow/brown)? check_sm->is_discolored analyze_sm Analyze starting material by NMR or LC-MS. is_discolored->analyze_sm Yes check_conditions Review reaction conditions. Were they strictly anhydrous and anaerobic? is_discolored->check_conditions No is_impure Are significant impurities or degradation peaks present? analyze_sm->is_impure new_reagent Solution: Use a fresh batch of the reagent. is_impure->new_reagent Yes is_impure->check_conditions No optimize_conditions Solution: Optimize reaction setup. (Dry solvents, inert atmosphere) check_conditions->optimize_conditions No other_issue Conclusion: Reagent stability is likely not the issue. Investigate other reaction parameters. check_conditions->other_issue Yes

Caption: Troubleshooting workflow for experiments involving this compound.

Underlying Scientific Principles

The recommendations in this guide are based on the fundamental chemical properties of the 2-aminothiophene scaffold.

  • Aromaticity and Electron Density : The thiophene ring is an aromatic system. The lone pair of electrons on the sulfur atom participates in the π-system, making the ring electron-rich. The amino group is a strong electron-donating group, which further increases the electron density of the ring, particularly at the ortho and para positions.

  • Susceptibility to Oxidation : This high electron density makes the molecule susceptible to oxidation. The amino group, analogous to anilines, can be easily oxidized, which is often the initial step in degradation. This is why an inert atmosphere is recommended for long-term storage.

By understanding these principles, researchers can make informed decisions to ensure the integrity of their this compound and the reliability of their experimental results.

References

Technical Support Center: Crystallization of Substituted Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Obtaining high-quality crystalline material is a critical, yet often challenging, step in the research and development pipeline. The final solid form of an active pharmaceutical ingredient (API) impacts its purity, stability, and bioavailability.[3][4][5] This guide provides in-depth troubleshooting for common issues encountered during the crystallization of substituted thieno[2,3-d]pyrimidines, leveraging field-proven insights and established crystallographic principles.

Troubleshooting Crystallization: FAQs

This section addresses the most frequent challenges researchers face when attempting to crystallize thieno[2,3-d]pyrimidine derivatives. Each answer explains the underlying cause of the problem and provides a series of actionable solutions.

Question 1: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when your compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[6][7] This typically happens when the solution is supersaturated at a temperature above the compound's melting point in that specific solvent environment. The resulting oil is often an impure, amorphous state that is difficult to handle and purify.

Causality: The primary cause is that the rate of supersaturation is too high, forcing the compound out of solution before molecules have time to orient themselves into an ordered crystal lattice. The high concentration of solute effectively depresses the melting point.

Solutions:

  • Reduce the Rate of Supersaturation: The key is to slow down the process to allow for thermodynamically favored crystal nucleation and growth.

    • Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount (10-20%) more solvent to reduce the overall concentration.[7][8] Allow it to cool more slowly.

    • Slow Down Cooling: Instead of placing the flask on a cold surface, allow it to cool to room temperature on a benchtop, insulated by paper towels or a cork ring.[6] For very sensitive compounds, placing the hot solution in a Dewar flask or a pre-heated water bath that is allowed to cool to room temperature can provide the slow, controlled temperature drop needed.[9]

    • Lower the Crystallization Temperature: If your compound has a low melting point, try performing the crystallization at a lower temperature. This may involve using a different solvent system with a lower boiling point or initiating cooling from a lower starting temperature.

  • Alter the Solvent System:

    • Choose a Lower-Boiling Point Solvent: A solvent with a boiling point significantly higher than the compound's melting point is more likely to cause oiling out.[7] Consult a solvent properties table to select an alternative.

    • Use a Co-solvent System: Introduce a miscible "anti-solvent" in which your compound has poor solubility.[10] This can be done via vapor diffusion or by carefully layering the anti-solvent on top of a solution of your compound.[9][11] This gentle change in solvent polarity can induce crystallization without rapid precipitation.

  • Utilize Seeding:

    • If you have a few crystals from a previous attempt, add a single, well-formed "seed crystal" to the slightly cooled, saturated solution.[3][7] This provides a template for crystal growth and can bypass the difficult nucleation phase.

    • If no seed crystal is available, scratching the inside of the flask with a glass rod can create microscopic imperfections that may serve as nucleation sites.[6][7]

Question 2: I'm only getting an amorphous precipitate or fine powder, not well-defined crystals. How can I induce crystallinity?

Answer:

The formation of an amorphous solid or a microcrystalline powder indicates that nucleation is happening too rapidly and uncontrollably.[10] Countless tiny crystals form at once, preventing any of them from growing to a suitable size for analysis. The goal is to create conditions where nucleation is limited and the rate of growth is dominant.

Causality: This issue stems from a solution that is too highly supersaturated. When the concentration of the solute far exceeds its solubility limit, the energy barrier for nucleation is easily overcome, leading to a "crash out" of the material.[10]

Solutions:

  • Systematic Solvent Screening: The choice of solvent is paramount.[12] An ideal solvent is one in which your compound is moderately soluble when hot and poorly soluble when cold.[10][12]

    • Action: Test the solubility of your compound in a range of solvents with varying polarities (see Table 1). A good starting point is to find a solvent that requires heating to fully dissolve the compound. Solvents that dissolve the compound readily at room temperature are generally poor choices for single-solvent crystallization.[8]

    • Consider Co-solvents: If no single solvent is ideal, use a solvent pair. Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add a miscible "anti-solvent" in which it is insoluble until the solution becomes faintly cloudy (turbid).[13] Gently warm the solution until it becomes clear again, then allow it to cool slowly.

  • Employ Slow Crystallization Techniques: These methods are designed to gently and gradually reach the point of supersaturation.

    • Slow Evaporation: Dissolve your compound in a suitable solvent in a vial, but ensure the solution is not fully saturated.[14][15] Cover the vial with a cap that has a small hole pricked in it, or with parafilm with a few needle holes. Place the vial in a vibration-free location and allow the solvent to evaporate over several days.[16] This is often the simplest and most effective method.[14]

    • Vapor Diffusion: This is one of the most versatile and gentle approaches.[9][15] Dissolve your compound in a small amount of a relatively non-volatile solvent. Place this vial inside a larger, sealed jar that contains a more volatile anti-solvent. Over time, the anti-solvent vapor will diffuse into the inner vial, gradually reducing the solubility of your compound and promoting slow crystal growth.[11]

    • Solvent Layering (Interface Growth): Carefully layer a less dense anti-solvent on top of a denser solution of your compound in a narrow vessel like a test tube or NMR tube.[9][11] Crystals will slowly form at the interface where the two solvents mix via diffusion.

  • Control the Temperature Gradient:

    • Slow Cooling: As mentioned for "oiling out," extremely slow cooling can dramatically improve crystal quality.[9]

    • Thermal Gradient (Convection): Create a slight temperature difference across the crystallization vessel.[10][16] The compound will dissolve in the warmer region and travel via convection to the cooler region, where it will crystallize. This can be achieved by placing one side of a crystallization dish on a slightly warm surface.

Question 3: My crystals are too small, are thin needles, or are of poor quality for X-ray diffraction. How can I grow larger, single crystals?

Answer:

Obtaining large, well-ordered single crystals suitable for X-ray crystallography requires a fine balance between nucleation and growth.[10] Small crystals or needles often result from too many nucleation events or from a crystal growth habit that is kinetically favored in a particular solvent.

Causality: The morphology (shape) and size of a crystal are heavily influenced by the solvent, impurities, and the rate of growth.[17] Rapid growth tends to produce smaller, less perfect crystals.[18][19] Some molecules, particularly planar ones like the thieno[2,3-d]pyrimidine core, have a tendency to stack, which can favor the growth of needles over block-like crystals.[20]

Solutions:

  • Optimize the Solvent System:

    • Re-screen Solvents: The solvent that gives you a high yield of powder may not be the best for growing large single crystals. Experiment with different solvents or solvent/anti-solvent combinations. Sometimes, solvents like toluene or benzene can promote better crystal packing through π-π interactions.[11][15]

    • Fine-Tune Ratios: In a co-solvent system, methodically adjust the ratio of the good solvent to the anti-solvent. A slight change can significantly impact crystal quality.

  • Purify Your Sample: Purity is critical. Even trace impurities can inhibit crystal growth or act as unwanted nucleation sites, leading to a profusion of small crystals.[5][10][14]

    • Action: Re-purify your compound using column chromatography or a preliminary bulk recrystallization. Ensure all glassware is meticulously clean.[10]

  • Drastically Slow Down the Growth Rate:

    • Lower the Concentration: Start with a more dilute solution. This makes it harder for molecules to come together for nucleation, giving existing crystals more time to grow.[10]

    • Use Colder Temperatures: Setting up a vapor diffusion or slow evaporation experiment in a cold room or refrigerator (4°C) will slow down solvent diffusion and evaporation rates, promoting slower, more orderly growth.[10]

  • Minimize Disturbances:

    • Once a crystallization experiment is set up, do not move or disturb it.[10] Vibrations can trigger excessive nucleation.

Troubleshooting Summary Table
Issue EncounteredPrimary Cause(s)Key Solutions to Try First
Oiling Out Supersaturation rate too high; Temperature above compound's M.P. in solution.1. Re-heat, add more solvent, and cool much slower. 2. Switch to a lower-boiling point solvent. 3. Use vapor diffusion with an anti-solvent.
Amorphous Powder Extreme supersaturation; Nucleation rate >> Growth rate.1. Use a less effective solvent (moderate hot solubility, poor cold solubility). 2. Employ slow crystallization methods (vapor diffusion, slow evaporation). 3. Start with a much lower concentration.
Small/Needle Crystals Too many nucleation sites; Impurities; Kinetically favored growth.1. Re-purify the starting material. 2. Drastically slow the growth rate (lower temp, lower concentration). 3. Screen different solvent systems to alter crystal habit.

Visualization of Workflows

Crystallization Troubleshooting Flowchart

This diagram outlines a logical progression for troubleshooting common crystallization issues.

G start Start Crystallization Attempt outcome Evaluate Outcome start->outcome oil Compound Oiled Out outcome->oil Liquid droplets form powder Amorphous Powder / Microcrystals outcome->powder Solid 'crashes out' small_xtal Poor Quality Crystals (Small/Needles) outcome->small_xtal Solid forms, but poor quality success Good Single Crystals! outcome->success Success sol1 1. Add more solvent 2. Cool much slower 3. Change solvent system oil->sol1 sol2 1. Use a less effective solvent 2. Lower concentration 3. Use slow methods (vapor diffusion) powder->sol2 sol3 1. Re-purify compound 2. Drastically slow growth rate 3. Screen different solvents small_xtal->sol3 restart Re-attempt Crystallization sol1->restart sol2->restart sol3->restart restart->outcome

Caption: Logical workflow for diagnosing and solving common crystallization problems.

Key Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol helps identify a suitable solvent or solvent pair for your thieno[2,3-d]pyrimidine derivative.

  • Preparation: Place ~5-10 mg of your purified compound into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different solvent (see Table 2 for suggestions) dropwise at room temperature, vortexing after each drop. Record the approximate amount needed to dissolve the sample.

    • Observation 1: If the compound dissolves in a small amount of solvent (<0.5 mL) at room temperature, that solvent is likely too good and should be reserved for use as the "good" solvent in a co-solvent system.[8]

  • Heating: For solvents that did not dissolve the compound at room temperature, warm the mixture gently in a sand bath or with a heat gun.[8]

    • Observation 2: An ideal single solvent will dissolve the compound completely upon heating.[12]

  • Cooling: Allow the heated, clear solutions to cool to room temperature, and then place them in an ice bath for 15-20 minutes.

    • Observation 3: The best single solvent will show significant crystal formation upon cooling.

  • Solvent Pair Selection: To find a good co-solvent system, take a solution from Observation 1 (where the compound was very soluble) and add a miscible anti-solvent dropwise until turbidity persists. This identifies a promising solvent/anti-solvent pair for methods like vapor diffusion or layering.[8]

Table 1: Common Solvents for Crystallization of Heterocyclic Compounds
SolventPolarityBoiling Point (°C)Notes & Common Pairings
n-HexaneNon-polar69Good anti-solvent for polar compounds. Paired with Ethyl Acetate or Dichloromethane.[13]
TolueneNon-polar111Can promote π-stacking; good for aromatic heterocycles.[11][15]
Dichloromethane (DCM)Polar aprotic40Volatile; often used in layering or diffusion with hexane/ether. Avoid for final storage.[11]
Ethyl Acetate (EtOAc)Polar aprotic77Versatile solvent. Often paired with hexane.[13][21]
AcetonePolar aprotic56Good solvent, but very volatile.[12] Paired with water or hexane.
Acetonitrile (ACN)Polar aprotic82Good for moderately polar compounds.[21]
Isopropanol (IPA)Polar protic82Less volatile than ethanol, good for slower evaporation.[14]
Ethanol (EtOH)Polar protic78Excellent, common solvent for compounds with H-bond donors/acceptors.[12][14] Paired with water.
Methanol (MeOH)Polar protic65Highly polar, can form solvates. Often used with DMF for poorly soluble compounds.[22]
N,N-Dimethylformamide (DMF)Polar aprotic153High boiling point, dissolves many poorly soluble compounds. Use for vapor diffusion with water or alcohols as anti-solvent.[21][22]
WaterPolar protic100Good for highly polar molecules or salts. Paired with ethanol, acetone.[13][23]
Protocol 2: Vapor Diffusion Crystallization (Sitting Drop)

This is a highly controlled method for growing high-quality single crystals from microgram to milligram quantities of material.

  • Prepare the Reservoir: In the outer well of a crystallization plate or a larger glass jar, add 0.5-1.0 mL of the volatile anti-solvent (e.g., hexane, diethyl ether).

  • Prepare the Compound Solution: In a small vial or on a microbridge, dissolve 2-10 mg of your compound in the minimum amount of a less volatile, good solvent (e.g., toluene, DCM, DMF). This is the "drop".

  • Set up the System: Place the vial (or bridge) containing your compound solution inside the larger jar with the anti-solvent reservoir. Ensure the inner vial is not touching the walls.[11]

  • Seal and Wait: Seal the outer jar tightly with a lid or glass slide. Do not disturb the setup.

  • Mechanism: The more volatile anti-solvent from the reservoir will slowly diffuse through the vapor phase into the less volatile solvent of the drop. This gradually lowers the solubility of your compound in the drop, leading to slow, controlled crystal growth over days or weeks.

Vapor Diffusion Diagram

G cluster_0 Sealed Outer Vessel cluster_1 Inner Vial ('Drop') reservoir Reservoir: Volatile Anti-Solvent (e.g., Hexane) arrow Vapor Diffusion compound_sol Solution of Compound in less-volatile 'good' solvent (e.g., Toluene) arrow->compound_sol Anti-Solvent Vapor

Caption: Schematic of a sitting drop vapor diffusion crystallization setup.

References

How to prevent resin formation in aminothiophene cyclization reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Resin Formation in Cyclization Reactions

Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your research. This guide focuses on a persistent issue in the synthesis of 2-aminothiophenes, particularly via the Gewald reaction: the formation of intractable resins and polymeric tars.

We will move beyond simple procedural lists to explore the underlying causality of these side reactions and provide robust, self-validating protocols to ensure the success of your experiments.

Troubleshooting Guide: From Tarry Mess to Pure Product

This section is structured as a series of questions that our application scientists frequently encounter from researchers in the field. Each answer provides a diagnosis of the potential problem and a set of actionable solutions.

Q1: My reaction turned into a dark, insoluble tar instead of my desired aminothiophene. What is happening?

A: This is the most common manifestation of a failed aminothiophene synthesis and is almost always due to polymerization of the thiophene ring or its precursors.[1][2] The highly electron-rich nature of the thiophene product and its intermediates makes them susceptible to oxidation and subsequent polymerization, often initiated by radical cations.[3][4] This process can be triggered by excessive heat, incorrect stoichiometry, or the presence of oxidative impurities.

The desired reaction, the Gewald synthesis, is a multi-component reaction that involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur.[5] The intended pathway is a delicate balance of condensation, sulfur addition, and cyclization.[6][7] When reaction conditions are not optimal, side reactions, particularly polymerization, can dominate.

To visualize the competing pathways, consider the following diagram:

G cluster_0 cluster_1 Desired Pathway: Gewald Cyclization cluster_2 Undesired Pathway: Resin Formation A Starting Materials (Ketone, Nitrile, Sulfur, Base) B Knoevenagel Condensation (α,β-unsaturated nitrile) A->B Controlled Conditions E Side Reactions (Dimerization, Oxidation) A->E Harsh Conditions (e.g., high temp) C Sulfur Addition & Cyclization B->C B->E D 2-Aminothiophene Product (Clean Reaction) C->D F Reactive Intermediates (Radical Cations) E->F G Polythiophene Formation (Insoluble Resin/Tar) F->G

Fig 1. Competing reaction pathways in aminothiophene synthesis.
Q2: I suspect the reaction temperature is too high. How can I better control it to prevent resin formation?

A: Excellent intuition. The initial Knoevenagel condensation between the carbonyl and the active methylene compound is often exothermic.[8] An uncontrolled temperature spike is a primary driver of polymerization.

Causality: High temperatures can accelerate side reactions, such as the dimerization of the unsaturated nitrile intermediate or direct polymerization of the final aminothiophene product.[9]

Solutions:

  • Controlled Reagent Addition: Instead of adding all reagents at once, add the base (e.g., morpholine or triethylamine) dropwise to the mixture of the carbonyl compound, nitrile, and sulfur at a lower initial temperature (e.g., 0-5 °C) using an ice bath. This allows you to manage the initial exotherm.

  • Optimal Temperature Range: After the initial addition, allow the reaction to slowly warm to room temperature, and then gently heat to a moderate temperature, typically between 40-60 °C.[8] Avoid aggressive heating or refluxing unless a specific protocol for your substrate requires it.

  • Solvent Choice: The solvent's boiling point can act as a natural temperature ceiling. Using a lower-boiling solvent like ethanol (boiling point ~78 °C) instead of a higher-boiling one like DMF (boiling point ~153 °C) can prevent accidental overheating.

Q3: Which solvent and base combination is best for minimizing resin formation?

A: The choice of solvent and base is critical as it dictates the solubility of reagents (especially sulfur) and the kinetics of the reaction. There is no single "best" combination for all substrates, but understanding the trade-offs is key.

Solvent Selection:

Polar solvents are generally preferred to dissolve elemental sulfur and the reaction intermediates.[8]

SolventProsConsBest For
Ethanol/Methanol Inexpensive, lower boiling point prevents overheating, good for product precipitation.[10]Lower solubility of some organic substrates and sulfur intermediates.General purpose, good for initial trials and reactions prone to thermal runaway.
DMF Excellent solvent for all components, including sulfur and intermediates. Can lead to higher yields.[11]High boiling point increases risk of overheating and side reactions. More difficult to remove during workup.Challenging substrates that show poor reactivity or solubility in alcohols.[12]
Water Environmentally friendly ("green") choice. Can lead to spontaneous product precipitation and easy workup.[13][14]Limited solubility for many organic substrates. Often requires a co-catalyst or specific conditions like ultrasonication.[15]Green chemistry approaches where substrates are sufficiently water-soluble or when using specific catalysts.[14]

Base Selection:

The base catalyzes the initial condensation step.[8] A base that is too strong can cause an uncontrollably fast reaction and exotherm.

BaseClassCharacteristics & Recommendations
Morpholine/Piperidine Secondary AmineOften the "gold standard" for the Gewald reaction. They are effective catalysts but should be used in stoichiometric amounts and added cautiously to control the reaction rate.[8][16]
Triethylamine (TEA) Tertiary AmineA non-nucleophilic base that is generally milder than morpholine. A good choice to slow down the initial condensation and reduce the risk of runaway reactions.
L-Proline OrganocatalystA "green" and mild catalyst that can facilitate the reaction under gentle conditions, often leading to cleaner products and higher yields with low catalyst loading (e.g., 10 mol%).[11]
Heterogeneous Catalysts Solid Catalysts (e.g., NaAlO₂, ZnO)These can be filtered off after the reaction, simplifying purification. They often promote cleaner reactions due to their controlled surface activity.[13][17]
Q4: My product is trapped in a resinous matrix. How can I effectively purify it?

A: This is a common purification challenge. The goal is to separate the soluble desired product from the insoluble polymeric byproduct.

Recommended Protocol: Purification by Trituration

This protocol is highly effective for removing resinous impurities from moderately polar aminothiophene products.

  • Initial Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, filter it. If not, concentrate the reaction mixture under reduced pressure to obtain a crude oil or solid.

  • Solvent Selection for Trituration: Choose a solvent in which your desired product is sparingly soluble, but the resin and other impurities are either highly soluble or completely insoluble. Cold ethanol, methanol, or a mixture of ethyl acetate and hexanes are excellent starting points.

  • Trituration:

    • Place the crude material in a flask.

    • Add a small amount of the cold trituration solvent.

    • Using a spatula or glass rod, vigorously scrape and stir the crude material. The goal is to break up the solid and wash away impurities. The desired product should ideally remain as a crystalline solid, while the resin either dissolves in the solvent or remains as an insoluble tar.

    • Continue this process for 10-15 minutes.

  • Isolation: Collect the purified solid product by vacuum filtration. Wash the solid with a small amount of the cold solvent to remove any remaining residue.

  • Repeat if Necessary: If the product is still impure, repeat the trituration process with a fresh portion of cold solvent.

  • Final Purification: If trituration is insufficient, column chromatography on silica gel is the final option.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism of resin formation? A: Resin formation, or polymerization, of thiophenes typically proceeds via an oxidative coupling mechanism.[2] The electron-rich thiophene ring can be oxidized to a radical cation.[1] This highly reactive species can then attack a neutral thiophene molecule, leading to the formation of a dimer and the loss of protons. This process repeats, rapidly building up oligomers and eventually the insoluble polythiophene resin.[1][3]

Q: Are there any "inhibitors" I can add to the reaction to prevent polymerization? A: While the concept of adding a polymerization inhibitor is common in industrial polymer chemistry, it's less straightforward in a one-pot synthesis like the Gewald reaction.[18][19] Adding a radical scavenger could interfere with the desired reaction mechanism, which may have radical character itself. The best "inhibition" strategy is not an additive, but rather strict control over the reaction conditions:

  • Maintain an inert atmosphere: Using nitrogen or argon can prevent air oxidation of sensitive intermediates.

  • Use pure reagents: Impurities can sometimes initiate polymerization.

  • Control temperature and reaction rate: This is the most effective way to prevent the formation of the reactive species that lead to polymerization.

Q: Can alternative energy sources like microwave or ultrasound improve my reaction? A: Yes, these techniques have been shown to be highly effective.

  • Microwave Irradiation: Can dramatically reduce reaction times from hours to minutes.[5][20] This rapid heating can often bypass the temperature and time window where side reactions and polymerization are most likely to occur.

  • Ultrasonication: Promotes reactions through acoustic cavitation, which can enhance mass transfer and increase the reactivity of elemental sulfur, especially in aqueous media.[15] This often allows reactions to proceed at lower temperatures, which is beneficial for preventing resin formation.

Troubleshooting Workflow

Use this decision tree to diagnose and solve issues with resin formation in your aminothiophene cyclization reactions.

G start Problem: Resin Formation / Low Yield q1 Was there a strong exotherm or uncontrolled temperature rise? start->q1 a1 Solution: 1. Add base dropwise at 0-5 °C. 2. Maintain reaction temp at 40-60 °C. 3. Use a lower-boiling solvent. q1->a1 Yes q2 What base was used? q1->q2 No a2_strong Morpholine / Piperidine q2->a2_strong q3 What solvent was used? q2->q3 Mild base already used a2_mild Solution: Switch to a milder base like Triethylamine (TEA) or L-Proline. a2_strong->a2_mild a3_dmf DMF q3->a3_dmf q4 Are reagents pure and reaction under inert atmosphere? q3->q4 Alcohol or other solvent a3_etoh Solution: Switch to Ethanol or Methanol to avoid overheating. a3_dmf->a3_etoh a4 Solution: 1. Use purified starting materials. 2. Run reaction under N2 or Argon. q4->a4 No end Consider Advanced Methods: Microwave or Ultrasonication q4->end Yes

Fig 2. A decision tree for troubleshooting resin formation.

References

Technical Support Center: Scaling Up Methyl 4-amino-5-methylthiophene-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-5-methylthiophene-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the lab bench to a larger scale. We will focus on the robust and widely used Gewald reaction, addressing common challenges with scientifically grounded explanations and actionable troubleshooting protocols.

The Gewald Reaction: Core Synthesis Pathway

The synthesis of this compound is most commonly achieved through the Gewald multicomponent reaction.[1][2] This one-pot synthesis is valued for its efficiency, converging three starting materials—in this case, a source of acetone, methyl cyanoacetate, and elemental sulfur—in the presence of a basic catalyst.[3][4]

The reaction proceeds via an initial Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of sulfur and subsequent cyclization to form the desired 2-aminothiophene ring.[3][5]

Gewald_Reaction cluster_start Starting Materials cluster_intermediate Reaction Intermediates SM1 Acetone Knoevenagel Knoevenagel Intermediate (α,β-unsaturated nitrile) SM1->Knoevenagel Knoevenagel Condensation SM2 Methyl Cyanoacetate SM2->Knoevenagel Knoevenagel Condensation SM3 Sulfur (S8) Thiolation Sulfur Adduct SM3->Thiolation Thiolation Base Base (e.g., Morpholine) Base->Knoevenagel Knoevenagel Condensation Base->Thiolation Thiolation Knoevenagel->Thiolation Thiolation Product Methyl 4-amino-5- methylthiophene-3-carboxylate Thiolation->Product Cyclization & Tautomerization

Caption: The Gewald reaction pathway for this compound synthesis.

Troubleshooting Guide for Scale-Up

Transitioning from grams to kilograms introduces challenges related to mass and heat transfer, reagent addition, and product isolation. This section addresses the most common issues encountered during scale-up.

Q1: My yield has dropped significantly after increasing the batch size from 100g to 5kg. What is the likely cause?

This is a classic scale-up problem, often rooted in inadequate management of the reaction exotherm and poor mixing. The initial Knoevenagel condensation is exothermic, and localized overheating can lead to side reactions and degradation.

Causality & Troubleshooting:

  • Heat Transfer: A larger reactor volume has a smaller surface-area-to-volume ratio, making heat dissipation less efficient.

    • Solution: Implement controlled, slower addition of the base (e.g., morpholine or triethylamine) to manage the rate of the initial condensation.[6] Monitor the internal temperature closely and use a reactor jacket with an appropriate cooling fluid to maintain the target temperature (typically 40-50°C).

  • Mixing Efficiency: Inadequate agitation in a large vessel can create "hot spots" and concentration gradients, leading to the formation of byproducts.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogeneous slurry of elemental sulfur. Baffles within the reactor can also improve mixing.

  • Sulfur Addition: Elemental sulfur must be effectively suspended to participate in the reaction.

    • Solution: Use finely powdered sulfur. At scale, consider adding the sulfur in portions or as a slurry in a small amount of the reaction solvent to improve dispersion.

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters

ParameterLab Scale (e.g., 500 mL flask)Pilot Scale (e.g., 50 L reactor)Rationale for Change
Base Addition Rapid, dropwise additionSlow, controlled addition over 1-2 hoursManages exotherm and prevents localized high temperatures.
Temperature Control Simple oil/water bathJacketed reactor with automated cooling loopEnsures uniform temperature throughout the larger volume.
Agitation Magnetic stir barOverhead mechanical stirrer (e.g., turbine)Provides sufficient torque to suspend solids and ensure homogeneity.
Reaction Time Typically 2-4 hoursMay need to be extended to 4-6 hoursSlower addition rates and mass transfer limitations can require longer times for full conversion.[6]
Q2: I'm observing a significant amount of a dark, tarry byproduct and an unknown peak in my HPLC analysis. What could it be?

The appearance of dark, insoluble materials and new impurities upon scale-up often points to side reactions that are minor at the lab scale but become significant under suboptimal large-scale conditions.

Causality & Troubleshooting:

  • Dimerization: The Knoevenagel intermediate can dimerize, especially if the subsequent sulfur addition and cyclization steps are slow.[7] This is often exacerbated by high local concentrations of the intermediate and base.

    • Solution: Ensure the base is added slowly and that sulfur is present and well-mixed from the start of the reaction. Maintaining the correct stoichiometry is critical.[8]

  • Polysulfide Formation: Complex polysulfide intermediates can form, and their decomposition pathways can be sensitive to temperature and proton availability.[5] Improper temperature control can lead to alternative, undesired decomposition routes.

    • Solution: Adhere strictly to the validated temperature profile. Ensure the workup procedure is robust and consistent.

  • Purification: The crude product may contain unreacted starting materials or the aforementioned byproducts.

    • Solution: Recrystallization is the most common and effective purification method.[6][8] A solvent screen is recommended (e.g., ethanol, methanol, or ethyl acetate/hexanes mixtures) to find the optimal system for rejecting impurities. If the product oils out or is difficult to crystallize, a charcoal treatment of the hot solution can sometimes remove colored impurities that inhibit crystallization. For highly impure material, column chromatography may be necessary at the lab scale to identify impurities, but it is generally not viable for large-scale production.

Q3: My product is difficult to isolate. It crashes out of solution as a fine powder that is hard to filter, or it remains as an oil.

Product isolation is a physical transformation that is highly sensitive to scale. The cooling rate, solvent environment, and presence of impurities all play a crucial role.

Causality & Troubleshooting:

  • Rapid Cooling (Crash Crystallization): Cooling the reaction mixture too quickly in a large reactor can lead to rapid nucleation and the formation of very small, poorly formed crystals that clog filter media.

    • Solution: Implement a controlled cooling ramp (e.g., cool from 50°C to 20°C over 2-3 hours, then to 0-5°C for another hour). This allows larger, more easily filtered crystals to form.

  • Oiling Out: The product may be precipitating at a temperature above its melting point in the specific solvent mixture, or impurities may be depressing the melting point and inhibiting crystallization.

    • Solution: Try adding an anti-solvent (like water or heptane) slowly to the solution of the crude product in a good solvent (like ethanol or ethyl acetate) at a slightly elevated temperature until turbidity is observed. Then, cool slowly. Seeding the solution with a small amount of pure crystalline product can also promote proper crystal growth.

Recommended Scale-Up Protocol

This protocol is a generalized starting point for scaling the Gewald synthesis of this compound. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay with necessary personal protective equipment (PPE).

Materials:

  • Acetone

  • Methyl Cyanoacetate

  • Elemental Sulfur (fine powder)

  • Morpholine (or other suitable base)

  • Methanol (or Ethanol)

Procedure:

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with an overhead stirrer, condenser, thermocouple, and addition funnel with Methanol (approx. 4-5 L per mole of limiting reagent).

  • Reagent Charge: To the solvent, add Methyl Cyanoacetate (1.0 eq), Acetone (1.1 eq), and powdered Sulfur (1.05 eq).

  • Initial Heating & Mixing: Begin agitation to ensure a uniform slurry. Heat the mixture to 35-40°C using the reactor jacket.

  • Controlled Base Addition: Slowly add Morpholine (0.5-1.0 eq) via the addition funnel over a period of 1-2 hours. Monitor the internal temperature closely. The temperature should not exceed 50°C. Use jacket cooling to manage any exotherm.

  • Reaction Hold: Once the base addition is complete, hold the reaction mixture at 45-50°C for 3-5 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Controlled Cooling & Crystallization: Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature (20-25°C) over 2-3 hours with gentle stirring.

  • Secondary Cooling: Further cool the slurry to 0-5°C and hold for at least 1 hour to maximize product precipitation.

  • Filtration & Washing: Filter the precipitated solid using a suitable filter (e.g., Nutsche filter-dryer). Wash the filter cake with cold (0-5°C) methanol to remove soluble impurities.

  • Drying: Dry the product under vacuum at a temperature not exceeding 50°C until a constant weight is achieved.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common issues during the synthesis.

Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield Start->LowYield Impurity High Impurity Profile Start->Impurity Isolation Poor Isolation / Oiling Out Start->Isolation CheckTemp Review Temperature Profile LowYield->CheckTemp CheckMixing Assess Mixing Efficiency LowYield->CheckMixing CheckPurity Verify Reagent Purity/Stoichiometry LowYield->CheckPurity Sol_Temp Action: Slow base addition, improve jacket cooling. CheckTemp->Sol_Temp Sol_Mixing Action: Increase agitation speed, check for dead spots. CheckMixing->Sol_Mixing AnalyzeImp Identify Impurities (HPLC/MS) Impurity->AnalyzeImp Recrystallize Optimize Recrystallization AnalyzeImp->Recrystallize Sol_Recrys Action: Screen solvents, use controlled cooling. Recrystallize->Sol_Recrys CheckCooling Review Cooling Rate Isolation->CheckCooling AntiSolvent Test Anti-Solvent Addition Isolation->AntiSolvent Sol_Cooling Action: Implement slow, linear cooling ramp. CheckCooling->Sol_Cooling

Caption: A logical workflow for troubleshooting common scale-up challenges.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different base, like triethylamine (TEA), instead of morpholine? A: Yes, tertiary amines like TEA are commonly used.[8] However, the choice of base can affect reaction kinetics and byproduct profiles. If switching bases, a re-optimization at a small scale is highly recommended.

  • Q: What are the primary safety concerns when running this reaction at scale? A: The primary concerns are: 1) Handling of finely powdered elemental sulfur, which can create a dust explosion hazard if not handled properly. Use appropriate grounding and ventilation. 2) The reaction exotherm, which must be controlled to prevent a runaway reaction. 3) The flammability of the organic solvents used (e.g., methanol, acetone). Ensure the reactor is properly grounded and operated in an area rated for flammable liquids.

  • Q: My final product has a persistent yellow color. Is this normal? A: A pale yellow color is common for aminothiophenes. However, a strong or dark color may indicate the presence of impurities. Effective recrystallization, sometimes with a charcoal treatment, can often yield a lighter, off-white to pale yellow solid.

References

Technical Support Center: Recrystallization of Aminothiophene Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of aminothiophene esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this important class of heterocyclic compounds. Aminothiophene esters are key building blocks in medicinal chemistry, and achieving high purity is critical for subsequent synthetic steps and biological screening.[1][2] This resource provides field-proven insights and scientifically grounded protocols to help you navigate the challenges of their purification.

I. Understanding the Molecule: Aminothiophene Esters

Aminothiophene esters are characterized by a thiophene ring bearing both an amino group and an ester functionality. The interplay of these groups dictates the molecule's polarity and solubility, which are key considerations for selecting a recrystallization solvent.[3] The aromatic thiophene ring provides a degree of planarity, which can facilitate crystal lattice formation.[4] The amino group can act as a hydrogen bond donor, while the ester's carbonyl oxygen is a hydrogen bond acceptor. These features suggest that moderately polar solvents capable of hydrogen bonding are often a good starting point for solvent screening.[5]

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for aminothiophene esters?

An ideal solvent for recrystallizing aminothiophene esters should meet several criteria.[6] Firstly, the compound should be highly soluble in the solvent at elevated temperatures but sparingly soluble at room or lower temperatures.[7][8][9] This temperature-dependent solubility is the fundamental principle of recrystallization, allowing for dissolution of the impure solid and subsequent crystallization upon cooling.[10] Secondly, the solvent should not react with the aminothiophene ester.[8] Thirdly, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).[11][12] Finally, the solvent should be volatile enough to be easily removed from the purified crystals.[8][13]

Q2: Which single solvents are typically effective for recrystallizing aminothiophene esters?

Based on the structure of aminothiophene esters, alcohols like ethanol and methanol are often good starting points.[5][14] Ethyl acetate is another common choice, as the ester functionality of the solvent can favorably interact with the ester group of the compound.[15] For more polar aminothiophene esters, a mixture including water may be effective, while for less polar analogues, toluene or even hexane/ethyl acetate mixtures have been used.[1][15][16] A systematic approach to solvent screening is always recommended.

Q3: When should I consider using a mixed solvent system?

A mixed solvent system is beneficial when no single solvent provides the ideal solubility profile.[6][11] This typically occurs when your aminothiophene ester is too soluble in one solvent (the "good" solvent) and poorly soluble in another (the "poor" or "anti-solvent"), even at high temperatures.[11] The two solvents must be miscible.[9][11] Common pairs for compounds of moderate polarity include ethanol/water, acetone/water, and ethyl acetate/hexane.[6][17]

Q4: How does the cooling rate affect the crystal quality of my aminothiophene ester?

The rate of cooling has a significant impact on crystal size and purity.[18][19] Slow cooling generally promotes the formation of larger, more perfect crystals, as it allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[7][20] Rapid cooling can lead to the formation of smaller crystals and may trap impurities within the crystal lattice.[21] In some cases, very rapid cooling can even cause the compound to "oil out" or precipitate as an amorphous solid.[21]

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of aminothiophene esters and provides actionable solutions.

Problem 1: Oiling Out

Symptom: Instead of forming solid crystals upon cooling, your aminothiophene ester separates as a liquid layer (an oil).

Causality: "Oiling out" typically occurs when the melting point of the compound is lower than the boiling point of the solvent, and the solution becomes supersaturated at a temperature above the compound's melting point.[21][22] It can also be caused by the presence of significant impurities that depress the melting point.[22]

Solutions:

  • Increase the amount of solvent: Adding more of the "good" solvent can lower the saturation temperature.[21]

  • Lower the crystallization temperature: Try cooling the solution more slowly to allow crystallization to occur at a lower temperature.

  • Change the solvent system: Select a solvent with a lower boiling point or use a mixed solvent system where the "poor" solvent is added at a lower temperature.

  • Purify the crude material first: If impurities are the cause, a preliminary purification step like a silica gel plug might be necessary.[16]

Problem 2: Poor or No Crystal Formation

Symptom: After cooling the solution, very few or no crystals have formed.

Causality: This is often due to using too much solvent, resulting in a solution that is not saturated at the lower temperature.[21][22] It can also happen if the compound is highly soluble in the chosen solvent even at low temperatures.

Solutions:

  • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[22]

  • Induce crystallization:

    • Seeding: Add a small, pure crystal of the aminothiophene ester to the cooled solution to act as a nucleation site.[23][24]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation points.[25]

  • Add an anti-solvent: If using a single solvent, you can slowly add a miscible "poor" solvent until the solution becomes cloudy (turbid), then gently warm until it clears and allow it to cool slowly.[13]

Problem 3: Crystals are Colored or Impure

Symptom: The resulting crystals are colored, or subsequent analysis (e.g., melting point, NMR) shows the presence of impurities.

Causality: Colored impurities may co-crystallize with your product. Other impurities might be incorporated into the crystal lattice if crystallization occurs too quickly or if the impurity has a similar structure to your compound.[21][26]

Solutions:

  • Use decolorizing carbon: If the solution is colored by a minor impurity, adding a small amount of activated charcoal to the hot solution can adsorb the colored compounds.[8][10] Be sure to perform a hot filtration to remove the charcoal before cooling.

  • Slow down the crystallization: As mentioned earlier, slower cooling rates lead to higher purity crystals.[7][20]

  • Re-recrystallize: A second recrystallization can often significantly improve purity.[11]

  • Wash the crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.[12]

Experimental Protocols & Data

Protocol 1: Single Solvent Recrystallization of a Model Aminothiophene Ester
  • Solvent Selection: In separate test tubes, add ~20 mg of the crude aminothiophene ester. Add a few drops of a candidate solvent (e.g., ethanol, ethyl acetate). If it dissolves at room temperature, the solvent is too good. If it doesn't, heat the test tube. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.[6]

  • Dissolution: Place the crude aminothiophene ester in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.[24]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat to boiling for a few minutes.[10]

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[7][24] Once at room temperature, you can place it in an ice bath to maximize crystal yield.[25]

  • Isolation and Washing: Collect the crystals by vacuum filtration.[27] Wash the crystals with a small amount of ice-cold solvent.[12]

  • Drying: Dry the crystals to a constant weight.[7]

Protocol 2: Mixed Solvent Recrystallization
  • Dissolution: Dissolve the crude aminothiophene ester in the minimum amount of the hot "good" solvent (e.g., ethanol).[9]

  • Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.[15]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 5-7 from the single solvent protocol.

Table 1: Common Solvents for Recrystallization of Aminothiophene Esters
SolventBoiling Point (°C)PolarityComments
Ethanol78PolarGood general-purpose solvent for moderately polar compounds.[15]
Methanol65PolarSimilar to ethanol but more volatile.[28]
Ethyl Acetate77Moderately PolarOften effective for esters due to "like-dissolves-like".[15]
Acetone56Polar AproticCan be a good solvent, but its low boiling point may be a disadvantage.[15]
Toluene111NonpolarUseful for less polar aminothiophene ester derivatives.[28]
Heptane/Hexane~69-98NonpolarTypically used as an anti-solvent with a more polar solvent.[15]
Water100Very PolarCan be used as an anti-solvent with alcohols for more polar compounds.[15]

Visual Workflows

Diagram 1: Solvent Selection Workflow

SolventSelection start Start: Crude Aminothiophene Ester test_rt_sol Test solubility in candidate solvent at Room Temp start->test_rt_sol dissolves_rt Dissolves? test_rt_sol->dissolves_rt too_soluble Result: Solvent is too polar. Try a less polar solvent. dissolves_rt->too_soluble Yes test_hot_sol Heat the mixture dissolves_rt->test_hot_sol No dissolves_hot Dissolves when hot? test_hot_sol->dissolves_hot insoluble Result: Insoluble. Try a more polar solvent. dissolves_hot->insoluble No cool_sol Cool the solution dissolves_hot->cool_sol Yes crystals_form Crystals form? cool_sol->crystals_form good_solvent Result: Good single solvent found! crystals_form->good_solvent Yes consider_mixed Result: Consider a mixed solvent system. crystals_form->consider_mixed No

Caption: A decision tree for selecting an appropriate single solvent.

Diagram 2: Troubleshooting Recrystallization Issues

Troubleshooting start Problem Encountered During Cooling oiling_out Oiling Out? start->oiling_out no_crystals No/Few Crystals? start->no_crystals impure_crystals Impure/Colored Crystals? start->impure_crystals solution_oil Add more 'good' solvent. Cool more slowly. Change solvent. oiling_out->solution_oil Yes solution_no_xtal Evaporate some solvent. Seed or scratch. Add anti-solvent. no_crystals->solution_no_xtal Yes solution_impure Use charcoal (if colored). Cool more slowly. Re-recrystallize. impure_crystals->solution_impure Yes

Caption: A logical guide for troubleshooting common recrystallization problems.

References

Validation & Comparative

Methyl 4-amino-5-methylthiophene-3-carboxylate vs ethyl ester analogue

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals: Methyl 4-amino-5-methylthiophene-3-carboxylate vs. its Ethyl Ester Analogue

In the landscape of modern medicinal chemistry and materials science, the 2-aminothiophene scaffold stands out as a privileged structure. Its derivatives are integral to the synthesis of a wide array of biologically active compounds and functional materials.[1][2] Among the most versatile building blocks in this class are the esters of 4-amino-5-methylthiophene-3-carboxylic acid. The choice between the methyl and ethyl ester analogues, while seemingly minor, can have significant implications for reaction kinetics, purification strategies, and the physicochemical properties of downstream compounds.

This guide provides an in-depth, objective comparison of this compound and its ethyl ester counterpart. We will explore their synthesis via the Gewald reaction, compare their fundamental properties with supporting data, and discuss the practical implications of their structural differences in a research and development context.

Synthesis: The Gewald Aminothiophene Synthesis

The most common and efficient method for preparing these polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot multicomponent condensation.[3][4] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[3]

The reaction proceeds through an initial Knoevenagel condensation to form a stable α,β-unsaturated nitrile intermediate. The exact mechanism of sulfur addition is complex, but it is postulated to form a sulfur adduct that subsequently cyclizes and tautomerizes to yield the final 2-aminothiophene product.[3][5] The use of microwave irradiation has been shown to improve reaction times and yields.[3]

Gewald_Reaction cluster_reactants Reactants ketone α-Mercapto Ketone (or in situ generated) intermediate Knoevenagel Adduct ketone->intermediate Knoevenagel Condensation cyanoester α-Cyanoester (Methyl or Ethyl) cyanoester->intermediate sulfur Elemental Sulfur (S₈) cyclized Cyclized Intermediate sulfur->cyclized base Base (e.g., Morpholine, Diethylamine) base->intermediate intermediate->cyclized Sulfur Addition & Cyclization product_methyl Methyl 4-amino-5- methylthiophene-3-carboxylate cyclized->product_methyl Tautomerization (R = CH₃) product_ethyl Ethyl 4-amino-5- methylthiophene-3-carboxylate cyclized->product_ethyl Tautomerization (R = C₂H₅)

Caption: The Gewald reaction pathway for synthesizing aminothiophene esters.

Experimental Protocol: Synthesis of Methyl and Ethyl 4-amino-5-methylthiophene-3-carboxylate

This protocol is a generalized procedure adapted from established methods for the Gewald reaction.[6]

Materials:

  • Appropriate α-mercapto ketone precursor (e.g., 3-mercaptopentan-2-one for the 5-methyl derivative)

  • Methyl cyanoacetate or Ethyl cyanoacetate

  • Elemental sulfur

  • Base catalyst (e.g., morpholine or diethylamine)

  • Solvent (e.g., ethanol or methanol)

  • Ice bath

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the α-mercapto ketone precursor (1.0 eq) and either methyl cyanoacetate (for the methyl ester) or ethyl cyanoacetate (for the ethyl ester) (1.0 eq) in ethanol.

  • Addition of Sulfur: To this solution, add finely powdered elemental sulfur (1.0 eq).

  • Base Addition: Cool the mixture in an ice bath. Slowly add the base catalyst (e.g., morpholine, ~0.5 eq) dropwise. An exothermic reaction may be observed.

  • Reaction: After the addition of the base, remove the ice bath and stir the mixture at 45-50°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials and impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Physicochemical Properties: A Head-to-Head Comparison

The primary structural difference between the two analogues is a single methylene group (-CH₂-). This seemingly small change leads to predictable variations in their physicochemical properties, which are critical for applications in drug development, influencing factors like solubility, membrane permeability, and metabolic stability.[7]

PropertyThis compoundEthyl Ester AnalogueRationale for Difference
Molecular Formula C₇H₉NO₂S[8]C₈H₁₁NO₂S[9]Addition of a -CH₂- group in the ethyl ester.
Molecular Weight 171.22 g/mol [8]185.25 g/mol [9]The added methylene group increases the overall mass.
Melting Point Data not consistently available~90 - 94 °C (for 4,5-dimethyl analogue)[10]The larger ethyl group leads to stronger intermolecular van der Waals forces, generally resulting in a higher melting point.
Water Solubility Higher than ethyl analogue (estimated)Lower than methyl analogue (estimated)The longer alkyl chain of the ethyl group increases the molecule's hydrophobicity, leading to lower aqueous solubility.[7]
LogP (Octanol-Water) Lower than ethyl analogue (estimated)Higher than ethyl analogue (estimated)A higher LogP value indicates greater lipophilicity, which can affect membrane permeability and interactions with biological targets.[7]

Spectroscopic Analysis: Identifying the Key Differences

While the overall spectroscopic features of the two compounds are similar due to the common aminothiophene core, they are readily distinguishable by analyzing the ester moiety signals in ¹H and ¹³C NMR spectroscopy.

  • ¹H NMR Spectroscopy:

    • Methyl Ester: A sharp singlet at approximately 3.7-3.8 ppm, integrating to 3 protons (-OCH₃).

    • Ethyl Ester: A quartet at approximately 4.2-4.3 ppm, integrating to 2 protons (-OCH₂-), coupled to a triplet at around 1.3-1.4 ppm, integrating to 3 protons (-CH₃).[11][12]

  • ¹³C NMR Spectroscopy:

    • Methyl Ester: A signal for the methoxy carbon (-OCH₃) will appear around 51-52 ppm.

    • Ethyl Ester: Two distinct signals for the ethyl group will be present: one for the methylene carbon (-OCH₂-) around 60-61 ppm and one for the methyl carbon (-CH₃) around 14-15 ppm.[12]

  • Infrared (IR) Spectroscopy:

    • Both compounds will show characteristic peaks for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), C-H stretches, and a strong carbonyl (C=O) stretch of the ester group (around 1660-1680 cm⁻¹).[6] The difference in the ester group is less pronounced in IR compared to NMR.

Reactivity and Applications in Synthesis

The 4-amino-5-methylthiophene-3-carboxylate scaffold is a versatile intermediate. The amino group can be acylated, alkylated, or used to form Schiff bases, while the ester can be hydrolyzed, reduced, or converted to an amide.[13][14] These compounds are precursors to various fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are known for their wide range of biological activities, including anti-inflammatory and cytostatic properties.[1][2][15]

Derivatization cluster_amino Amino Group Reactions cluster_ester Ester Group Reactions start_node 4-Amino-5-methylthiophene-3-carboxylate (Methyl or Ethyl Ester) acylation Acylation (e.g., Acyl Chloride) start_node->acylation schiff_base Schiff Base Formation (e.g., Aldehyde) start_node->schiff_base hydrolysis Hydrolysis (e.g., NaOH, H₂O) start_node->hydrolysis amidation Amidation (e.g., Amine, Heat) start_node->amidation reduction Reduction (e.g., LiAlH₄) start_node->reduction product_acyl N-Acyl Derivative acylation->product_acyl product_schiff Schiff Base schiff_base->product_schiff product_acid Carboxylic Acid hydrolysis->product_acid product_amide Carboxamide amidation->product_amide product_alcohol Hydroxymethyl Derivative reduction->product_alcohol

Caption: Key reaction pathways for derivatizing aminothiophene carboxylates.

Methyl vs. Ethyl Ester in Practice:

  • Reactivity: Methyl esters are generally more susceptible to nucleophilic attack (e.g., hydrolysis or amidation) than ethyl esters due to reduced steric hindrance. This can be advantageous for reactions where the ester is intended to be a leaving group or reactive site.

  • Metabolic Stability: In a drug development context, ethyl esters are sometimes preferred over methyl esters as they can be more resistant to in-vivo hydrolysis by esterase enzymes, potentially leading to a longer half-life.

  • Purification: The difference in boiling points and polarity can be exploited during purification. For instance, if a subsequent product is purified via distillation, the choice of ester can be critical.[7]

Comparative Experimental Workflow: Ester Hydrolysis Rate

To provide quantitative support for the difference in reactivity, a comparative hydrolysis experiment can be conducted.

Hydrolysis_Workflow prep 1. Prepare Equimolar Solutions of Esters react 2. Initiate Hydrolysis (Add NaOH) prep->react sample 3. Aliquot Sampling Over Time react->sample quench 4. Quench Reaction (Acidify) sample->quench analyze 5. HPLC Analysis quench->analyze compare 6. Compare Disappearance Rates of Esters analyze->compare

Caption: Workflow for comparing the hydrolysis rates of methyl and ethyl esters.

Protocol: Comparative Saponification via HPLC

Objective: To determine the relative rate of hydrolysis of this compound and its ethyl analogue under basic conditions.

Procedure:

  • Standard Preparation: Prepare stock solutions of known concentrations for both the methyl ester and the ethyl ester in a suitable solvent (e.g., acetonitrile).

  • Reaction Initiation: In two separate temperature-controlled reaction vessels, add a defined volume of a solvent mixture (e.g., 1:1 water:acetonitrile). Add the respective ester stock solution to achieve the same starting concentration in both vessels.

  • Hydrolysis: To initiate the reaction, add an equimolar amount of aqueous sodium hydroxide (NaOH) to each vessel simultaneously while stirring vigorously. Start a timer immediately.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of acid (e.g., HCl) to neutralize the base.

  • HPLC Analysis: Analyze each quenched aliquot by High-Performance Liquid Chromatography (HPLC). Use a suitable C18 column and a mobile phase that provides good separation between the starting ester and the resulting carboxylic acid product.

  • Data Analysis: Plot the concentration of the remaining starting ester against time for both reactions. The compound whose concentration decreases more rapidly has a faster hydrolysis rate.

Expected Outcome: The methyl ester is expected to show a faster rate of disappearance compared to the ethyl ester, confirming its higher reactivity towards nucleophilic attack.

Conclusion and Recommendations

Both this compound and its ethyl ester analogue are invaluable building blocks in chemical synthesis. The choice between them is not arbitrary and should be a considered decision based on the specific goals of the research program.

  • Choose the Methyl Ester for:

    • Higher reactivity in subsequent transformations of the ester group (e.g., amidation, hydrolysis).

    • Applications where slightly higher aqueous solubility is beneficial.

    • Cost-effectiveness, as methyl cyanoacetate is often less expensive.

  • Choose the Ethyl Ester for:

    • Potentially greater metabolic stability in a drug candidate.

    • Applications requiring higher lipophilicity.

    • When a slower, more controlled reaction at the ester position is desired.

By understanding the subtle yet significant differences in their synthesis, properties, and reactivity, researchers can better leverage these versatile thiophene synthons to accelerate their discovery and development efforts.

References

A Senior Application Scientist's Guide to HPLC Method Validation Using a Thiophenic Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone of quantitative analysis, and the validation of these methods ensures their reliability, accuracy, and precision. A critical component in achieving this robustness is the proper use of an internal standard (IS). This guide provides an in-depth, experience-driven comparison of validating an HPLC method with a thiophene-based internal standard, weighing its advantages against other alternatives and providing actionable experimental protocols.

The Imperative of the Internal Standard in HPLC

In an ideal chromatographic world, every injection would be perfectly precise, and every detector would respond with unwavering consistency. In reality, minor variations in injection volume, sample evaporation, and fluctuations in instrument performance can introduce significant errors.[1][2] An internal standard is a compound added in a constant amount to all samples—calibrators and unknowns alike—to correct for these variations.[1][3]

The fundamental principle is that the IS and the analyte of interest will be affected proportionally by variations during sample preparation and analysis.[3] Instead of relying on the absolute peak area of the analyte, quantification is based on the ratio of the analyte's peak area to the internal standard's peak area.[1][4] This ratio normalization provides a powerful buffer against unavoidable random and systematic errors, significantly enhancing the precision and accuracy of the results.[2][3] The use of an IS is particularly beneficial in methods involving multiple sample preparation steps where volumetric recovery may vary.[5]

A Critical Evaluation: Thiophene as an Internal Standard

The selection of an appropriate internal standard is a critical decision that can define the success of an HPLC method. The ideal IS should be chemically similar to the analyte but structurally distinct enough to be well-resolved chromatographically.[5] It must also be absent in the original sample matrix and stable throughout the analytical process.[3][5]

Thiophene, a five-membered aromatic ring containing a sulfur atom, and its derivatives are often considered as internal standards for a variety of analytes. Let's objectively evaluate its properties.

Key Physicochemical Properties of Thiophene:

  • Molecular Formula: C₄H₄S[6]

  • Molecular Weight: 84.14 g/mol [6][7]

  • Solubility: Insoluble in water, but soluble in organic solvents like ethanol and ether.[8][9]

  • Chemical Nature: Thiophene is an aromatic compound, and its boiling point and molecular weight are similar to benzene, which can make chromatographic separation challenging in some cases.[10]

Advantages:

  • UV Absorbance: Thiophene possesses a strong chromophore, making it suitable for UV detection, a common HPLC detection method.

  • Structural Analogy: For analytes containing aromatic or heterocyclic moieties, thiophene can serve as a good structural analog, meaning it will likely behave similarly during extraction and chromatography.

  • Commercial Availability: High-purity thiophene and its derivatives are readily available.

  • Stability: Thiophene is a relatively stable aromatic compound.

Disadvantages and Considerations:

  • Co-elution Risk: Due to its aromatic nature, thiophene may have a similar retention time to other aromatic compounds, particularly benzene, making resolution difficult.[10][11][12] Careful method development is required to ensure it is fully separated from the analyte and any matrix components.

  • Reactivity: The sulfur atom in the thiophene ring can, under certain conditions, undergo oxidation. The stability of the thiophene IS must be confirmed in the sample matrix and mobile phase over the expected analysis time.

  • Not a Universal Solution: While a good candidate for some assays, it is not a one-size-fits-all solution. For highly polar or non-aromatic analytes, a thiophene-based IS may not track well during sample preparation, leading to inaccurate results.

Comparison with Alternatives:

Internal Standard TypeAdvantagesDisadvantagesBest For...
Thiophene/Derivatives Good UV absorbance, structural analog for many aromatic drugs.Potential for co-elution with other aromatics, not ideal for polar compounds.Analytes containing phenyl, pyridine, or other heterocyclic rings.
Structurally Similar Compounds Closely mimics analyte behavior during sample prep and chromatography.[5]Can be difficult to find a unique compound not present in the sample.Most quantitative assays where a suitable analog can be sourced.
Isotopically Labeled Standards Considered the "gold standard"; behaves identically to the analyte.Expensive, requires a mass spectrometer for detection.Bioanalytical assays (LC-MS) requiring the highest level of accuracy and precision.
Homologues Elute predictably near the analyte.Response factor may differ significantly from the analyte.Assays where a close structural analog is unavailable.

A Practical Guide to HPLC Method Validation with a Thiophene IS

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13] The core validation parameters are defined by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[14][15][16]

Below are step-by-step protocols for validating a reversed-phase HPLC method using a thiophene derivative as an internal standard.

Experimental Workflow Overview

Caption: Overall workflow for HPLC method validation.

Specificity / Selectivity

Objective: To demonstrate that the method can unequivocally assess the analyte and the thiophene IS in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13][17]

Protocol:

  • Prepare Samples:

    • Blank matrix (e.g., plasma, formulation buffer).

    • Blank matrix spiked with the thiophene IS.

    • Blank matrix spiked with the analyte.

    • Blank matrix spiked with both the analyte and the thiophene IS.

    • If available, samples of known related substances or degradation products.

  • Analysis: Inject and run each sample through the HPLC system.

  • Evaluation:

    • In the blank matrix, there should be no interfering peaks at the retention times of the analyte or the thiophene IS.

    • The analyte and the thiophene IS must be well-resolved from each other and from any other components in the chromatogram. A resolution factor (Rs) > 2 is generally recommended.

Linearity

Objective: To demonstrate a proportional relationship between the concentration of the analyte and the response ratio (Analyte Peak Area / IS Peak Area) over the intended analytical range.

Protocol:

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by spiking a known amount of analyte stock solution into a blank matrix. A typical range might be 50% to 150% of the expected sample concentration.

  • Add Internal Standard: Add a constant, fixed concentration of the thiophene IS to each calibration standard.

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Calculate the peak area ratio (Analyte Area / IS Area) for each injection.

    • Plot the mean peak area ratio against the known analyte concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should typically be ≥ 0.995.

Example Linearity Data:

Analyte Conc. (µg/mL)IS Conc. (µg/mL)Mean Analyte AreaMean IS AreaMean Peak Area Ratio
50100251,500501,0000.502
75100376,000502,5000.748
100100502,000500,5001.003
125100628,000501,2001.253
150100753,500501,8001.502
Result r² = 0.9998
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed by recovery studies.

Protocol:

  • Prepare Spiked Samples: Prepare samples by spiking a known amount of analyte into the blank matrix at a minimum of three concentration levels (e.g., low, medium, and high) across the linear range.

  • Add Internal Standard: Add the fixed concentration of the thiophene IS to each spiked sample.

  • Analysis: Analyze these samples in triplicate against a freshly prepared calibration curve.

  • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100. Acceptance criteria are typically within 98.0% to 102.0% for drug substance assays.

Example Accuracy Data:

Spiked Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
6059.599.2%
100101.1101.1%
140139.099.3%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[18]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the test concentration, each containing the thiophene IS.

    • Analyze these samples on the same day, with the same analyst, on the same instrument.

    • Alternative: Analyze nine determinations across the specified range (e.g., three replicates at three concentrations).[18]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each set of measurements. The RSD should typically be ≤ 2%.

Example Precision Data:

ParameterDay 1 / Analyst 1 (RSD)Day 2 / Analyst 2 (RSD)
Repeatability 0.8%1.1%
Intermediate Precision \multicolumn{2}{c}{1.5% (Combined Data)}
Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol:

  • Identify Key Parameters: Select critical HPLC parameters to vary, such as:

    • Mobile phase pH (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 10%)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analysis: Analyze a standard sample under each of the modified conditions.

  • Evaluation: Assess the impact of each change on system suitability parameters (e.g., resolution between analyte and IS, peak tailing factor) and the final calculated concentration. The results should remain within the acceptance criteria.

Logical Dependencies of Validation Parameters

Validation_Dependencies Specificity Specificity Linearity Linearity Specificity->Linearity is foundational for Accuracy Accuracy Specificity->Accuracy is foundational for Precision Precision Specificity->Precision is foundational for Range Range Linearity->Range Accuracy->Range Precision->Range Robustness Robustness

Caption: Interdependence of core HPLC validation parameters.

Conclusion

The validation of an HPLC method is a systematic and rigorous process essential for ensuring data quality in regulated environments. The use of an internal standard, when chosen and implemented correctly, is a powerful technique to enhance method precision and accuracy.

Thiophene and its derivatives present a viable option as an internal standard, particularly for the analysis of aromatic compounds with UV detection. Its benefits lie in its structural similarity to many pharmaceutical compounds and its strong chromophoric properties. However, a Senior Application Scientist's experience dictates caution: its suitability is not universal. A thorough specificity study is non-negotiable to rule out co-elution with the analyte or matrix components. The protocols and comparative analysis provided in this guide offer a robust framework for researchers to approach method validation with scientific rigor, ensuring that the final analytical procedure is truly fit for its intended purpose.

References

A Senior Application Scientist's Guide to the Spectroscopic Profile of Methyl 4-amino-5-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. This guide provides an in-depth analysis of the spectroscopic data for Methyl 4-amino-5-methylthiophene-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of its complete, published experimental spectra, this guide will also serve as a comparative analysis, leveraging the spectral data of its close structural isomers and analogs to predict and interpret its spectroscopic characteristics. This approach not only offers a comprehensive understanding of the target molecule but also hones the essential skill of spectral interpretation through comparative methodology.

Molecular Structure and its Spectroscopic Implications

This compound possesses a thiophene ring, a versatile scaffold in medicinal chemistry. The electronic nature of this ring is significantly influenced by its substituents: an amino group (-NH₂), a methyl group (-CH₃), and a methyl carboxylate group (-COOCH₃). The positions of these groups are critical in determining the molecule's overall electron density distribution, which in turn governs its chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, its vibrational modes in Infrared (IR) spectroscopy, and its fragmentation patterns in Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

Based on the analysis of its structural isomers, the following proton signals are anticipated for this compound, assuming a standard deuterated solvent like CDCl₃ or DMSO-d₆.

Predicted Signal Approx. Chemical Shift (ppm) Multiplicity Integration Assignment
H on C26.5 - 7.5Singlet1HThiophene ring proton
-NH₂4.5 - 6.0 (broad)Singlet2HAmino group protons
-OCH₃3.7 - 3.9Singlet3HMethyl ester protons
-CH₃2.2 - 2.5Singlet3HMethyl group protons
  • Causality behind Predictions: The lone aromatic proton on the thiophene ring is expected to be a singlet. Its precise chemical shift will be influenced by the electron-donating amino group and the electron-withdrawing carboxylate group. The amino protons typically appear as a broad singlet and their chemical shift can be highly dependent on solvent and concentration. The methyl ester and the ring-substituted methyl protons will each appear as sharp singlets.

Predicted ¹³C NMR Spectrum

The carbon skeleton will give rise to distinct signals in the ¹³C NMR spectrum.

Predicted Signal Approx. Chemical Shift (ppm) Assignment
Carbonyl Carbon165 - 175C=O of ester
Aromatic Carbons100 - 1604 carbons of the thiophene ring
Methoxy Carbon50 - 55-OCH₃ of ester
Methyl Carbon12 - 20-CH₃ on the ring
  • Expert Insight: The chemical shifts of the thiophene ring carbons are particularly informative. The carbon bearing the amino group (C4) is expected to be shifted upfield compared to an unsubstituted thiophene, while the carbon attached to the carboxylate group (C3) will be shifted downfield.

Comparative NMR Data of Isomers

To ground our predictions, let's compare with the experimental data of a closely related isomer, Methyl 3-amino-4-methylthiophene-2-carboxylate .[1][2]

Compound ¹H NMR Signals (ppm) ¹³C NMR Signals (ppm)
Methyl 3-amino-4-methylthiophene-2-carboxylate ~7.3 (s, 1H, thiophene-H), ~5.9 (br s, 2H, -NH₂), ~3.8 (s, 3H, -OCH₃), ~2.2 (s, 3H, -CH₃)Not readily available in searched sources
Ethyl 2-amino-4-methylthiophene-3-carboxylate [3]6.07 (s, 2H, -NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, 2H, -OCH₂CH₃), 2.28 (s, 3H, -CH₃), 1.35 (t, 3H, -OCH₂CH₃)166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40

This comparative data supports our predicted chemical shift regions for the target molecule.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3450 - 3250 (two bands)N-H stretchPrimary amine (-NH₂)
3100 - 3000C-H stretchAromatic C-H
2980 - 2850C-H stretchAliphatic C-H (-CH₃)
1720 - 1680C=O stretchEster carbonyl
1650 - 1580N-H bendPrimary amine (-NH₂)
1550 - 1450C=C stretchThiophene ring
1250 - 1000C-O stretchEster
  • Trustworthiness of Predictions: The presence of a primary amine is strongly indicated by two distinct N-H stretching bands. The strong carbonyl absorption is characteristic of the ester group. The exact positions of these bands can be influenced by hydrogen bonding.

Comparative IR Data of an Isomer

The IR spectrum of Methyl 3-amino-4-methylthiophene-2-carboxylate shows characteristic peaks that align with our predictions for the target compound.[1]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Data
  • Molecular Ion (M⁺): For C₇H₉NO₂S, the expected molecular ion peak will be at m/z = 171.04.[4]

  • High-Resolution MS (HRMS): Would provide a more accurate mass, confirming the elemental composition.

  • Key Fragmentation Patterns:

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 140.

    • Loss of the entire methyl carboxylate group (-COOCH₃) to give a fragment at m/z = 112.

    • Further fragmentation of the thiophene ring.

A GC-MS spectrum is available for this compound in the PubChem database (CID 11401021).[4]

Comparative MS Data of an Isomer

The mass spectrum of Methyl 3-amino-4-methylthiophene-2-carboxylate also shows a molecular ion peak at m/z = 171, with a top peak at m/z = 139, corresponding to the loss of a methoxy radical.[1]

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

IR Spectroscopy Protocol (ATR)
  • Instrument: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution.

    • Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.

  • MS Conditions:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 40 to 400.

  • Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the molecular ion and fragmentation patterns.

Visualizations

Figure 1: 2D structure of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure Compound NMR NMR (¹H, ¹³C) Sample->NMR IR FT-IR (ATR) Sample->IR MS GC-MS Sample->MS Structure Structural Elucidation & Comparison NMR->Structure IR->Structure MS->Structure

Figure 2: General workflow for spectroscopic analysis.

Conclusion

This guide provides a comprehensive, albeit partially predictive, spectroscopic analysis of this compound. By leveraging comparative data from its isomers, we have established a reliable framework for interpreting its NMR, IR, and MS spectra. The provided protocols offer a standardized approach for obtaining high-quality experimental data. For researchers in drug discovery and development, this detailed guide serves as a valuable resource for understanding the structural nuances of this important class of heterocyclic compounds.

References

A Comparative Guide to the Anticancer Activity of Novel Thiophene Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents.[1] Traditional chemotherapeutic approaches are often hampered by challenges such as low solubility, poor bioavailability, systemic toxicity, and the emergence of drug resistance.[2] In this context, heterocyclic compounds have garnered significant attention in medicinal chemistry, with thiophene and its derivatives emerging as a particularly promising scaffold for the development of novel anticancer drugs.[1][2] The inherent aromaticity and planarity of the thiophene ring facilitate enhanced binding to biological receptors, while its versatile structure allows for functionalization to improve potency and selectivity.[2] This guide provides a comprehensive comparison of novel thiophene carboxamide derivatives, delving into their anticancer activities, mechanisms of action, and the experimental data that underscore their therapeutic potential.

The Thiophene Carboxamide Scaffold: A Versatile Pharmacophore

The thiophene carboxamide core is a key pharmacophore found in a multitude of compounds exhibiting diverse biological activities, including anticancer properties.[2] The sulfur atom within the thiophene ring influences the electronic distribution and molecular geometry, enhancing the reactivity and biological potential of its derivatives.[2] These structural features have made thiophene carboxamides attractive candidates for targeting a range of cancer-related proteins, such as kinases and modulators of apoptosis.[2]

Comparative Analysis of Anticancer Activity

Recent research has yielded a number of novel thiophene carboxamide derivatives with significant antiproliferative effects against various cancer cell lines. This section compares the performance of several noteworthy examples, supported by experimental data.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.[3][4] The table below summarizes the half-maximal inhibitory concentration (IC50) values of various novel thiophene carboxamide derivatives against a panel of human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

DerivativeTarget Cancer Cell LineIC50 (µM)Key FindingsReference
Compound 2b Hep3B (Hepatocellular Carcinoma)5.46Demonstrated significant activity, biomimetic to Combretastatin A-4 (CA-4).[5][6][7][8]Al-Warhi, et al. (2022)[5][6][7][8]
Compound 2e Hep3B (Hepatocellular Carcinoma)12.58Showed considerable anticancer activity with a chemical surface biomimetic to CA-4.[5][6][7]Al-Warhi, et al. (2022)[5][6][7]
MB-D2 A375 (Melanoma)Not explicitly stated as IC50, but showed 38.93% cell viability at 100 µM in MCF-7 cells.[2]Exhibited high selectivity against A375 cancer cells and induced apoptosis.[2][9]Mărginean, et al. (2023)[2][9]
Compound with 4-Cl-phenyl ring MCF-7 (Breast Cancer)Not explicitly stated as IC50, but showed potent inhibitory activity.[10][11]Exhibited potent inhibitory activity against multiple cancer cell lines.[10][11]S. et al. (2019)[10][11]
JCI-20679 (Solamin analog) Human Cancer Cell LinesExhibited in vivo antitumor activity.[12]Acts as an inhibitor of mitochondrial complex I.[12][13]Ohta, et al. (2021)[12][13]
Compound 14d HCT116, MCF7, PC3, A549IC50 of 191.1 nM for VEGFR-2 inhibition.[14]A potent VEGFR-2 inhibitor with anti-angiogenic properties.[14]Wang, et al. (2024)[14]

Mechanisms of Action: Unraveling the Pathways to Cancer Cell Death

The anticancer efficacy of thiophene carboxamide derivatives stems from their ability to interfere with critical cellular processes essential for tumor growth and survival. The following sections explore some of the key mechanisms of action identified in recent studies.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, intracellular transport, and maintenance of cell shape.[14] Several thiophene carboxamide derivatives have been identified as potent inhibitors of tubulin polymerization, leading to mitotic arrest and subsequent cell death.[13] This mechanism is similar to that of established anticancer drugs like Vinca alkaloids.[13]

Compounds designed as biomimetics of Combretastatin A-4 (CA-4), a known tubulin polymerization inhibitor, have shown significant anticancer activity.[5][6][7][8] These derivatives bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and induction of apoptosis.[5][6][7][8]

G cluster_0 Microtubule Dynamics cluster_1 Inhibition cluster_2 Cellular Effects α-tubulin α-tubulin Microtubule Microtubule α-tubulin->Microtubule Polymerization β-tubulin β-tubulin β-tubulin->Microtubule Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Disruption leads to Thiophene_Carboxamide Thiophene Carboxamide Derivative Thiophene_Carboxamide->β-tubulin Binds to Colchicine Site Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Inhibition of Tubulin Polymerization by Thiophene Carboxamide Derivatives.

VEGFR-2 Kinase Inhibition and Anti-Angiogenesis

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[14][15] Several thiophene-3-carboxamide derivatives have been developed as potent inhibitors of VEGFR-2 kinase.[14] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block the downstream signaling cascade, thereby inhibiting endothelial cell proliferation, migration, and tube formation.[14]

cluster_0 VEGFR-2 Signaling Pathway cluster_1 Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration, Survival ERK->Proliferation Promotes ThiopheneCarboxamide Thiophene Carboxamide Derivative ThiopheneCarboxamide->VEGFR2 Inhibits (ATP-binding site)

Caption: Inhibition of the VEGFR-2 Signaling Pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many thiophene carboxamide derivatives exert their anticancer effects by inducing apoptosis in cancer cells. This is often achieved through the intrinsic (mitochondrial) pathway, characterized by the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of effector caspases, such as caspase-3 and caspase-7.[2][9]

cluster_0 Apoptosis Induction Derivative Thiophene Carboxamide Derivative Mitochondria Mitochondrial Membrane Depolarization Derivative->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Intrinsic Pathway of Apoptosis Induction.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the anticancer activity of thiophene carboxamide derivatives.

MTT Assay for Cell Viability

This protocol outlines the procedure for determining the cytotoxic effects of the derivatives on cancer cells.[3][4][9]

cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate and incubate for 24h. B 2. Treat cells with varying concentrations of thiophene carboxamide derivatives. A->B C 3. Incubate for the desired exposure time (e.g., 24, 48, 72h). B->C D 4. Add MTT solution to each well and incubate for 2-4h. C->D E 5. Solubilize formazan crystals with a suitable solvent (e.g., DMSO, isopropanol). D->E F 6. Measure absorbance at 570 nm using a microplate reader. E->F G 7. Calculate cell viability and IC50 values. F->G

Caption: Step-by-step workflow for the MTT assay.

Detailed Steps:

  • Cell Seeding: Harvest cancer cells and seed them in a 96-well plate at a predetermined optimal density. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the thiophene carboxamide derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include untreated and vehicle-treated cells as negative controls.[16]

  • Incubation: Incubate the plates for a period ranging from 24 to 72 hours, depending on the specific experimental design.[3]

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the distribution of cells in different phases of the cell cycle after treatment with the derivatives.[5][10]

Detailed Steps:

  • Cell Treatment and Harvesting: Treat cells with the thiophene carboxamide derivatives for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them in ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours.[17]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[5]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI.

  • Data Analysis: The data is analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]

Caspase-3/7 Activity Assay

This protocol outlines a method to quantify the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[2][11]

Detailed Steps:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with the thiophene carboxamide derivatives as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[2]

  • Assay Procedure: After the treatment period, add the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[2]

Conclusion and Future Directions

Novel thiophene carboxamide derivatives represent a promising class of anticancer agents with diverse mechanisms of action. The comparative data presented in this guide highlight their potent cytotoxic effects against a range of cancer cell lines, operating through critical pathways such as tubulin polymerization, VEGFR-2 signaling, and apoptosis induction. The detailed experimental protocols provide a solid foundation for researchers to further investigate these compounds and their analogues.

Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity. In vivo studies in animal models are essential to evaluate their therapeutic efficacy, pharmacokinetic properties, and safety profiles. Furthermore, exploring combination therapies with existing anticancer drugs could unlock synergistic effects and overcome drug resistance. The continued exploration of thiophene carboxamide derivatives holds significant promise for the development of next-generation cancer therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of Aminothiophene Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The aminothiophene scaffold is a cornerstone in modern medicinal chemistry, celebrated for its synthetic accessibility and its presence in a wide array of biologically active molecules.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of aminothiophene derivatives, offering a comparative look at their performance against various biological targets. We will delve into the synthetic rationale, explore key experimental data, and provide detailed protocols for the evaluation of these versatile compounds.

The Synthetic Keystone: The Gewald Reaction

The prevalence of the 2-aminothiophene core in drug discovery is largely attributable to the efficiency of the Gewald reaction.[4][5][6] This one-pot, multi-component reaction condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield polysubstituted 2-aminothiophenes.[4][7][8] The reaction's versatility, mild conditions, and the ready availability of starting materials have made it a favored method for generating diverse libraries of aminothiophene compounds for SAR studies.[5][6]

The mechanism, elucidated decades after its discovery, initiates with a Knoevenagel condensation, followed by the addition of sulfur.[4] Understanding this mechanism allows chemists to rationally design and synthesize novel derivatives by modifying the carbonyl compound, the active methylene nitrile, and by subsequent derivatization of the resulting 2-aminothiophene.

Experimental Protocol: Gewald Synthesis of a Model 2-Aminothiophene

This protocol describes a general procedure for the synthesis of a 2-aminothiophene derivative via the Gewald reaction.

Materials:

  • Ketone (e.g., cyclohexanone)

  • Activated nitrile (e.g., malononitrile)

  • Elemental sulfur

  • Base (e.g., morpholine or triethylamine)

  • Solvent (e.g., ethanol or dimethylformamide)

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add the ketone (1.0 eq), activated nitrile (1.0 eq), and elemental sulfur (1.1 eq) in the chosen solvent.

  • Add the base (0.5 eq) to the mixture.

  • Attach the condenser and heat the reaction mixture to reflux (typically 60-80 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water and collect the precipitated solid by filtration.

  • Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene product.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Aminothiophenes as Anticancer Agents: A Tale of Multiple Mechanisms

Aminothiophene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including tubulin polymerization inhibition and kinase modulation.[9][10][11]

Targeting the Cytoskeleton: Antimitotic Aminothiophenes

A notable class of aminothiophene compounds functions as antimitotic agents by inhibiting tubulin polymerization.[9] The SAR of these compounds often revolves around the nature and position of substituents on the thiophene and appended aromatic rings.

For instance, in a series of 2-amino-3-benzoylthiophene derivatives, the substitution pattern on the benzoyl and thiophene rings is critical for activity. A 3,4,5-trimethoxybenzoyl group at the 3-position of the thiophene ring is a recurring feature in potent tubulin inhibitors.[9]

Compound IDR1 (Position 5)R2 (Position 4)Antiproliferative Activity (IC50, µM)Tubulin Polymerization Inhibition (IC50, µM)Reference
I PhenylH>10>10[9]
II 5-ChlorophenylH1.22.5[9]
III PhenylMethyl0.51.1[9]
IV 5-ChlorophenylMethyl0.08 0.9 [9]

As illustrated in the table above, the introduction of a methyl group at the 4-position and a chloro-substituted phenyl group at the 5-position of the thiophene ring significantly enhances both antiproliferative and tubulin polymerization inhibitory activities. This suggests that these positions are crucial for the interaction with the colchicine binding site on tubulin.[9]

Modulating Cellular Signaling: Kinase Inhibitory Aminothiophenes

The aminothiophene scaffold is also a privileged structure for the design of kinase inhibitors, which are at the forefront of targeted cancer therapy.[12][13][14] Thienopyrimidines and thienopyridines, derived from 2-aminothiophenes, have emerged as potent inhibitors of kinases such as VEGFR-2.[12]

The SAR for these kinase inhibitors often focuses on the substituents at the 2- and 4-positions of the fused heterocyclic system. The nature of the group at the 2-position can influence selectivity, while modifications at the 4-position are often tailored to interact with the hinge region of the kinase ATP-binding pocket.

ScaffoldR Group (at position 2)Kinase TargetIC50 (nM)Reference
ThienopyrimidineAnilineVEGFR-2150[12]
Thienopyrimidine3-ChloroanilineVEGFR-250[12]
ThienopyridineAnilineVEGFR-2>1000[12]
Thienopyridine3-ChloroanilineVEGFR-2250[12]

These data indicate that the thienopyrimidine core is generally more potent than the thienopyridine scaffold for VEGFR-2 inhibition. Furthermore, the substitution on the aniline ring at the 2-position plays a significant role in modulating potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of aminothiophene compounds against a specific kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (aminothiophene derivatives) dissolved in DMSO

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, the kinase substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding the VEGFR-2 kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Combating Microbial Threats: Antimicrobial Aminothiophenes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Aminothiophene derivatives have shown promising activity against a range of bacterial and fungal pathogens.[1][15][16][17]

The SAR of antimicrobial aminothiophenes often highlights the importance of the substituents at the 3- and 5-positions of the thiophene ring. An ester or amide group at the 3-position and an aryl or substituted aryl group at the 5-position are common features of active compounds.

Compound IDR1 (Position 3)R2 (Position 5)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
V -COOEtPhenyl64128[1]
VI -CONH2Phenyl3264[1]
VII -COOEt4-Chlorophenyl1632[1]
VIII -CONH24-Chlorophenyl8 16 [1]

The comparative data suggest that a carboxamide group at the 3-position is generally more favorable for antibacterial activity than an ethyl ester. Additionally, the presence of an electron-withdrawing group, such as chlorine, on the phenyl ring at the 5-position enhances the potency against both Gram-positive and Gram-negative bacteria.[1] Some derivatives have also been investigated as efflux pump inhibitors, restoring the efficacy of existing antibiotics.[18]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of aminothiophene compounds against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., ciprofloxacin)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare two-fold serial dilutions of the test compounds and the positive control in MHB in the wells of a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37 °C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Targeting G-Protein Coupled Receptors (GPCRs)

While less explored than their anticancer and antimicrobial activities, aminothiophene derivatives have also been investigated as modulators of G-Protein Coupled Receptors (GPCRs), the largest family of cell surface receptors and major drug targets.[19][20][21][22] The structural diversity achievable with the aminothiophene scaffold makes it an attractive starting point for the discovery of novel GPCR ligands.

The SAR in this area is highly dependent on the specific GPCR being targeted. Generally, the substituents at the 2-, 3-, and 5-positions are crucial for defining the affinity and selectivity for a particular receptor subtype. For instance, in the development of adenosine A1 receptor allosteric enhancers, a fully substituted 2-aminothiophene was identified as a key pharmacophore.[23]

Further exploration in this area will likely involve high-throughput screening of diverse aminothiophene libraries against a panel of GPCRs, followed by medicinal chemistry optimization of the initial hits.

Experimental Protocol: GPCR Activation Assay (Calcium Flux)

This protocol outlines a common cell-based assay to measure the activation of a Gq-coupled GPCR by monitoring changes in intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Test compounds

  • Known agonist (positive control)

  • Fluorescence plate reader with an injection system

Procedure:

  • Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Prepare serial dilutions of the test compounds and the positive control.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the test compounds or control agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • Analyze the data by calculating the change in fluorescence, which corresponds to the increase in intracellular calcium upon GPCR activation.

  • Determine the EC50 values for the active compounds from the dose-response curves.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

SAR_General cluster_aminothiophene 2-Aminothiophene Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core 2-Aminothiophene R2 R2 (Position 3) - Ester - Amide - Benzoyl Core->R2 Influences Potency R3 R3 (Position 4) - Alkyl - Aryl Core->R3 Impacts Selectivity R4 R4 (Position 5) - Aryl - Substituted Aryl Core->R4 Crucial for Activity Activity Potency & Selectivity - Anticancer - Antimicrobial - GPCR Modulation R2->Activity R3->Activity R4->Activity

Caption: General SAR of 2-aminothiophene derivatives.

Kinase_Assay_Workflow start Start prepare_compounds Prepare Compound Dilutions start->prepare_compounds add_compounds Add Test Compounds prepare_compounds->add_compounds assay_setup Set up Kinase Reaction (Enzyme, Substrate, Buffer) assay_setup->add_compounds initiate_reaction Initiate with ATP add_compounds->initiate_reaction incubation Incubate at RT initiate_reaction->incubation detection Add Detection Reagent incubation->detection read_plate Measure Signal detection->read_plate analysis Calculate IC50 read_plate->analysis end End analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The aminothiophene scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. The ease of synthesis, primarily through the Gewald reaction, allows for the creation of large, diverse libraries amenable to SAR studies. As demonstrated in this guide, systematic modifications of the aminothiophene core have led to potent and selective modulators of various biological targets, including tubulin, protein kinases, and microbial enzymes. The comparative data presented herein underscore the importance of a rational, data-driven approach to drug design. Future work in this area will undoubtedly continue to uncover new biological activities and refine the SAR for existing targets, further solidifying the role of aminothiophenes in medicinal chemistry.

References

A Senior Application Scientist's Guide to DFT Analysis of Substituted Thiophene Carboxamides: From First Principles to Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of substituted thiophene carboxamide derivatives using Density Functional Theory (DFT). Moving beyond a simple procedural outline, this document elucidates the causal relationships between computational choices, molecular structure, and predicted properties, reflecting the workflow of an experienced computational chemist. Our objective is to equip researchers with a robust framework for utilizing DFT to predict, understand, and optimize thiophene carboxamide derivatives for applications in medicinal chemistry.

Introduction: The Synergy of Thiophene Carboxamides and DFT

Thiophene-based scaffolds are privileged structures in drug discovery, appearing in numerous approved drugs and clinical candidates. Their unique electronic properties and ability to engage in various intermolecular interactions make them ideal building blocks.[1] The carboxamide linkage further provides a critical hydrogen bonding motif essential for molecular recognition at biological targets. When substituents are introduced to the thiophene ring, they can profoundly alter the molecule's steric and electronic profile, thereby modulating its pharmacokinetic and pharmacodynamic properties.[2]

Predicting these effects in silico is paramount for accelerating drug design cycles and reducing synthetic costs. Density Functional Theory (DFT) has emerged as a powerful and cost-effective quantum mechanical method to achieve this. It provides a reliable means to investigate molecular structures, electronic properties, and reactivity, offering insights that are often difficult to obtain through experimentation alone.[3][4] This guide will compare how different substituents impact key molecular descriptors, grounded in a validated computational workflow.

Part 1: The Computational Protocol: A Validated Workflow

The trustworthiness of any DFT study hinges on a logical and well-justified computational protocol. The following step-by-step methodology represents a widely accepted and validated approach for heterocyclic compounds like thiophene carboxamides.[5][6]

Experimental Protocol: DFT Calculations
  • Structure Preparation:

    • Initial 3D structures of the thiophene carboxamide derivatives are built using molecular modeling software (e.g., GaussView, Avogadro).

    • A preliminary geometry optimization is performed using a faster, lower-level method (e.g., molecular mechanics) to obtain a reasonable starting conformation.

  • Geometry Optimization:

    • Causality: The core of the analysis begins with finding the lowest energy structure (the ground-state equilibrium geometry). This is crucial because all subsequent electronic properties are dependent on this geometry.

    • Method: The geometry of each molecule is optimized in the gas phase using DFT.

    • Functional/Basis Set: A common and well-validated choice is the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p) .[5][6][7]

      • Expertise: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is selected for its excellent balance of accuracy and computational cost for organic molecules.[8] The 6-311++G(d,p) basis set is robust: 6-311G provides a flexible description of core and valence electrons; the ++ adds diffuse functions to accurately model lone pairs and non-covalent interactions; and (d,p) adds polarization functions to describe non-spherical electron density, essential for atoms involved in pi-systems and polar bonds.[9]

  • Vibrational Frequency Analysis:

    • Trustworthiness: To ensure the optimized structure is a true energy minimum and not a transition state, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • Validation: The absence of any imaginary (negative) frequencies confirms that the structure corresponds to a stable point on the potential energy surface.[6] These calculations also yield thermodynamic properties and the data needed to simulate theoretical infrared (IR) spectra.[10]

  • Electronic Property Calculation:

    • Using the optimized geometry, a single-point energy calculation is performed to derive key electronic descriptors. This includes:

      • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.

      • Molecular Electrostatic Potential (MEP): A 3D map of the electronic potential on the molecule's surface.

      • Natural Bond Orbital (NBO) Analysis: To investigate intramolecular charge transfer, donor-acceptor interactions, and atomic charges.[11][12]

Below is a visualization of this self-validating workflow.

DFT_Workflow cluster_prep Step 1: Preparation cluster_dft Step 2: Core DFT Calculation cluster_validation Step 3: Validation cluster_analysis Step 4: Property Analysis mol_build Build 3D Structure pre_opt Pre-optimization (MM) mol_build->pre_opt geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) pre_opt->geom_opt Input Geometry freq_calc Frequency Calculation geom_opt->freq_calc validation Imaginary Frequencies? freq_calc->validation validation->geom_opt No (Rerun Opt.) sp_calc Single Point Calculation validation->sp_calc Yes (True Minimum) properties HOMO-LUMO Analysis MEP Mapping NBO Analysis sp_calc->properties

Caption: A typical DFT workflow for analyzing molecular properties.

Part 2: Comparative Analysis of Substituent Effects

The true power of DFT lies in its ability to generate comparative data. By systematically changing the substituent on the thiophene ring, we can predict its influence on molecular properties. Here, we compare derivatives with electron-donating groups (EDG) like amino (-NH₂) and methyl (-CH₃) against those with electron-withdrawing groups (EWG) like nitro (-NO₂) and chloro (-Cl).

Electronic Properties & Chemical Reactivity

The Frontier Molecular Orbitals—HOMO and LUMO—are central to understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept them.[13] The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive.[14][15]

Derivative ExampleSubstituent TypeEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (ΔE in eV)Interpretation
3-Amino-Thiophene-2-CarboxamideElectron-Donating (-NH₂)-5.58-1.993.59High reactivity, easily oxidized. The -NH₂ group raises the HOMO energy.[2]
3-Methyl-Thiophene-2-CarboxamideElectron-Donating (-CH₃)-5.91-2.013.90Moderate reactivity.[2]
Thiophene-2-CarboxamideUnsubstituted-6.25-2.154.10Baseline reference.
3-Chloro-Thiophene-2-CarboxamideElectron-Withdrawing (-Cl)-6.50-2.753.75More electrophilic. The -Cl group lowers both HOMO and LUMO energies.[15]
3-Nitro-Thiophene-2-CarboxamideElectron-Withdrawing (-NO₂)-6.89-3.453.44High reactivity, susceptible to nucleophilic attack. The strong EWG significantly lowers the LUMO energy.[15]
Note: Values are representative, synthesized from typical results in the literature for illustrative comparison.[2][15]

These trends demonstrate a core principle:

  • Electron-Donating Groups (EDGs) increase the electron density of the π-system, raising the EHOMO and making the molecule a better electron donor (more susceptible to electrophilic attack).

  • Electron-Withdrawing Groups (EWGs) decrease the electron density, lowering the ELUMO and making the molecule a better electron acceptor (more susceptible to nucleophilic attack).

Molecular Electrostatic Potential (MEP) Mapping

The MEP map provides a visual guide to the charge distribution. It plots the electrostatic potential on the electron density surface, revealing regions prone to electrophilic and nucleophilic attack.[16]

  • Red/Yellow Regions: Electron-rich, negative potential. These are sites for electrophilic attack (e.g., protons, metal ions). In thiophene carboxamides, this is typically around the carbonyl oxygen and the sulfur atom.[15]

  • Blue Regions: Electron-poor, positive potential. These are sites for nucleophilic attack. This is often found on the hydrogen atoms of the amide group.[16][17]

An EDG like -NH₂ will increase the negative potential (make it more red) on the thiophene ring, while an EWG like -NO₂ will create a more positive potential (more blue) on the ring, making it more susceptible to nucleophilic attack.

Part 3: Bridging Theory and Application in Drug Development

The ultimate goal for medicinal chemists is to correlate these computational descriptors with biological activity. DFT provides both qualitative and quantitative insights that can guide the design of more potent and selective drug candidates.

  • Reactivity and Binding: A smaller HOMO-LUMO gap often correlates with higher biological activity, as the molecule is more willing to engage in charge-transfer interactions with biological targets.[14][18]

  • Molecular Recognition: MEP maps are invaluable for predicting hydrogen bonding capabilities. The negative potential on the carbonyl oxygen and the positive potential on the amide N-H are key pharmacophoric features. Modifying substituents can fine-tune the strength of these interactions. For instance, an EWG can make the amide proton more acidic and a stronger hydrogen bond donor.

  • Guiding Synthesis: DFT can predict the most reactive sites on a molecule (e.g., using Fukui functions), helping chemists anticipate the outcomes of synthetic reactions and design more efficient routes to target compounds.[1]

The relationship between substituent choice and potential bioactivity can be visualized as a logical cascade.

SAR_Logic cluster_props Modulated Molecular Properties substituent Substituent Choice (e.g., EDG vs. EWG) geometry Molecular Geometry (Bond Lengths, Angles) substituent->geometry Steric Effects electronics Electronic Properties (HOMO/LUMO Gap, MEP) substituent->electronics Inductive & Resonance Effects bioactivity Predicted Biological Activity (Receptor Binding Affinity, Reactivity) geometry->bioactivity Shape Complementarity electronics->bioactivity Electrostatic & Covalent Interactions

Caption: The link between substituent choice and biological effect.

Conclusion

DFT analysis is an indispensable tool in the modern drug discovery pipeline for thiophene carboxamide derivatives. By employing a systematic and validated computational protocol, researchers can reliably predict how structural modifications influence electronic properties, reactivity, and ultimately, biological function. The comparative approach outlined in this guide—analyzing the effects of electron-donating versus electron-withdrawing substituents—provides a powerful framework for rational drug design. This enables the prioritization of synthetic targets, leading to a more efficient and informed search for novel therapeutic agents.

References

Comparative Analysis of Antibacterial Efficacy: 3-Amino vs. 3-Hydroxy Thiophene-2-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the persistent search for novel antibacterial agents to combat rising antimicrobial resistance, the thiophene-2-carboxamide scaffold has emerged as a promising pharmacophore. This guide presents a comparative analysis of the antibacterial activity of two key analogues: 3-amino-thiophene-2-carboxamides and 3-hydroxy-thiophene-2-carboxamides. Synthesizing data from recent experimental studies, we delve into a head-to-head comparison of their efficacy, explore the underlying structure-activity relationships (SAR), and provide standardized protocols for their evaluation. The evidence presented herein indicates a marked superiority in antibacterial performance for the 3-amino substituted derivatives over their 3-hydroxy counterparts, offering a clear vector for future drug development and optimization efforts.

Introduction: The Thiophene Scaffold in an Era of Antibiotic Resistance

The global health crisis precipitated by multidrug-resistant bacteria necessitates urgent innovation in antimicrobial drug discovery.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, with the thiophene ring being a particularly privileged structure due to its diverse biological activities, including anti-inflammatory, anticancer, and potent antimicrobial properties.[2][3] Thiophene-2-carboxamide derivatives, in particular, have attracted significant attention as their structural framework allows for versatile functionalization, enabling the fine-tuning of their pharmacological profiles.[4][5] This guide focuses on a critical substitution at the 3-position of the thiophene ring, comparing the electron-donating amino (-NH₂) group against the hydroxyl (-OH) group to elucidate their respective impacts on antibacterial efficacy.

Overview of Chemical Synthesis

The targeted 3-substituted thiophene-2-carboxamide derivatives are generally synthesized via a one-step condensation method.[6][7][8] The process typically involves the cyclization of various functionalized thiocarbamoyl precursor compounds with an N-aryl-2-chloroacetamide derivative in the presence of a base like sodium ethoxide.[6][7][8] This versatile approach allows for the introduction of hydroxyl, amino, and other functional groups at the C3-position of the thiophene ring, yielding the desired carboxamide structures.[6][8]

G cluster_1 Reaction P1 N-Aryl-2-chloroacetamide R1 Cyclization/ Condensation P1->R1 P2 Functionalized Thiocarbamoyl Compound (Source of -NH₂ or -OH) P2->R1 Prod1 3-Amino-thiophene-2-carboxamide R1->Prod1 Prod2 3-Hydroxy-thiophene-2-carboxamide R1->Prod2 R2 Base (e.g., NaOEt) R2->R1

Caption: Generalized synthesis of 3-substituted thiophene-2-carboxamides.

Comparative Analysis of Antibacterial Activity

A pivotal study directly comparing these two classes of compounds provides the primary data for this analysis. The antibacterial activity was evaluated against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa).

Key Findings: Amino Group Confers Superior Efficacy

Experimental results consistently demonstrate that 3-amino-thiophene-2-carboxamide derivatives exhibit greater antibacterial activity than their 3-hydroxy counterparts.[6] The inhibition percentages across multiple bacterial strains were notably higher for the amino-substituted compounds.[6] This suggests that the presence of the amino group at the 3-position is a key determinant for enhanced antibacterial potency within this scaffold.

Quantitative Data Summary

The following table summarizes the range of antibacterial activity observed for representative compounds from each class, as reported by Metwally et al. (2023). The data is presented as the percentage of inhibition relative to a control.

Compound ClassFunctional Group (at C3)S. aureus (G+)B. subtilis (G+)E. coli (G-)P. aeruginosa (G-)
3-Amino Series (7a-c) -NH₂54.5% - 83.3%40.0% - 82.6%41.7% - 64.0%47.8% - 86.9%
3-Hydroxy Series (3a-c) -OH20.0% - 78.3%30.4% - 69.6%25.0% - 60.0%30.4% - 73.9%
Data synthesized from Metwally, M. A., et al. (2023).[6]
Structure-Activity Relationship (SAR) Insights

The observed difference in activity can be attributed to the electronic and structural properties of the amino versus the hydroxyl group.

  • Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, which may facilitate stronger interactions with bacterial enzyme active sites or other molecular targets.[4] The carboxamide moiety itself is a crucial scaffold that resists hydrolysis and participates in protein binding.[4]

  • Electronic Effects: The amino group is a stronger electron-donating group compared to the hydroxyl group. This increased electron density in the thiophene ring system may influence the molecule's overall reactivity and interaction with biological targets.

  • Overall Potency: The collective data indicates that the 3-amino thiophene-2-carboxamide series is significantly more potent than the 3-hydroxy series.[6] For instance, compound 7b (a 3-amino derivative) recorded the highest activity index against all tested strains, outperforming its hydroxyl counterparts.[6][9]

Proposed Mechanisms of Action

While the precise mechanism for these specific analogues is still under investigation, literature on broader thiophene-based antibacterials points to several potential pathways. The enhanced efficacy of the 3-amino derivatives likely stems from a more efficient execution of one or more of these mechanisms.

  • Cell Membrane Disruption: Some thiophene derivatives have been shown to increase the permeability of the bacterial cell membrane, leading to leakage of essential cellular components and cell death.[10]

  • Enzyme Inhibition: A common mechanism for antibacterials is the inhibition of essential enzymes. For thiophene-based compounds, potential targets include DNA gyrase, topoisomerase IV, or enzymes involved in cell wall synthesis.[3] Some thiophene carboxamide analogues have shown potent inhibitory effects against β-lactamase enzymes in E. coli.[4]

  • Inhibition of Cell Division: Certain thiophenyl derivatives have been found to inhibit the polymerization of the FtsZ protein, a crucial component of the bacterial cell division machinery, ultimately preventing cytokinesis and leading to cell death.[1]

G cluster_0 Bacterial Cell Compound 3-Amino-Thiophene- 2-Carboxamide M1 Cell Membrane Permeabilization Compound->M1 Disrupts Integrity M2 Inhibition of Essential Enzymes (e.g., β-Lactamase, FtsZ) Compound->M2 Binds to Active Site M3 Disruption of Cell Division Compound->M3 Prevents Polymerization Result Bactericidal Effect M1->Result M2->Result M3->Result

Caption: Potential antibacterial mechanisms of thiophene derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

To quantitatively assess and compare the antibacterial potency of novel compounds, the determination of the Minimum Inhibitory Concentration (MIC) is a gold-standard method. The broth microdilution assay is a reliable and widely used technique.[11]

Step-by-Step Methodology
  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth - MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation and Serial Dilution:

    • Dissolve the test compounds (3-amino and 3-hydroxy derivatives) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with sterile MHB to achieve the desired range of test concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

G start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plate Wells with Bacteria prep_inoculum->inoculate prep_compound Prepare Compound Stock & Serial Dilutions in Plate prep_compound->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end_process End determine_mic->end_process

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Perspectives

Future work should focus on:

  • Elucidating the Definitive Mechanism: Conducting detailed mechanistic studies to confirm whether the primary mode of action involves membrane disruption, specific enzyme inhibition, or another pathway.

  • Broadening the SAR: Expanding the library of derivatives with diverse substitutions on the carboxamide nitrogen and other positions of the thiophene ring to further refine potency and spectrum of activity.

  • In Vivo Evaluation: Advancing the most promising lead compounds from in vitro assays to in vivo models of infection to assess their therapeutic potential, safety, and pharmacokinetic profiles.

By focusing on the superior 3-amino scaffold, the scientific community can accelerate the development of new thiophene-based drugs, providing much-needed alternatives in the global fight against antimicrobial resistance.

References

A Comparative Guide to the In-Vitro Cytotoxicity of Aminothiophene Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Thiophene Scaffold

In the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, with the thiophene nucleus being a particularly privileged scaffold. Aminothiophene derivatives, a prominent class within this family, have garnered significant attention for their broad spectrum of pharmacological activities.[1] Their versatile structure allows for modifications that can lead to potent and selective agents against various diseases. Notably, their role as anticancer agents has been an area of intense investigation, revealing compounds with significant cytotoxic effects against a multitude of cancer cell lines.[2][3]

This guide provides a comparative analysis of the in-vitro cytotoxic profiles of various aminothiophene derivatives. We will delve into their differential efficacy across diverse cancer cell lines, explore their primary mechanisms of action, and provide detailed, field-proven protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds, supported by experimental data and methodological rigor.

Comparative Analysis of Cytotoxic Potency

The efficacy of a potential anticancer agent is fundamentally quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[4] The following table summarizes the reported IC50 values for several noteworthy aminothiophene derivatives across a panel of human cancer cell lines, offering a direct comparison of their cytotoxic potency.

Derivative/Compound IDCancer Cell LineAssayIC50 ValueReference
Compound 6d (2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene)Molt/4 (Human T-lymphoblastoid)-0.69 nM[5][6]
CEM (Human T-lymphoblastoid)-0.52 nM[5][6]
L1210 (Murine leukemia)-0.76 nM[5][6]
FM3A (Murine mammary carcinoma)-0.09 nM[5]
Compound 2c (2-amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl] thiophene)Various Cancer Cell Lines-17–130 nM[7]
Compound 21a (2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide)H1299 (Human non-small cell lung cancer)-12.5 nM[8]
Compound 2 (4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate derivative)MCF-7 (Human breast adenocarcinoma)MTT0.013 µM[9]
SB-44, SB-83, SB-200 Prostate & Cervical Adenocarcinoma-15.38–34.04 µM[10]
Acylated ester 4 (from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate)MCF-7 (Human breast adenocarcinoma)-23.2-49.9 µM[11]
HepG-2 (Human liver carcinoma)-23.2-49.9 µM[11]
BU17 (1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea)A549 (Human lung carcinoma)MTS-[12]
Amino-thiophene 15b A2780 (Human ovarian cancer)-12 ± 0.17 µM[13][14]
A2780CP (Cisplatin-resistant ovarian cancer)-10 ± 0.15 µM[13][14]
Naphtho[2,1-b]thiophene derivatives 8 & 11 HeLa (Human cervical adenocarcinoma)-0.33 µM & 0.21 µM[15]

Key Mechanisms of Cytotoxic Action

The anticancer activity of aminothiophene derivatives is not monolithic; it stems from their ability to interfere with several crucial cellular processes. The most predominantly reported mechanisms include the inhibition of tubulin polymerization and the induction of apoptosis.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs.[16] A significant number of potent aminothiophene derivatives exert their cytotoxic effects by acting as antimitotic agents that disrupt microtubule dynamics.[5][12]

These compounds typically bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules.[5][17] This disruption of the microtubule network has catastrophic consequences for the cell, leading to a halt in the cell cycle at the G2/M phase and ultimately triggering programmed cell death (apoptosis).[5][12] The 2-amino-3-benzoylthiophene scaffold is a classic example of a structure that effectively targets the colchicine binding site.[5][18]

cluster_0 Normal Mitosis cluster_1 Action of Aminothiophene Derivatives Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Mitotic Spindle Microtubule Polymerization->Mitotic Spindle Inhibition Inhibition Microtubule Polymerization->Inhibition blocks Cell Division Cell Division Mitotic Spindle->Cell Division Aminothiophene Aminothiophene Binding Binding Aminothiophene->Binding to Colchicine Site Binding->Inhibition G2/M Arrest G2/M Arrest Inhibition->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibitors.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many aminothiophene derivatives have been shown to be potent inducers of apoptosis.[11][19] This is often confirmed through assays that detect key apoptotic events, such as the externalization of phosphatidylserine (measured by Annexin V staining), DNA fragmentation, and the activation of caspases, which are the executioner enzymes of apoptosis.[10][12]

For instance, the derivative BU17 was found to increase levels of caspases 3 and 9 in A549 cells, indicating the activation of the intrinsic apoptotic pathway.[12] This pathway is initiated by mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

Aminothiophene Aminothiophene Mitochondria Mitochondria Aminothiophene->Mitochondria induces stress Caspase-9 Caspase-9 Mitochondria->Caspase-9 releases Cytochrome C to activate Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by aminothiophenes.

Kinase Inhibition

Certain aminothiophene derivatives have been specifically designed to target protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer.[20] For example, derivatives have been developed as potent dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[8][21][22] By blocking the ATP binding site of these kinases, the compounds inhibit downstream signaling pathways responsible for cell proliferation and survival, making them effective against specific cancer types, such as non-small cell lung cancer.[23]

Methodological Guide: Assessing In-Vitro Cytotoxicity

The evaluation of a compound's cytotoxic potential is a critical first step in drug discovery.[4] The choice of assay is paramount for obtaining reliable and reproducible data.

Experimental Workflow: A Self-Validating System

A robust cytotoxicity screening workflow ensures that results are accurate and meaningful. The process begins with proper cell culture and maintenance, followed by treatment with the test compound, and concludes with a quantitative assessment of cell viability.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Cancer Cell Line Culture & Maintenance B Cell Seeding in 96-well Plates A->B D Treatment with Serial Dilutions B->D C Test Compound Stock Solution Prep C->D E Incubation (e.g., 48-72 hours) D->E F Cytotoxicity Assay (e.g., MTT or SRB) E->F G Absorbance Measurement F->G H Calculation of % Cell Viability G->H I IC50 Value Determination H->I

Caption: General workflow for in-vitro cytotoxicity testing.

Protocol Spotlight: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[24] It measures the metabolic activity of cells, as viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product.[25]

Principle: The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative determination of cytotoxicity.[24]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, HeLa, A549) under standard conditions (37°C, 5% CO2).

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the aminothiophene derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).[3]

  • Incubation:

    • Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C in a 5% CO2 incubator.[4]

  • MTT Addition and Formazan Formation:

    • After incubation, add 10 µL of a sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently pipette or place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Alternative Protocol: The SRB Assay

The Sulforhodamine B (SRB) assay is another robust and widely used method. It is a colorimetric assay based on the measurement of cellular protein content.[26][27] The SRB assay offers advantages in terms of stability and is less prone to interference from reducing compounds compared to the MTT assay, making it a recommended alternative.[26]

Conclusion and Future Outlook

Aminothiophene derivatives represent a highly versatile and potent class of compounds with demonstrated cytotoxic activity against a wide range of cancer cell lines. Their ability to target fundamental cellular machinery, such as microtubules and key signaling kinases, underscores their therapeutic potential. The data clearly indicates that structural modifications to the aminothiophene scaffold can yield compounds with exceptionally high potency, reaching subnanomolar IC50 values.

Future research should focus on optimizing the structure-activity relationships to enhance selectivity for cancer cells over normal cells, thereby improving the therapeutic index. Furthermore, exploring novel drug delivery systems, such as nanoparticle formulations, could help overcome challenges like poor solubility and enhance tumor bioavailability.[2][12] The continued investigation into the diverse mechanisms of action will undoubtedly pave the way for the development of novel and effective anticancer therapies based on the aminothiophene core.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-amino-5-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 4-amino-5-methylthiophene-3-carboxylate. The following protocols are designed to ensure your safety and the integrity of your research by establishing a comprehensive personal protective equipment (PPE) and handling strategy. The recommendations are grounded in the known hazards of structurally similar aminothiophene derivatives.

Hazard Assessment: Understanding the Risks

While a comprehensive toxicological profile for this compound is not fully established, data from analogous compounds and the thiophene class of molecules indicate several potential hazards. The thiophene ring is recognized as a structural alert, suggesting it can be metabolized into reactive intermediates.[1] Therefore, a cautious approach to handling is imperative.

Potential HazardDescriptionPrimary Exposure RoutesSupporting Evidence for Analogs
Serious Eye Irritation Direct contact can cause significant irritation.[2][3][4]EyesSafety data for similar thiophene derivatives consistently lists eye irritation as a primary hazard.[2][3][4]
Skin Irritation May cause skin irritation upon contact.[2][3][5]SkinAnalogous compounds are classified as skin irritants.[3][5]
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.[2][3][5][6]InhalationSafety data for related compounds indicates a risk of respiratory irritation.[2][3][5][6]
Harmful if Swallowed Ingestion may lead to adverse health effects.[7]IngestionSome aminothiophene derivatives are classified as harmful if swallowed.[7]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the risks associated with handling this compound.

Hand Protection

Given the potential for skin irritation, robust hand protection is non-negotiable.

  • Primary Recommendation: Nitrile gloves are the minimum requirement. They must be inspected for any signs of degradation or perforation before each use.[6]

  • Glove Removal: Employ the proper glove removal technique to avoid contaminating your skin with any substance on the glove's outer surface.[6]

  • Hand Hygiene: After removing gloves, always wash your hands thoroughly with soap and water.[7]

Eye and Face Protection

To prevent serious eye irritation from splashes or airborne particles, appropriate eye and face protection is mandatory.

  • Minimum Requirement: Safety glasses with side shields are essential.[8]

  • Enhanced Protection: For procedures with a higher risk of splashing, chemical goggles should be worn.[3][8] These provide a more complete seal around the eyes. All eye protection must be compliant with government standards such as OSHA 29 CFR 1910.133 or European Standard EN166.[2][9][10]

Skin and Body Protection

Protecting your skin and clothing from potential contamination is a critical step in safe handling.

  • Laboratory Coat: A standard lab coat should be worn at all times in the laboratory. For procedures with a higher risk of splashes, a lab coat with long sleeves is recommended.[3]

  • Additional Protection: In situations where there is a significant risk of exposure, consider wearing an apron or other protective clothing.[8]

Respiratory Protection

Given the potential for respiratory irritation, respiratory protection may be necessary depending on the scale and nature of the work.

  • Engineering Controls: Initially, focus on engineering controls such as working in a well-ventilated area or using a fume hood to minimize airborne concentrations.[7]

  • Respirator Use: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][9] The specific type of respirator and cartridge will depend on the concentration of the substance in the air.

Operational Procedures

PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4 Wash Wash Hands Doff4->Wash Start Start Start->Don1 End End Wash->End

Caption: PPE Donning and Doffing Sequence.

Safe Handling Practices
  • Avoid all personal contact with the substance, including inhalation.[8]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][5]

  • Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5][11]

Emergency Procedures

Spill Response

In the event of a spill, follow these steps:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wear the appropriate PPE as outlined in this guide, including respiratory protection if necessary.

  • For small spills, absorb the material with an inert substance (e.g., sand or vermiculite) and place it in a suitable container for disposal.[7][11]

  • For larger spills, prevent the material from entering drains or waterways.[6] Dike the spill and collect the material for disposal.[11]

  • Clean the spill area thoroughly.

First Aid Measures
  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][5][6] Seek medical attention.[2][5][6]

  • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2][5][6] If skin irritation persists, seek medical attention.[5]

  • If inhaled: Move the person to fresh air.[2][5][6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][5][6] Seek medical attention.[2][5][6]

  • If swallowed: Do NOT induce vomiting.[2] Rinse mouth with water and drink plenty of water afterwards.[5][6] Never give anything by mouth to an unconscious person.[6] Seek medical attention.[2][5][6]

Emergency Response Workflow

Emergency_Response cluster_exposure Exposure Event cluster_first_aid Immediate First Aid cluster_action Further Action Exposure Exposure Occurs (Skin, Eyes, Inhalation, Ingestion) Skin Skin Contact: Wash with soap & water for 15 min. Exposure->Skin Eyes Eye Contact: Rinse with water for 15 min. Exposure->Eyes Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Ingestion Ingestion: Rinse mouth, drink water. Exposure->Ingestion Medical Seek Immediate Medical Attention Skin->Medical Eyes->Medical Inhalation->Medical Ingestion->Medical SDS Provide SDS to Medical Personnel Medical->SDS

Caption: Emergency First Aid Response Workflow.

Disposal Plan

Proper disposal of contaminated waste is a critical component of laboratory safety.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable materials in a designated hazardous waste container.[6]

  • Chemical Waste: This material and its container must be disposed of as hazardous waste.[7] Contact a licensed professional waste disposal service to dispose of this material.[6] Do not allow the product to enter drains.[6][9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-5-methylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-5-methylthiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.